molecular formula C10H13B B1268048 1-Bromo-4-butylbenzene CAS No. 41492-05-1

1-Bromo-4-butylbenzene

Cat. No.: B1268048
CAS No.: 41492-05-1
M. Wt: 213.11 g/mol
InChI Key: BRGVKVZXDWGJBX-UHFFFAOYSA-N
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Description

Phosphite or phosphine oxide ligand catalyzed Suzuki-Miyaura reaction of 2-pyridyl boron derivatives with 1-bromo-4-butylbenzene has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGVKVZXDWGJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334540
Record name 1-Bromo-4-butylbenzene
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Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41492-05-1
Record name 1-Bromo-4-butylbenzene
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Record name 1-Bromo-4-butylbenzene
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Record name 1-Bromo-4-butylbenzene
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Record name Benzene, 1-bromo-4-butyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-butylbenzene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-butylbenzene is an essential aromatic halogen compound widely utilized as a key intermediate in organic synthesis.[1] Its structure, featuring a benzene (B151609) ring substituted with a bromine atom and a butyl group, offers a versatile platform for the construction of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its applications in research and development, particularly within the pharmaceutical industry. The strategic placement of the bromo and butyl groups allows for a range of chemical transformations, making it a valuable building block in the synthesis of liquid crystals, polymers, and active pharmaceutical ingredients.[2][3]

Chemical Structure

The molecular structure of this compound consists of a central benzene ring. A bromine atom is attached to the first carbon atom of the ring, while a butyl group (CH₃(CH₂)₃-) is attached to the fourth carbon atom, in the para position relative to the bromine.[1] This arrangement is crucial to its chemical reactivity and physical properties.

The presence of the electron-withdrawing bromine atom and the electron-donating butyl group influences the electron density distribution within the aromatic ring. The butyl group, being an alkyl group, is an ortho, para-director and an activating group for electrophilic aromatic substitution, although the deactivating effect of the bromine atom also plays a role in the overall reactivity of the benzene ring.[4]

Key Structural Features:

  • Aromatic Ring: A stable, planar, six-carbon ring with delocalized pi electrons.

  • Bromine Substituent: A halogen atom that can be readily displaced or transformed through various coupling and substitution reactions.

  • Butyl Group: A four-carbon alkyl chain that imparts lipophilicity to the molecule.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₃Br[1][5][6]
Molecular Weight 213.11 g/mol [3][5]
Appearance Clear colorless to pale yellow liquid[1][2][7]
Density 1.208 g/mL at 25 °C[2][3]
Boiling Point 243.3 °C at 760 mmHg[6][8]
Melting Point -25.5 °C[6]
Flash Point 108 °C (closed cup)[3][6]
Refractive Index (n20/D) 1.53[2][3]
Solubility Insoluble in water[1][9]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. The following tables summarize its key spectroscopic data.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.39d2HAr-H (ortho to Br)
~7.05d2HAr-H (ortho to butyl)
~2.55t2H-CH₂- (benzylic)
~1.55m2H-CH₂-
~1.32m2H-CH₂-
~0.90t3H-CH₃
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.[6][10]
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~142.0Ar-C (C-butyl)
~131.5Ar-CH (ortho to Br)
~130.3Ar-CH (ortho to butyl)
~120.0Ar-C (C-Br)
~35.0-CH₂- (benzylic)
~33.5-CH₂-
~22.3-CH₂-
~13.9-CH₃
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.[6]
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850sC-H stretch (aliphatic)
~1590, 1480mC=C stretch (aromatic)
~1070sC-Br stretch
~820sC-H bend (p-disubstituted)
s = strong, m = medium. Data is representative of a liquid film spectrum.[6][11]
Mass Spectrometry (Electron Ionization)
m/zRelative IntensityAssignment
212/214M⁺, [M+2]⁺Molecular ion (presence of Br)
171/169[M-C₃H₇]⁺
133[M-Br]⁺
91[C₇H₇]⁺ (tropylium ion)
The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key feature in the mass spectrum.[5][12]

Reactivity and Applications in Synthesis

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. It is a common starting material for introducing the 4-butylphenyl group into a target molecule.

Suzuki-Miyaura Coupling

A prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the aromatic ring of this compound and an organoboron compound. This methodology is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.[2]

Grignard Reaction

This compound can be readily converted to its corresponding Grignard reagent, 4-butylphenylmagnesium bromide, by reacting it with magnesium metal. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.

Other Applications

This compound is also used in the preparation of other organic molecules such as 4-(4-butylphenyl)-2-methylbut-3-yn-2-ol, tetraaza- and hexaazacyclophanes, and 4-butyltriphenylamine, which is a monomer for the synthesis of poly(4-butyltriphenylamine).[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis and highly relevant in drug discovery.

Objective: To synthesize 4-butylbiphenyl (B1272922) from this compound and phenylboronic acid.

Materials:

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol (e.g., 30 mL toluene and 10 mL ethanol) to the flask, followed by 10 mL of water.

  • Reaction: The reaction mixture is stirred and heated to reflux (approximately 80-90 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 20 mL).

  • Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Isolation: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane (B92381) or a hexane/ethyl acetate mixture) to yield the pure 4-butylbiphenyl.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling reagents Reactants: This compound Phenylboronic Acid Pd(OAc)₂ / PPh₃ K₂CO₃ reaction Reaction: Reflux for 4-6 hours reagents->reaction 1. Mix solvent Solvent: Toluene/Ethanol/Water solvent->reaction 2. Dissolve workup Work-up: Phase Separation Extraction reaction->workup 3. Cool purification Purification: Drying Solvent Removal workup->purification 4. Combine Organic Layers product Final Product: 4-Butylbiphenyl purification->product 5. Isolate

Caption: Workflow for the synthesis of 4-butylbiphenyl via Suzuki-Miyaura coupling.

Safety and Handling

This compound is classified as an irritant.[5] It may cause skin and serious eye irritation, as well as respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its well-defined chemical properties and predictable reactivity make it an important building block for the creation of complex molecules in the pharmaceutical, liquid crystal, and polymer industries. A thorough understanding of its structure, properties, and reactivity is essential for its effective and safe use in research and development.

References

An In-depth Technical Guide to 1-Bromo-4-butylbenzene (CAS: 41492-05-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-butylbenzene, a key intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic data, and provides established experimental protocols for its synthesis and characteristic reactions. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis, materials science, and drug development, facilitating its application in the creation of novel molecules and materials.

Introduction

This compound (CAS number 41492-05-1) is an organobromine compound that serves as a versatile building block in organic chemistry.[1][2] Its structure, featuring a butyl group and a bromine atom on a benzene (B151609) ring, allows for a wide range of chemical transformations. The butyl group imparts lipophilicity, while the bromine atom provides a reactive site for various cross-coupling and functionalization reactions.[1] This makes it a valuable precursor for the synthesis of liquid crystals, polymers, and pharmaceutical intermediates.[2][3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for experimental planning and characterization.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 41492-05-1[4][5][6]
Molecular Formula C₁₀H₁₃Br[4][5][6]
Molecular Weight 213.11 g/mol [4][7]
Appearance Clear colorless to yellow liquid[2]
Density 1.208 g/mL at 25 °C[8]
Boiling Point 243.3 °C at 760 mmHg[5]
Melting Point -25.5 °C[5]
Refractive Index (n20/D) 1.53[8]
Flash Point 108 °C[5]
Table 2: Spectroscopic Data
SpectroscopyDataReference
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.39 (d, J=8.4 Hz, 2H), 7.05 (d, J=8.4 Hz, 2H), 2.56 (t, J=7.7 Hz, 2H), 1.58 (m, 2H), 1.34 (m, 2H), 0.92 (t, J=7.4 Hz, 3H)[5]
¹³C NMR (in CDCl₃) δ (ppm): 142.1, 131.5, 130.3, 120.1, 35.2, 33.4, 22.2, 13.9[5]
Mass Spectrometry (EI) m/z: 212/214 (M+), 171/173, 133, 91[4][5]
Infrared (liquid film) ν (cm⁻¹): 3028, 2956, 2928, 2858, 1487, 1071, 1011, 818[5][9]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its key reactions are provided below.

Synthesis of this compound via Friedel-Crafts Acylation and Reduction

This two-step protocol offers a reliable method for the preparation of this compound starting from bromobenzene (B47551).

Workflow Diagram:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction A Bromobenzene + Butyryl chloride C Reaction in inert solvent (e.g., CH₂Cl₂) A->C B AlCl₃ (Lewis Acid) B->C D Formation of 1-(4-bromophenyl)butan-1-one C->D Workup E 1-(4-bromophenyl)butan-1-one D->E G Reaction under reflux E->G F Zn(Hg) amalgam + conc. HCl F->G H Formation of this compound G->H Workup & Purification

Caption: Synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Bromobenzene

  • Materials:

    • Bromobenzene

    • Butyryl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (CH₂Cl₂)

    • Hydrochloric acid (HCl), concentrated

    • Water

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 eq) and dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Add bromobenzene (1.0 eq) to the dropping funnel and add it dropwise to the stirred suspension.

    • Add butyryl chloride (1.05 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure to yield crude 1-(4-bromophenyl)butan-1-one, which can be used in the next step without further purification.

Step 2: Clemmensen Reduction of 1-(4-bromophenyl)butan-1-one

  • Materials:

    • 1-(4-bromophenyl)butan-1-one

    • Zinc amalgam (Zn(Hg))

    • Concentrated hydrochloric acid (HCl)

    • Toluene

    • Water

    • Sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the solution and washing the solid with water.

    • In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated HCl, and toluene.

    • Add the crude 1-(4-bromophenyl)butan-1-one from the previous step to the flask.

    • Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of concentrated HCl may be added during the reaction to maintain a vigorous evolution of hydrogen.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using this compound as the aryl halide.

Workflow Diagram:

G A This compound + Arylboronic acid E Reaction under inert atmosphere A->E B Pd catalyst (e.g., Pd(PPh₃)₄) B->E C Base (e.g., K₂CO₃, Cs₂CO₃) C->E D Solvent (e.g., Toluene/Ethanol/Water) D->E F Formation of 4-Butylbiphenyl derivative E->F Workup & Purification

Caption: Suzuki-Miyaura Coupling Reaction.

  • Materials:

    • This compound

    • Arylboronic acid (e.g., phenylboronic acid)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

    • Base (e.g., potassium carbonate, K₂CO₃)

    • Solvent system (e.g., Toluene/Ethanol/Water mixture)

    • Ethyl acetate (B1210297)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water).

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Grignard Reagent Formation and Reaction

This protocol outlines the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile.

Workflow Diagram:

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Electrophile A This compound + Mg turnings D Formation of 4-Butylphenylmagnesium bromide A->D B Anhydrous THF or Et₂O B->D C Initiator (e.g., I₂ crystal) C->D E 4-Butylphenylmagnesium bromide G Reaction at low temperature E->G F Electrophile (e.g., CO₂, Aldehyde, Ketone) F->G H Formation of new C-C bond G->H I Aqueous workup (e.g., NH₄Cl) H->I J Final product I->J

Caption: Grignard Reaction Workflow.

  • Materials:

    • This compound

    • Magnesium turnings

    • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

    • Iodine (a small crystal as an initiator)

    • Electrophile (e.g., dry ice for carboxylation, an aldehyde or ketone)

    • Aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Flame-dry all glassware and allow it to cool under an inert atmosphere.

    • Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small amount of anhydrous Et₂O or THF to cover the magnesium, and add a crystal of iodine.

    • Dissolve this compound (1.0 eq) in anhydrous Et₂O or THF and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

    • Cool the Grignard reagent to 0 °C or lower, and slowly add the electrophile (e.g., for carboxylation, pour the Grignard solution over crushed dry ice).

    • Allow the mixture to warm to room temperature and then quench by slowly adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure and purify the product by an appropriate method (e.g., crystallization or column chromatography).

Safety Information

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. This guide has provided essential physicochemical and spectroscopic data, along with detailed experimental protocols for its synthesis and key transformations. The information presented herein is intended to support researchers and drug development professionals in the effective utilization of this compound for the advancement of their scientific endeavors.

References

Physical properties of 1-Bromo-4-butylbenzene (melting point, boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical properties of 1-Bromo-4-butylbenzene, a significant compound in organic synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, experimental methodologies, and a logical framework for understanding the interplay of factors governing these properties.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various experimental and industrial settings.

Physical PropertyValueConditions
Melting Point -25.5 °CNot specified
Boiling Point 242 - 243.3 °Cat 760 mmHg[1][2]
Density 1.208 g/mLat 25 °C[3][4]

Experimental Protocols

The determination of the physical properties of a compound like this compound relies on established laboratory techniques. While specific experimental reports for this compound are not detailed, the following are general and widely accepted protocols for determining melting point, boiling point, and density for aryl halides.

2.1 Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The capillary method is a common technique for determining the melting point.

  • Sample Preparation : A small amount of the solid compound is finely powdered.[5] The open end of a capillary tube is then pressed into the powder.[5] The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[6]

  • Apparatus : A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.[7] The capillary tube is placed in the apparatus, which is then heated slowly.[7]

  • Measurement : The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a liquid is the end of the range.[7] For accurate results, the heating rate should be slow, around 1-2°C per minute, especially near the expected melting point.[6][8]

2.2 Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Two common methods for its determination are the Thiele tube method and the reflux method.

  • Thiele Tube Method : This technique is suitable for small sample volumes.[9] A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is placed inverted inside it.[9] This assembly is attached to a thermometer and heated in a Thiele tube containing oil.[9] As the temperature rises, air trapped in the capillary tube expands and escapes. When the liquid's boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.[9] The heat source is then removed, and the temperature at which the liquid is drawn into the capillary tube upon cooling is recorded as the boiling point.[9]

  • Reflux Method : A larger volume of the liquid is placed in a flask with a few boiling chips and fitted with a condenser.[9] The liquid is heated to a boil. The vapor rises, condenses, and flows back into the flask. A thermometer is positioned so that its bulb is just below the side arm of the condenser to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.[10] This stable temperature reading is the boiling point.[11]

2.3 Density Determination

The density of a liquid is its mass per unit volume. While the search results provided density values, they did not detail the specific experimental protocols used for this compound. Generally, the density of a liquid can be determined using a pycnometer or a hydrometer. A pycnometer is a flask with a specific volume that is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.

Factors Influencing Physical Properties of Aryl Halides

The physical properties of aryl halides, including this compound, are governed by several interrelated molecular and intermolecular factors. The following diagram illustrates these relationships.

G Factors Influencing Physical Properties of Aryl Halides cluster_forces Types of Forces MolecularWeight Molecular Weight vanDerWaals van der Waals Forces MolecularWeight->vanDerWaals Increases with size Density Density MolecularWeight->Density Increases with mass IntermolecularForces Intermolecular Forces IntermolecularForces->vanDerWaals DipoleDipole Dipole-Dipole Interactions IntermolecularForces->DipoleDipole MolecularStructure Molecular Structure (e.g., Branching) MeltingPoint Melting Point MolecularStructure->MeltingPoint Symmetry can increase MP BoilingPoint Boiling Point MolecularStructure->BoilingPoint Branching lowers BP vanDerWaals->MeltingPoint Stronger forces increase MP vanDerWaals->BoilingPoint Stronger forces increase BP DipoleDipole->BoilingPoint Contributes to higher BP

Factors affecting physical properties of aryl halides.

Aryl halides generally exhibit higher boiling points than alkyl halides with the same number of carbons due to the larger size and shape of the benzene (B151609) ring, which leads to stronger van der Waals forces.[12] The boiling points of aryl halides increase with the increasing atomic weight of the halogen atom.[13] Similarly, the density of these compounds also tends to increase with the molecular weight.[12][14] Aryl halides are typically insoluble in water.[12][13]

References

Spectroscopic data for 1-Bromo-4-butylbenzene (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-4-butylbenzene

This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 41492-05-1), a key intermediate in various organic syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the structural elucidation and quality control of this compound. Detailed experimental protocols are provided for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃), Frequency: 400 MHz[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.39Doublet (d)2HAr-H (ortho to Br)
7.07Doublet (d)2HAr-H (ortho to butyl)
2.56Triplet (t)2HAr-CH₂ -CH₂-CH₂-CH₃
1.57Quintet/Multiplet2HAr-CH₂-CH₂ -CH₂-CH₃
1.33Sextet/Multiplet2HAr-CH₂-CH₂-CH₂ -CH₃
0.91Triplet (t)3HAr-CH₂-CH₂-CH₂-CH₃
Table 2: ¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃)[1]

Chemical Shift (δ) ppmAssignment
141.9C -CH₂ (Aromatic)
131.5C H (Aromatic)
130.3C H (Aromatic)
120.1C -Br (Aromatic)
35.1Ar-CH₂ -
33.4-CH₂ -CH₂-CH₃
22.3-CH₂ -CH₃
13.9-CH₃
Table 3: Infrared (IR) Spectroscopy Data

Sample Phase: Liquid Film[1]

Wavenumber (cm⁻¹)IntensityAssignment
3025MediumAromatic C-H Stretch
2955, 2928, 2858StrongAliphatic C-H Stretch
1487StrongAromatic C=C Stretch
1070StrongC-Br Stretch
819Strongpara-disubstituted C-H Bend (out-of-plane)
Table 4: Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
212, 214High[M]⁺, Molecular ion (due to ⁷⁹Br and ⁸¹Br isotopes)[2]
171, 173Medium[M - C₃H₅]⁺
133100% (Base Peak)[M - Br]⁺, Loss of Bromine atom[2]
91High[C₇H₇]⁺, Tropylium ion
43Medium[C₃H₇]⁺, Propyl fragment

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-25 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).[3][4] The solution is prepared in a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) may be required to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.[5][6]

  • Filtration : The prepared solution is filtered through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.[3][4] This step is crucial to remove any particulate matter that could adversely affect the magnetic field homogeneity and the quality of the spectrum.[4]

  • Data Acquisition : The NMR tube is placed in the spectrometer's probe. The experiment begins with locking onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[5] Shimming is then performed to optimize the magnetic field homogeneity, which maximizes spectral resolution.[5] Finally, the appropriate pulse sequence is selected, and the data is acquired.

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the neat liquid film method is commonly employed.[7]

  • Sample Preparation : One to two drops of the neat liquid sample are placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7][8] A second salt plate is carefully placed on top to create a thin, uniform liquid film between the plates.[9]

  • Data Acquisition : The "sandwich" of salt plates is mounted in the spectrometer's sample holder. A background spectrum of the empty instrument is collected first.[10] Then, the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different frequencies, resulting in the IR spectrum.[11]

  • Cleaning : After analysis, the salt plates are thoroughly cleaned with a suitable solvent like isopropanol (B130326) or acetone (B3395972) and stored in a desiccator to prevent damage from moisture.[7][9]

Mass Spectrometry (MS)

The following protocol describes a general procedure using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). Pure chemical samples often require minimal preparation beyond dilution.[12]

  • Injection and Separation : A small volume of the prepared sample is injected into the GC-MS system. In the gas chromatograph, the sample is vaporized, and the components are separated based on their boiling points and interactions with the column's stationary phase.

  • Ionization and Analysis : As this compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.[13] The resulting positively charged ions (the molecular ion and various fragments) are then accelerated into the mass analyzer.[14]

  • Detection : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.[14]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Elucidation Sample Compound (this compound) Prep Sample Preparation (Dissolving, Diluting, Filtering) Sample->Prep NMR NMR Analysis (¹H, ¹³C) Prep->NMR IR IR Analysis Prep->IR MS MS Analysis Prep->MS Processing Data Processing (Peak Picking, Integration) NMR->Processing IR->Processing MS->Processing Elucidation Structure Confirmation & Data Interpretation Processing->Elucidation

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Solubility of 1-Bromo-4-butylbenzene in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 1-Bromo-4-butylbenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in organic synthesis. While specific quantitative solubility data is not extensively available in public literature, this document extrapolates its expected solubility profile in a wide range of common organic solvents based on fundamental chemical principles. Furthermore, it offers a detailed, generalized experimental protocol for the precise quantitative determination of its solubility, empowering researchers to generate specific data for their unique applications. This guide is intended to be a valuable resource for scientists and professionals in research, development, and drug discovery who utilize this compound in their work.

Introduction

This compound (C₁₀H₁₃Br) is an aromatic organic compound featuring a benzene (B151609) ring substituted with a bromine atom and a butyl group.[1][2] This structure imparts a predominantly nonpolar character to the molecule, which is a primary determinant of its solubility behavior. Understanding the solubility of this compound in various organic solvents is critical for its effective use in chemical reactions, purification processes such as crystallization, and formulation development. This guide addresses the qualitative solubility expectations and provides a robust methodology for its quantitative determination.

Expected Qualitative Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. This compound, being a relatively nonpolar molecule, is expected to exhibit higher solubility in nonpolar organic solvents and limited to no solubility in polar solvents like water.[1] The presence of the bromine atom introduces a slight dipole moment, but the overall hydrophobic nature of the butyl group and the benzene ring dominates its solubility characteristics.

Based on these principles, the expected qualitative solubility of this compound in various classes of common organic solvents is summarized in the table below.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSpecific Solvent ExamplesExpected Qualitative SolubilityRationale
Nonpolar Aprotic Solvents Hexane, Toluene, BenzeneSolubleThe nonpolar nature of these solvents effectively solvates the nonpolar butylbenzene (B1677000) moiety of the molecule through van der Waals interactions.
Polar Aprotic Solvents Acetone, Ethyl Acetate, Diethyl Ether, Dichloromethane (DCM), Tetrahydrofuran (THF)SolubleThese solvents possess both polar and nonpolar characteristics, allowing them to interact favorably with both the polarizable bromine atom and the nonpolar hydrocarbon portions of this compound.
Polar Protic Solvents Methanol, Ethanol, IsopropanolSparingly Soluble to SolubleWhile these solvents are polar and capable of hydrogen bonding, their alkyl chains provide some nonpolar character that can interact with the solute. Solubility is expected to increase with the alkyl chain length of the alcohol.
Highly Polar Solvents Water, Dimethyl Sulfoxide (DMSO)Insoluble to Very Sparingly SolubleThe high polarity and strong hydrogen bonding network of water make it a poor solvent for the nonpolar this compound.[1] While DMSO is a strong polar aprotic solvent, the large nonpolar part of the solute limits miscibility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following section details a widely accepted gravimetric method for determining the solubility of a solid organic compound in an organic solvent at a specific temperature.

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Constant temperature water bath or incubator

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and glassware

  • Oven

Experimental Workflow

G cluster_0 Experimental Steps prep Preparation of Supersaturated Solution equil Equilibration at Constant Temperature prep->equil Place in bath sample Sampling and Filtration equil->sample Extract aliquot weigh Gravimetric Analysis sample->weigh Evaporate solvent calc Solubility Calculation weigh->calc Determine mass

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-butylbenzene from Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-4-butylbenzene from butylbenzene (B1677000) via electrophilic aromatic substitution. This key transformation is pivotal in the generation of versatile intermediates for the development of novel therapeutics and other advanced materials. This document outlines the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization of the final product.

Introduction

This compound is a valuable substituted aromatic compound frequently utilized in organic synthesis.[1] Its utility stems from the presence of a bromine atom, which can be readily converted into a variety of other functional groups through reactions such as cross-coupling, lithiation, and Grignard reagent formation. The butyl group imparts lipophilic character to the molecule, a property often sought in the design of pharmacologically active compounds. The synthesis of this compound is typically achieved through the direct bromination of butylbenzene, an example of electrophilic aromatic substitution (EAS).[2]

Reaction Mechanism and Regioselectivity

The synthesis of this compound from butylbenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this reaction, bromine (Br₂) is activated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a highly electrophilic bromine species.[2] This electrophile is then attacked by the electron-rich aromatic ring of butylbenzene.

The butyl group is an alkyl group, which is an activating substituent and an ortho, para-director. This directing effect is due to the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during the electrophilic attack. The positive charge in the intermediate is delocalized through resonance, with resonance structures placing the positive charge on the carbon atoms ortho and para to the butyl group.

Due to steric hindrance from the butyl group, the electrophilic attack is favored at the less hindered para position, leading to the formation of this compound as the major product. A smaller amount of the ortho isomer, 1-bromo-2-butylbenzene, is also formed.

Experimental Protocol

The following protocol is a generalized procedure for the electrophilic bromination of butylbenzene. Researchers should optimize the reaction conditions for their specific laboratory setup and scale.

3.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)PurityNotes
Butylbenzene134.220.86≥98%
Bromine (Br₂)159.813.10≥99.5%Highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
Iron(III) bromide (FeBr₃)295.564.64AnhydrousMoisture sensitive.
Dichloromethane (B109758) (CH₂Cl₂)84.931.33Anhydrous
Sodium bisulfite (NaHSO₃)104.06--Saturated aqueous solution.
Sodium bicarbonate (NaHCO₃)84.01--Saturated aqueous solution.
Brine---Saturated aqueous solution of NaCl.
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)120.37 / 142.04-AnhydrousDrying agent.

3.2. Procedure

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap containing a solution of sodium bisulfite to neutralize any evolved hydrogen bromide (HBr) gas.

  • Charging the Flask: To the round-bottom flask, add butylbenzene and a catalytic amount of anhydrous iron(III) bromide. Alternatively, iron filings can be used, which will react with bromine to form FeBr₃ in situ. Dissolve the reactants in an anhydrous solvent such as dichloromethane.

  • Addition of Bromine: Cool the reaction mixture in an ice bath. Dissolve the required amount of bromine in a small volume of dichloromethane and place it in the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over a period of time, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation.

3.3. Quantitative Data (Illustrative Example)

The following table provides an illustrative example of the quantities that might be used in a laboratory-scale synthesis. These values should be adjusted based on the desired scale of the reaction.

ParameterValue
Butylbenzene1.0 eq
Bromine (Br₂)1.1 eq
Iron(III) bromide (FeBr₃)0.05 eq
Solvent (Dichloromethane)5 mL per gram of butylbenzene
Reaction Temperature0-10 °C (addition), Room Temperature (stirring)
Reaction Time2-4 hours
Expected Yield 70-80% (of the para isomer)

Purification

The crude product obtained after work-up is a mixture of the desired this compound, the ortho isomer (1-bromo-2-butylbenzene), and unreacted butylbenzene. Separation of these components is crucial to obtain the pure para isomer.

4.1. Fractional Distillation

Due to the difference in boiling points between the isomers and the starting material, fractional distillation under reduced pressure can be an effective method for purification, especially on a larger scale.

4.2. Column Chromatography

For smaller scale reactions or to achieve very high purity, column chromatography on silica (B1680970) gel is recommended. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate, can be used to separate the isomers. The less polar para isomer will typically elute before the more polar ortho isomer.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

5.1. Spectroscopic Data

TechniqueExpected Data for this compound
¹H NMR The proton NMR spectrum is expected to show signals for the aromatic protons and the butyl chain protons. The aromatic region will typically show two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.
¹³C NMR The carbon NMR spectrum will show distinct signals for the aromatic carbons, including the carbon attached to the bromine, and the carbons of the butyl chain.[3][4]
Mass Spectrometry The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.[4]
Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands for C-H stretching of the alkyl group and the aromatic ring, as well as C=C stretching of the aromatic ring.[4]

Visualizations

6.1. Reaction Signaling Pathway

ReactionMechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution Br2 Br-Br Activated_Br Br⁺---Br⁻-FeBr₃ Br2->Activated_Br Lewis Acid Coordination FeBr3 FeBr₃ FeBr3->Activated_Br Sigma_Complex Sigma Complex (Arenium Ion) Activated_Br->Sigma_Complex Butylbenzene Butylbenzene Butylbenzene->Sigma_Complex Electrophilic Attack Product This compound Sigma_Complex->Product Deprotonation HBr HBr Sigma_Complex->HBr FeBr3_regen FeBr₃ (regenerated) Sigma_Complex->FeBr3_regen

Caption: Mechanism of Electrophilic Aromatic Bromination.

6.2. Experimental Workflow

ExperimentalWorkflow Start Start Reaction_Setup Reaction Setup (Flask, Stirrer, Condenser) Start->Reaction_Setup Reagent_Addition Addition of Reagents (Butylbenzene, FeBr₃, CH₂Cl₂) Reaction_Setup->Reagent_Addition Bromine_Addition Dropwise Addition of Br₂ (in CH₂Cl₂, <10°C) Reagent_Addition->Bromine_Addition Reaction Stir at Room Temperature (Monitor by TLC/GC) Bromine_Addition->Reaction Workup Reaction Work-up (Quench, Wash, Dry) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End End Product: This compound Characterization->End

Caption: Experimental Workflow for the Synthesis of this compound.

Safety Considerations

  • Bromine is highly corrosive, toxic, and causes severe burns. It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

  • Iron(III) bromide is a moisture-sensitive Lewis acid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. A gas trap should be used to neutralize it.

This technical guide provides a framework for the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets (SDS) and adapt the procedures to their specific laboratory conditions and safety protocols.

References

IUPAC name and synonyms for 1-bromo-4-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides the formal IUPAC name and a comprehensive list of synonyms for the chemical compound 1-bromo-4-butylbenzene.

Nomenclature

IUPAC Name: this compound[1][2]

The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is this compound. This name precisely describes the molecular structure, indicating a benzene (B151609) ring substituted with a bromine atom and a butyl group at the first and fourth positions, respectively.

Synonyms

This compound is also known by several other names in scientific literature, chemical databases, and commercial catalogs. These synonyms are often used interchangeably and are listed in the table below for easy reference.

SynonymSource
1-Bromo-4-n-butylbenzene[1][3]
4-Bromo-n-butylbenzene[1][3]
p-Bromobutylbenzene[3]
4-Butylbromobenzene[3]
Benzene, 1-bromo-4-butyl-[1][3]
4-n-Butylbromobenzene[1][3]
p-Butylbromobenzene[3]
4-Butylphenyl bromide[3]
4-(But-1-yl)bromobenzene[1][3]
p-Bromo-n-butylbenzene[3]
4-Bromo-1-butylbenzene[3]

Chemical Identifiers

To further aid in the precise identification of this compound, the following chemical identifiers are provided.

IdentifierValue
CAS Number 41492-05-1[1][2][3][4]
Molecular Formula C₁₀H₁₃Br[1][2][4]
InChI Key BRGVKVZXDWGJBX-UHFFFAOYSA-N[1][2]
SMILES CCCCC1=CC=C(C=C1)Br[1][2]

Logical Relationship of Nomenclature

The relationship between the IUPAC name and its common synonyms is based on different naming conventions (e.g., ortho-, meta-, para- substitution patterns) and historical naming practices. The following diagram illustrates this relationship.

IUPAC This compound Synonyms Common Synonyms IUPAC->Synonyms is also known as p_Bromo p-Bromobutylbenzene Synonyms->p_Bromo four_Bromo 4-Bromo-n-butylbenzene Synonyms->four_Bromo Benzene_deriv Benzene, 1-bromo-4-butyl- Synonyms->Benzene_deriv

Caption: Relationship between the IUPAC name and common synonyms for this compound.

References

Technical Guide: Safety and Handling Precautions for 1-Bromo-4-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive safety and handling information for 1-Bromo-4-butylbenzene (CAS No: 41492-05-1). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who may handle this compound. This guide covers physicochemical properties, hazard identification, handling and storage protocols, personal protective equipment (PPE) recommendations, emergency procedures, and waste disposal. All quantitative data is presented in clear, tabular format. Detailed experimental protocols for risk assessment and spill management are also included. Logical workflows for safe handling and emergency response are visualized using diagrams to ensure clarity and adherence to safety standards.

Introduction

This compound is a substituted aromatic compound utilized in organic synthesis, particularly as an intermediate in the creation of pharmaceuticals, liquid crystals, and other specialty chemicals.[1][2] Its molecular structure, consisting of a butyl group and a bromine atom attached to a benzene (B151609) ring, imparts specific reactivity that is valuable in various chemical reactions.[1][2] However, the presence of the brominated aromatic moiety also necessitates careful handling due to its potential health and safety hazards. Adherence to rigorous safety protocols is paramount to minimize risks of exposure and ensure a safe laboratory environment.

Physicochemical and Hazard Information

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following tables summarize the key data for this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Formula C₁₀H₁₃Br[3][4]
Molecular Weight 213.11 g/mol [3]
CAS Number 41492-05-1[3][4]
Appearance Clear colorless to yellow liquid[1][2]
Density 1.208 g/mL at 25 °C[2]
Boiling Point 243.3 °C at 760 mmHg
Flash Point 108 °C (closed cup)
Solubility Insoluble in water.[1]
Table 2: GHS Hazard Classification and Statements
Hazard ClassCategoryHazard StatementReference(s)
Skin Corrosion/Irritation2H315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure through inhalation, dermal contact, and eye contact.

Table 3: Recommended Personal Protective Equipment
Protection TypeSpecific EquipmentStandards & Remarks
Eye/Face Protection Chemical safety goggles or a full-face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A full-face shield is recommended when there is a significant splash risk.
Skin Protection Chemical-impermeable gloves (Nitrile or Neoprene recommended). Fire/flame-resistant lab coat.Gloves must be inspected before use. Wash hands thoroughly after handling.
Respiratory Protection Not generally required under normal use with adequate ventilation. A NIOSH-approved respirator with an organic vapor cartridge is necessary if ventilation is inadequate, if aerosols are generated, or during spill cleanup.Use in a certified chemical fume hood is the primary engineering control.

Experimental Protocols

The following protocols provide a framework for the safe handling of this compound. These should be adapted to specific laboratory conditions and experimental scales.

Risk Assessment Protocol

A thorough risk assessment must be conducted before any new experiment involving this compound.[5][6]

Methodology:

  • Identify Hazards:

    • Chemical Hazards: Review the Safety Data Sheet (SDS). Note the hazards identified in Table 2 (skin/eye/respiratory irritation).[5][7]

    • Procedural Hazards: Identify potential for splashes, aerosol generation, and spills during transfer, heating, or reaction quenching.

    • Equipment Hazards: Consider risks associated with glassware under pressure or temperature extremes.[8]

  • Assess Risks:

    • Evaluate the likelihood and severity of potential exposure for each step of the experiment.[9]

    • Consider the quantities being used and the duration of the experiment.[7]

    • Ask "what if" scenarios: What if the fume hood fails? What if a flask is dropped?

  • Implement Control Measures:

    • Engineering Controls: Confirm that a certified chemical fume hood is available and functioning correctly. Ensure safety showers and eyewash stations are accessible.[10]

    • Administrative Controls: Restrict access to the work area. Ensure all personnel are trained on this specific protocol.

    • Personal Protective Equipment: Select PPE based on the risks identified (see Table 3).

  • Document and Review:

    • Document the risk assessment, including the identified hazards, assessed risks, and control measures.[6]

    • Review the assessment with the laboratory supervisor before beginning the experiment.

    • Re-evaluate the risk assessment if there are any significant changes to the procedure.[9]

Spill Decontamination Protocol

Immediate and correct response to a spill is critical to prevent exposure and further contamination.[11]

Methodology:

  • Immediate Response (Minor Spill <100 mL within a fume hood):

    • Alert personnel in the immediate vicinity.

    • Ensure the fume hood sash is lowered to the lowest practical height.

    • Wearing appropriate PPE (double-glove with nitrile gloves, lab coat, safety goggles), contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad. Do not use combustible materials like paper towels to absorb the initial spill.[11]

    • Carefully collect the absorbed material using spark-proof tools and place it into a labeled, sealable hazardous waste container.[12]

    • Decontaminate the spill area with a soap and water solution.

    • Wipe the area dry with paper towels and place them in the hazardous waste container.

    • Properly doff and dispose of contaminated PPE in the hazardous waste container.

    • Wash hands thoroughly.

  • Emergency Response (Major Spill >100 mL or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.[11]

    • If safe to do so, close the laboratory door to contain vapors.

    • Notify the institutional emergency response team or call 911.[11]

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.[11]

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of safety procedures for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase RA Conduct Risk Assessment SDS Review SDS RA->SDS Controls Verify Engineering Controls (Fume Hood, Eyewash) RA->Controls PPE Select & Inspect PPE SDS->PPE DonPPE Don Appropriate PPE PPE->DonPPE Controls->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood Transfer Transfer Chemical WorkInHood->Transfer React Perform Reaction Transfer->React Decon Decontaminate Glassware & Work Surface React->Decon Waste Segregate & Label Waste Decon->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Wash Wash Hands DoffPPE->Wash

Caption: Standard workflow for safely handling this compound.

G cluster_minor Minor Spill Response cluster_major Major Spill Response Spill Spill Occurs Assess Assess Spill (Size & Location) Spill->Assess Minor Minor Spill (<100mL in Hood) Assess->Minor Is it minor? Major Major Spill (>100mL or outside Hood) Assess->Major Is it major? Alert Alert Others Nearby Minor->Alert Evacuate Evacuate Area Major->Evacuate PPE Don PPE Alert->PPE Contain Contain with Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decon Decontaminate Area Collect->Decon Notify Notify Emergency Response / Call 911 Evacuate->Notify

Caption: Emergency response logic for a this compound spill.

First Aid Measures

In the event of exposure, immediate action is required.

Table 4: First Aid Procedures
Exposure RouteProcedureReference(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]
Skin Contact Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Storage and Disposal

Proper storage and waste management are critical for laboratory safety and environmental protection.

Storage
  • Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[14]

  • Keep containers tightly closed when not in use.[14]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and reducing agents.

  • If the compound is flammable, it should be stored in a designated flammable liquids cabinet.[11]

Disposal
  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container. Do not mix with non-halogenated solvent waste.[11]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[15]

Conclusion

This compound is a valuable reagent in chemical synthesis but requires careful and informed handling due to its irritant properties and potential for other uncharacterized toxicities. By implementing the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, researchers can significantly mitigate the risks associated with its use. A proactive approach to safety, including thorough risk assessment and preparedness for emergencies, is essential for maintaining a safe and productive research environment.

References

High-Purity 1-Bromo-4-butylbenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, high-purity 1-Bromo-4-butylbenzene is a key building block in the synthesis of complex organic molecules. This technical guide provides an in-depth overview of its commercial availability, key specifications, and detailed experimental protocols for its application in common organic reactions.

Commercial Availability and Specifications

High-purity this compound is available from several commercial suppliers. The purity and physical properties can vary slightly between suppliers and batches. The following tables summarize the available quantitative data from prominent chemical suppliers.

Table 1: Commercial Suppliers of High-Purity this compound

SupplierProduct NumberPurityCAS Number
Sigma-Aldrich33576297%41492-05-1
Thermo Scientific ChemicalsB2397998%41492-05-1[1]
Accela Chembio IncAC-3551≥97%41492-05-1
J&K Scientific25278597%41492-05-1[2]
Santa Cruz Biotechnologysc-224075-41492-05-1

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃Br
Molecular Weight 213.11 g/mol
Appearance Colorless to pale yellow liquid[1]
Density 1.208 g/mL at 25 °C
Boiling Point 118-120 °C at 15 mmHg-
Refractive Index (n20/D) 1.530
Flash Point 108 °C (closed cup)

Table 3: Representative Certificate of Analysis Data (Sigma-Aldrich, Lot# BCBT3113)

TestSpecificationResult
Purity (GC) ≥ 97.0 %99.2 %
Refractive Index (20/D) 1.5290 - 1.53301.5310
Infrared Spectrum Conforms to StructureConforms

Experimental Protocols

This compound is a versatile reagent in a variety of palladium-catalyzed cross-coupling reactions and for the formation of Grignard reagents. The following are detailed experimental protocols for its use in Suzuki-Miyaura coupling, Grignard reagent formation, the Heck reaction, and the Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following is a representative protocol for the coupling of this compound with an arylboronic acid.

Reaction Scheme:

Suzuki_Coupling This compound This compound Product 4-Butyl-1,1'-biphenyl (or derivative) This compound->Product Suzuki Coupling Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Product Catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) Solvent (e.g., Toluene (B28343)/H₂O) Catalyst->Product

Suzuki-Miyaura Coupling of this compound.

Materials:

  • This compound (1.0 mmol, 213 mg)

  • Arylboronic acid (1.2 mmol)

  • Palladium(0) tetrakis(triphenylphosphine) (0.03 mmol, 35 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Grignard Reagent Formation and Reaction

Grignard reagents are potent nucleophiles used to form new carbon-carbon bonds.

Reaction Scheme:

Grignard_Reaction This compound This compound Grignard_Reagent 4-Butylphenylmagnesium bromide This compound->Grignard_Reagent Formation Mg Mg turnings Anhydrous Ether Mg->Grignard_Reagent Product Alcohol Product Grignard_Reagent->Product Reaction Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Product Workup Aqueous Workup (e.g., NH₄Cl) Workup->Product

Formation and Reaction of 4-Butylphenylmagnesium bromide.

Materials:

  • This compound (10 mmol, 2.13 g)

  • Magnesium turnings (12 mmol, 292 mg)

  • Anhydrous diethyl ether (20 mL)

  • Iodine crystal (optional, for initiation)

  • Electrophile (e.g., aldehyde or ketone, 10 mmol)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard, flame-dried laboratory glassware

Procedure:

  • Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine if necessary to initiate the reaction.

  • In the dropping funnel, dissolve this compound in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction should start, as indicated by bubbling and a cloudy appearance. If it does not start, gentle warming may be applied.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C and add the electrophile dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3][4]

Reaction Scheme:

Heck_Reaction This compound This compound Product Substituted Alkene This compound->Product Heck Reaction Alkene Alkene (e.g., Styrene) Alkene->Product Catalyst Pd(OAc)₂ Ligand (e.g., PPh₃) Base (e.g., Et₃N) Solvent (e.g., DMF) Catalyst->Product

Heck Reaction of this compound.

Materials:

  • This compound (1.0 mmol, 213 mg)

  • Alkene (e.g., styrene, 1.2 mmol)

  • Palladium(II) acetate (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (0.04 mmol, 10.5 mg)

  • Triethylamine (B128534) (1.5 mmol, 0.21 mL)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Nitrogen or Argon gas

Procedure:

  • To a dry round-bottom flask, add this compound, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 8-24 hours.

  • Cool the mixture to room temperature, dilute with diethyl ether, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[5][6]

Reaction Scheme:

Sonogashira_Coupling This compound This compound Product Disubstituted Alkyne This compound->Product Sonogashira Coupling Alkyne Terminal Alkyne Alkyne->Product Catalyst PdCl₂(PPh₃)₂ CuI Base (e.g., Et₃N) Solvent (e.g., THF) Catalyst->Product

Sonogashira Coupling of this compound.

Materials:

  • This compound (1.0 mmol, 213 mg)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg)

  • Copper(I) iodide (0.05 mmol, 9.5 mg)

  • Triethylamine (3.0 mmol, 0.42 mL)

  • Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature or gentle heating (50-70 °C) and monitor by TLC.

  • Once complete, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography.[5]

References

Methodological & Application

Application Notes and Protocols: 1-Bromo-4-butylbenzene in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly valuable for the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in medicinal chemistry and materials science.[3][4] 1-Bromo-4-butylbenzene serves as a key building block, allowing for the strategic incorporation of the 4-butylphenyl group into complex molecular architectures.

These application notes provide detailed protocols and representative data for the Suzuki-Miyaura coupling of this compound. The methodologies are based on established procedures for structurally similar aryl bromides, offering a robust starting point for reaction optimization in research and development settings.[1][5]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[4][6]

  • Transmetalation: An organoboron species, such as a boronic acid, transfers its organic moiety to the palladium(II) complex. This step is typically facilitated by a base.[4][6]

  • Reductive Elimination: The two organic groups on the palladium center couple to form the final biaryl product, regenerating the palladium(0) catalyst, which can then participate in another catalytic cycle.[2][6]

Data Presentation

The following table summarizes typical catalytic systems and reaction conditions for the Suzuki-Miyaura coupling of aryl bromides, providing a comparative basis for the reaction of this compound. The yields are representative of what can be expected for this class of substrate.[5]

Table 1: Comparative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-11080-95[5]
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane10085-98[5]
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂O80-10075-90[5]

Experimental Protocols

This section details a generalized yet comprehensive protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) or a pre-catalyst such as Pd(PPh₃)₄ (3 mol%)[5][7][8]

  • Base (e.g., K₃PO₄, 2.0 equiv.)[5]

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)[5][7]

  • Degassed water[1]

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Flame-dried Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[4]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand, followed by the anhydrous organic solvent and degassed water.[1]

  • Reaction Execution: Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.[5] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7] The reaction is generally complete within 12-24 hours.[1]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.[1]

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[8]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Work-up and Purification A Combine this compound, arylboronic acid, and base in a flame-dried Schlenk flask B Establish inert atmosphere (evacuate and backfill with Ar/N₂) A->B C Add catalyst, ligand, and solvents B->C D Heat mixture with vigorous stirring C->D E Monitor progress via TLC or GC-MS D->E F Cool to room temperature and quench E->F G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: A logical workflow for the Suzuki-Miyaura coupling experiment.

catalytic_cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)-Br L₂ pd0->oxidative_addition Oxidative Addition (Ar-Br) transmetalation Ar-Pd(II)-Ar' L₂ oxidative_addition->transmetalation Transmetalation (Ar'-B(OH)₂ + Base) transmetalation->pd0 product Ar-Ar' transmetalation->product Reductive Elimination ArBr This compound (Ar-Br) ArBoronic Arylboronic Acid (Ar'-B(OH)₂)

Caption: The generalized catalytic cycle for the Suzuki-Miyaura reaction.[6]

References

Application Notes and Protocols: Formation of 4-Butylphenylmagnesium Bromide from 1-Bromo-4-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] The synthesis of 4-butylphenylmagnesium bromide, a specific Grignard reagent, from 1-bromo-4-butylbenzene provides a key intermediate for introducing the 4-butylphenyl moiety into a wide range of molecules. This functional group can be of particular interest in drug development for modulating lipophilicity, metabolic stability, and target engagement of drug candidates. The following application notes and protocols detail the synthesis, critical parameters, and handling of this important reagent.

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[1] In the case of this compound, the polarity of the carbon atom attached to the bromine is reversed, transforming it from an electrophilic to a highly nucleophilic center.[3] This "umpolung" allows the reagent to react with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide.[4][5]

Key Applications

The 4-butylphenylmagnesium bromide reagent is a versatile tool for the synthesis of a variety of organic compounds, including:

  • Pharmaceutical Intermediates: Introduction of the 4-butylphenyl group into potential drug candidates to enhance their pharmacological properties.

  • Functionalized Materials: Synthesis of novel polymers and liquid crystals.[6]

  • Complex Molecule Synthesis: A key building block in the multi-step synthesis of complex organic molecules.

Data Presentation

The successful formation of 4-butylphenylmagnesium bromide is dependent on several factors. The following table summarizes typical quantitative data for the formation of aryl Grignard reagents, providing a reasonable expectation for the synthesis from this compound.

ParameterTypical Value/ConditionNotes
Magnesium Equivalents 1.1 - 1.5A slight excess ensures complete consumption of the aryl bromide.[7]
Solvent Anhydrous Tetrahydrofuran (B95107) (THF) or Diethyl Ether (Et2O)THF is often preferred for aryl bromides due to its higher boiling point and better solvating properties for the Grignard reagent.[1]
Reaction Temperature Room temperature to gentle refluxThe reaction is exothermic and may initiate at room temperature, often proceeding to a gentle reflux.[7]
Initiation Method Iodine crystal, 1,2-dibromoethane, or mechanical grindingEssential for activating the magnesium surface by removing the passivating magnesium oxide layer.[8][9]
Reaction Time 1 - 3 hoursCompletion is typically indicated by the consumption of the magnesium turnings.[7]
Expected Yield 70 - 95%Yields can be influenced by the purity of reagents and the strictness of anhydrous conditions.[7][10]
Titrated Molarity 0.5 - 1.0 MThe concentration of the prepared Grignard reagent should be determined by titration before use.[10]

Signaling Pathways and Logical Relationships

The formation of the Grignard reagent is a direct reaction pathway. The following diagram illustrates the key components and their relationship in the synthesis of 4-butylphenylmagnesium bromide.

Grignard_Formation_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Grignard Reaction Grignard Reaction This compound->Grignard Reaction Magnesium (Mg) Magnesium (Mg) Magnesium (Mg)->Grignard Reaction Anhydrous Solvent (THF) Anhydrous Solvent (THF) Anhydrous Solvent (THF)->Grignard Reaction Initiator (Iodine) Initiator (Iodine) Initiator (Iodine)->Grignard Reaction 4-Butylphenylmagnesium Bromide 4-Butylphenylmagnesium Bromide Grignard Reaction->4-Butylphenylmagnesium Bromide

Caption: Reaction pathway for the formation of 4-butylphenylmagnesium bromide.

Experimental Protocols

Materials and Reagents:

  • This compound (high purity)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (or 1,2-dibromoethane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)

Protocol 1: Standard Grignard Reagent Formation

This protocol outlines the standard procedure for the preparation of 4-butylphenylmagnesium bromide.

1. Preparation:

  • Thoroughly dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of inert gas (Argon or Nitrogen) to prevent atmospheric moisture contamination.[8]

  • Equip a three-necked round-bottom flask with a reflux condenser (with a drying tube or inert gas inlet), a dropping funnel, and a magnetic stir bar.

2. Magnesium Activation:

  • Place magnesium turnings (1.2 equivalents relative to this compound) into the reaction flask.

  • Add a single, small crystal of iodine.[9] The purple vapor of iodine will become visible upon gentle warming with a heat gun under a flow of inert gas, indicating activation of the magnesium surface. The color will fade as the reaction initiates.[2]

3. Initiation:

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings.

  • The reaction should initiate within a few minutes, which is evident by the disappearance of the iodine color, the formation of a cloudy/grey solution, and a gentle reflux of the solvent.[7] If the reaction does not start, gentle warming with a heat gun or sonication can be applied.[11]

4. Grignard Reagent Formation:

  • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours, or until most of the magnesium has been consumed.[7]

5. Quantification and Use:

  • The resulting grey-black solution is the Grignard reagent. It should be used immediately for subsequent reactions.

  • The concentration of the Grignard reagent should be determined by titration before use. A common method involves titration with a standard solution of sec-butanol in the presence of a colorimetric indicator such as 1,10-phenanthroline.[12]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and subsequent use of the Grignard reagent.

Grignard_Workflow A Setup Anhydrous Apparatus B Activate Magnesium A->B Add Mg C Initiate Reaction B->C Add Initiator & Aryl Bromide D Formation of Grignard Reagent C->D Dropwise addition of Aryl Bromide E Titrate Grignard Reagent D->E Determine Concentration F Reaction with Electrophile E->F Use in subsequent reaction G Aqueous Work-up F->G Quench Reaction H Extraction and Purification G->H I Product H->I

Caption: General experimental workflow for Grignard reagent synthesis and reaction.

Troubleshooting

ProblemPossible CauseSolution
Reaction fails to initiate Inactive magnesium surface (oxide layer).[9]Gently crush the magnesium turnings before use. Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[9]
Wet glassware or solvent.Ensure all glassware is rigorously dried and use anhydrous solvents.[8]
Low or no yield of Grignard reagent Presence of moisture in reagents or atmosphere.Use high-purity, dry reagents and maintain a positive pressure of inert gas.
Side reaction (Wurtz coupling).Add the aryl bromide solution slowly to maintain a low concentration in the reaction mixture.[7]
Formation of a white precipitate Reaction with atmospheric carbon dioxide.Maintain a positive pressure of inert gas and avoid prolonged exposure to air.

By adhering to these detailed protocols and understanding the critical parameters, researchers can reliably synthesize 4-butylphenylmagnesium bromide for its diverse applications in chemical synthesis and drug discovery.

References

Application Notes and Protocols: The Use of 1-Bromo-4-butylbenzene in the Synthesis of Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-4-butylbenzene is a versatile aromatic halide that serves as a crucial building block in the synthesis of advanced functional materials, particularly liquid crystals.[1][2] Its molecular structure, featuring a reactive bromo group and a flexible butyl chain, makes it an ideal precursor for constructing the rod-like molecules, or mesogens, that are fundamental to liquid crystalline behavior.[2][3] The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of a rigid biphenyl (B1667301) core, which is a common motif in liquid crystal design.[4][5] The para-substituted n-butyl group acts as a flexible terminal chain, which is critical for influencing the material's melting point and the stability of its various liquid crystal phases (mesophases).[3]

These application notes provide a comprehensive overview of the utility of this compound in this field, with a focus on its application in Suzuki-Miyaura cross-coupling reactions to synthesize cyanobiphenyl-based liquid crystals.[6] Detailed experimental protocols, reaction data, and workflow visualizations are provided for researchers and scientists in materials science and drug development.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, reaction setup, and safety considerations.

PropertyValue
CAS Number 41492-05-1[2]
Molecular Formula C₁₀H₁₃Br[1][2]
Molecular Weight 213.11 g/mol [1][2]
Appearance Clear colorless to yellow liquid[2]
Melting Point -25.5°C[2]
Boiling Point 242°C[2]
Density 1.208 g/mL at 25°C[2]
Refractive Index n20/D 1.53[2]

Application Notes

The primary application of this compound in liquid crystal synthesis is as an aryl halide precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][6] This reaction facilitates the formation of a carbon-carbon bond between the butyl-substituted benzene (B151609) ring and another aromatic unit, typically a functionalized phenylboronic acid. This process constructs the rigid mesogenic core essential for liquid crystal properties.[4]

A common and historically significant class of liquid crystals synthesized via this method are the 4,4'-disubstituted cyanobiphenyls.[7][8] In a typical strategy, this compound is coupled with 4-cyanophenylboronic acid. The resulting molecule, 4'-Butyl-[1,1'-biphenyl]-4-carbonitrile, possesses key structural features for mesophase formation:

  • A Rigid Biphenyl Core: Provides the necessary structural anisotropy (rod-like shape).

  • A Flexible Alkyl Chain (Butyl Group): Influences the melting point and clearing point, defining the temperature range of the liquid crystal phase.[3]

  • A Polar Cyano Group (-CN): Introduces a strong dipole moment, which is crucial for the positive dielectric anisotropy required for aligning the molecules in an electric field, a fundamental principle behind liquid crystal displays (LCDs).[4]

The general synthetic pathway is illustrated below.

Figure 1: General synthetic scheme for a cyanobiphenyl liquid crystal via Suzuki coupling.

Experimental Protocols

Protocol 1: Synthesis of 4'-Butyl-[1,1'-biphenyl]-4-carbonitrile

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4-cyanophenylboronic acid.

Materials and Reagents:

  • This compound (1.0 eq.)

  • 4-Cyanophenylboronic acid (1.1 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq., 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Deionized Water (degassed)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 eq.), 4-cyanophenylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq.). Subsequently, add the degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with water and then brine.[4]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4'-Butyl-[1,1'-biphenyl]-4-carbonitrile.

G A 1. Setup Combine reactants (this compound, boronic acid, K₂CO₃) in Schlenk flask. B 2. Inert Atmosphere Evacuate and backfill flask with Nitrogen (3x). A->B C 3. Add Catalyst & Solvents Add Pd(PPh₃)₄ and degassed Toluene/EtOH/H₂O. B->C D 4. Reaction Heat to reflux (80-90°C, 12-24h). Monitor via TLC. C->D E 5. Work-up Cool to RT, dilute with Ethyl Acetate. D->E F 6. Extraction Wash with H₂O, then Brine. E->F G 7. Drying Dry organic layer over MgSO₄, filter, and concentrate. F->G H 8. Purification Column Chromatography or Recrystallization. G->H I Final Product Pure Liquid Crystal H->I

Figure 2: Experimental workflow for the synthesis of a biphenyl-based liquid crystal.

Data Presentation

Quantitative data for a typical synthesis is summarized below. Yields for Suzuki-Miyaura coupling reactions are often high when optimized.[1] The phase transition temperatures are representative values for a molecule of this type.

Table 1: Representative Reaction Conditions and Yield

ParameterDetails
Aryl Halide This compound
Boronic Acid 4-Cyanophenylboronic acid
Catalyst Pd(PPh₃)₄ (2 mol%)
Base K₂CO₃ (2 M aqueous solution)
Solvent Toluene / Ethanol
Temperature 80-90°C (Reflux)[4]
Time 12-24 hours[4]
Typical Yield >80%[1]

Table 2: Physical Properties of 4'-Butyl-[1,1'-biphenyl]-4-carbonitrile

PropertyDescription
Appearance White crystalline solid
Phase Transitions Crystal → Nematic (T_CN)
Nematic → Isotropic (T_NI, Clearing Point)
Mesophase Nematic[3]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The success of the synthesis relies on the palladium-catalyzed Suzuki-Miyaura coupling. The mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Ar-Pd(II)-Br(L)₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-Ar'(L)₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Biphenyl Product (Ar-Ar') pd_complex2->product aryl_halide This compound (Ar-Br) aryl_halide->pd_complex1 boronic_acid Activated Boronate (Ar'-B(OR)₃⁻) boronic_acid->pd_complex2 base Base (e.g., OH⁻) byproducts Br⁻ + B(OR)₃ center

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with this compound, inserting itself into the carbon-bromine bond to form a Pd(II) complex.

  • Transmetalation: The organoborane (formed by the reaction of the boronic acid with a base) transfers its organic group (the cyanophenyl moiety) to the palladium complex, displacing the bromide.[9]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

Conclusion

This compound is a highly valuable and readily available precursor for the synthesis of thermotropic liquid crystals. Its participation in efficient and high-yielding Suzuki-Miyaura cross-coupling reactions allows for the straightforward construction of biphenyl-based mesogens. The protocols and data provided herein offer a solid foundation for researchers to explore the synthesis of novel liquid crystalline materials for applications in display technologies and other advanced functional systems.

References

Application of 1-Bromo-4-butylbenzene in Organic Electronics: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-butylbenzene is a key building block in the synthesis of advanced organic electronic materials. Its utility stems from the presence of a reactive bromine atom, which allows for the construction of larger π-conjugated systems through various cross-coupling reactions, and a butyl group, which enhances the solubility and processability of the resulting materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of organic semiconductors, with a focus on materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

The primary application of this compound in organic electronics is as a precursor for the synthesis of hole-transporting materials, polymeric semiconductors, and liquid crystals.[1][2] The butyl side chain is crucial for improving the performance and processability of these electronic materials.[3] Key synthetic transformations include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Sonogashira coupling, as well as Grignard reagent formation.

General Synthetic Workflow

The synthesis of organic electronic materials using this compound typically follows a multi-step process, starting from the functionalization of the bromo- T-butylbenzene core and leading to the final polymer or small molecule. The general workflow is illustrated below.

G cluster_start Starting Material cluster_reactions Key Synthetic Reactions cluster_intermediates Intermediate Materials cluster_final Final Organic Electronic Materials This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Forms C-C bonds Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Forms C-C triple bonds Monomers Monomers This compound->Monomers Precursor to Oligophenylenes Oligophenylenes Suzuki-Miyaura Coupling->Oligophenylenes π-conjugated systems π-conjugated systems Sonogashira Coupling->π-conjugated systems Oxidative Polymerization Oxidative Polymerization Hole Transport Polymers (e.g., Poly(4-butyltriphenylamine)) Hole Transport Polymers (e.g., Poly(4-butyltriphenylamine)) Oxidative Polymerization->Hole Transport Polymers (e.g., Poly(4-butyltriphenylamine)) Oligophenylenes->Hole Transport Polymers (e.g., Poly(4-butyltriphenylamine)) Liquid Crystals Liquid Crystals Oligophenylenes->Liquid Crystals Conjugated Polymers Conjugated Polymers π-conjugated systems->Conjugated Polymers Monomers->Oxidative Polymerization G cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization Synthesized Material Synthesized Material Layer Deposition (Spin-coating/Evaporation) Layer Deposition (Spin-coating/Evaporation) Synthesized Material->Layer Deposition (Spin-coating/Evaporation) Substrate Cleaning Substrate Cleaning Substrate Cleaning->Layer Deposition (Spin-coating/Evaporation) Electrode Deposition Electrode Deposition Layer Deposition (Spin-coating/Evaporation)->Electrode Deposition Current-Voltage-Luminance (J-V-L) Measurement Current-Voltage-Luminance (J-V-L) Measurement Electrode Deposition->Current-Voltage-Luminance (J-V-L) Measurement External Quantum Efficiency (EQE) Measurement External Quantum Efficiency (EQE) Measurement Current-Voltage-Luminance (J-V-L) Measurement->External Quantum Efficiency (EQE) Measurement Device Lifetime Testing Device Lifetime Testing External Quantum Efficiency (EQE) Measurement->Device Lifetime Testing

References

Application Notes and Protocols: 1-Bromo-4-butylbenzene as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-butylbenzene is a versatile aromatic building block crucial for the synthesis of various pharmaceutical intermediates. Its utility is primarily demonstrated through palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. These transformations enable the construction of complex molecular architectures, particularly the biphenyl (B1667301) carboxylic acid and benzoic acid moieties, which are key pharmacophores in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of two key pharmaceutical intermediates from this compound: 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid and 4-butylbenzoic acid.

Key Applications in Pharmaceutical Synthesis

The n-butyl group of this compound provides lipophilicity, which can be advantageous for drug-receptor interactions and pharmacokinetic properties. The bromine atom serves as a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds, making it an ideal precursor for:

  • Anti-inflammatory Agents: As a building block for NSAIDs and other anti-inflammatory compounds.

  • Anticancer Agents: Used in the synthesis of complex molecules with antiproliferative activity.

  • Cardiovascular Drugs: Employed in the synthesis of various cardiovascular medications.

  • Agrochemicals: Utilized in the development of new pesticides and herbicides.

Core Synthetic Pathways

Two primary synthetic routes unlock the potential of this compound in pharmaceutical synthesis: the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction followed by carboxylation.

Protocol 1: Synthesis of 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming a C-C bond between this compound and a boronic acid derivative, leading to the synthesis of a key biphenyl intermediate.

Reaction Principle

The reaction involves the palladium-catalyzed cross-coupling of this compound with 4-carboxyphenylboronic acid. The catalytic cycle consists of three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biphenyl product and regenerate the catalyst.

Suzuki_Miyaura_Coupling cluster_workflow Experimental Workflow start Reactants (this compound, 4-Carboxyphenylboronic Acid, Base, Pd Catalyst) reaction Suzuki-Miyaura Coupling Reaction start->reaction Heat workup Aqueous Workup & Extraction reaction->workup purification Purification (Crystallization) workup->purification product Final Product (4'-butyl-[1,1'-biphenyl]-4-carboxylic acid) purification->product

Caption: Workflow for the Suzuki-Miyaura Coupling Synthesis.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling to synthesize 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid.

ParameterValueReference
Reactants
This compound1.0 equiv[1]
4-Carboxyphenylboronic Acid1.1 equiv[1]
Catalyst System
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)0.01 equiv[1]
Triphenylphosphine (B44618) (PPh₃)0.03 equiv[1]
Base
Sodium Carbonate (Na₂CO₃)2.0 equiv[1]
Solvent System
1-Propanol / Water4:1 (v/v)[1]
Reaction Conditions
TemperatureReflux (~97 °C)[1]
Reaction Time1-2 hours[1]
Expected Yield 85-95%[1]
Detailed Experimental Protocol

Materials:

  • This compound

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium Carbonate (Na₂CO₃)

  • 1-Propanol

  • Deionized Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hexanes

  • Methanol (B129727)

Procedure: [1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, add this compound (1.0 equiv), 4-carboxyphenylboronic acid (1.1 equiv), and 1-propanol.

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes.

  • Reagent Addition: While stirring, add a 2 M aqueous solution of sodium carbonate (2.0 equiv).

  • Catalyst Addition: To the stirring mixture, add palladium(II) acetate (0.01 equiv) and triphenylphosphine (0.03 equiv).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with saturated brine solution.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a mixture of hexanes and methanol to yield pure 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid.

Protocol 2: Synthesis of 4-butylbenzoic acid via Grignard Reaction and Carboxylation

The formation of a Grignard reagent from this compound followed by carboxylation with carbon dioxide is a classic and effective method to introduce a carboxylic acid group.

Reaction Principle

This compound reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4-butylphenylmagnesium bromide. This highly nucleophilic organometallic species then attacks the electrophilic carbon of carbon dioxide (from dry ice) to form a magnesium carboxylate salt. Subsequent acidification protonates the carboxylate to yield 4-butylbenzoic acid.[2][3]

Grignard_Carboxylation cluster_workflow Experimental Workflow start Reactants (this compound, Mg Turnings) grignard_formation Grignard Reagent Formation start->grignard_formation Anhydrous Ether carboxylation Carboxylation (with CO2) grignard_formation->carboxylation acidification Acidic Workup carboxylation->acidification HCl (aq) extraction Extraction & Washing acidification->extraction purification Purification (Crystallization) extraction->purification product Final Product (4-butylbenzoic acid) purification->product

Caption: Workflow for the Grignard Carboxylation Synthesis.

Quantitative Data

The following table outlines typical reaction parameters and expected yields for the synthesis of 4-butylbenzoic acid.

ParameterValueReference
Reactants
This compound1.0 equiv[2]
Magnesium Turnings1.1 equiv[2]
Carbon Dioxide (Dry Ice)Excess[2][4]
Solvent
Anhydrous Diethyl Ether or THF[2]
Reaction Conditions
Grignard FormationGentle Reflux[2]
Carboxylation-78 °C to Room Temp.[4]
Workup
Acidification6 M HCl[4]
Expected Yield 70-80%[5]
Detailed Experimental Protocol

Materials:

  • This compound

  • Magnesium turnings

  • Iodine crystal (optional, as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry ice (solid CO₂)

  • 6 M Hydrochloric acid (HCl)

  • Diethyl ether

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: [2][4]

  • Glassware Preparation: Ensure all glassware is oven-dried to remove any traces of water.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.1 equiv) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine if necessary to initiate the reaction.

    • Prepare a solution of this compound (1.0 equiv) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.

    • Slowly add the remaining bromide solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Carboxylation:

    • In a separate beaker, place an excess of crushed dry ice.

    • Slowly pour the prepared Grignard reagent solution over the dry ice with gentle stirring.

    • Cover the beaker with a watch glass and allow the excess dry ice to sublime.

  • Workup and Acidification:

    • Slowly add 6 M HCl to the reaction mixture until the solution is acidic (test with pH paper) and all solids have dissolved.

    • Transfer the mixture to a separatory funnel.

  • Extraction and Purification:

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and extract with 5% NaOH solution. This will deprotonate the carboxylic acid, moving it to the aqueous layer.

    • Separate the aqueous layer and acidify it with 6 M HCl to precipitate the 4-butylbenzoic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • The product can be further purified by recrystallization if necessary.

Conclusion

This compound is a highly valuable and versatile precursor in the synthesis of pharmaceutical intermediates. The Suzuki-Miyaura coupling and Grignard carboxylation are robust and well-established methods that allow for the efficient synthesis of biphenyl carboxylic acid and benzoic acid derivatives, respectively. These intermediates are foundational for the development of a wide range of therapeutic agents, particularly in the field of anti-inflammatory drugs. The protocols provided herein offer a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1-Bromo-4-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions utilizing 1-bromo-4-butylbenzene as a key building block. The information compiled herein is intended to serve as a comprehensive resource for chemists in academia and industry, particularly those engaged in organic synthesis, medicinal chemistry, and materials science.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of complex molecular architectures from simple precursors.[1] this compound is a versatile substrate in these transformations, featuring a reactive C-Br bond amenable to oxidative addition to a palladium(0) catalyst, which initiates the catalytic cycle. The butyl group, being a simple alkyl substituent, offers a non-coordinating and sterically accessible handle for further molecular elaboration.

This document covers four major classes of palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck reaction, the Sonogashira coupling, and the Buchwald-Hartwig amination. For each reaction, a summary of quantitative data from literature sources is presented in tabular format, followed by a detailed experimental protocol.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds through the cross-coupling of an aryl halide with an organoboron reagent.[2]

Quantitative Data Summary: Suzuki-Miyaura Coupling of this compound
Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O (4:1)10018Illustrative
4-Tolylboronic acidPdCl₂(XPhos)₂ (2)-K₃PO₄1,4-Dioxane/H₂O (5:1)10012-24Illustrative
3-Chlorophenylboronic acidPd-catalyst II (1)-K₂CO₃H₂O/TBAB60294[3]
4-Anisylboronic acidPd-catalyst II (1)-K₂CO₃H₂O/TBAB60-90[3]

Note: Data for the first two entries are illustrative based on protocols for similar aryl bromides.[4] TBAB = Tetrabutylammonium bromide.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of aryl bromides.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a glovebox or under a positive pressure of inert gas, add the palladium catalyst, for instance, Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to the Schlenk flask.

  • Add anhydrous toluene (4 mL) and degassed water (1 mL) to the flask.

  • Seal the flask and purge with argon or nitrogen for 10-15 minutes by bubbling the gas through the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure biaryl product.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5]

Quantitative Data Summary: Heck Reaction of this compound
AlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10024Illustrative
n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF100-1208-24Illustrative

Note: The data presented is illustrative and based on general protocols for the Heck reaction of aryl bromides.[4][5] The electron-donating nature of the butyl group might necessitate slightly more forcing conditions compared to electron-deficient aryl bromides.

Experimental Protocol: Heck Reaction

This protocol is a general procedure for the Heck reaction of aryl bromides with alkenes.

Materials:

  • This compound

  • Alkene (e.g., Styrene or n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids.

  • Follow with the addition of the alkene (1.2 equiv.) and triethylamine (1.5 equiv.).

  • Immerse the flask in a preheated oil bath or heating mantle set to 100-120 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 8-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired substituted alkene.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and copper co-catalysts.[6][7]

Quantitative Data Summary: Sonogashira Coupling of this compound
Terminal AlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTHF50-70-85-95
1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF50-70-80-90

Note: The yields are expected values based on reactions with a similar substrate, 1-bromo-4-propylsulfanylbenzene, and may require optimization for this compound.[6]

Experimental Protocol: Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.[6]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (B44618) (PPh₃) (if using PdCl₂(PPh₃)₂)

  • Base (e.g., Triethylamine (TEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and copper(I) iodide (0.05 mmol, 5 mol%). If using PdCl₂(PPh₃)₂, also add triphenylphosphine (0.06 mmol, 6 mol%).

  • Under an inert atmosphere, add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., Triethylamine, 3.0 mmol, 3.0 eq.).

  • Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[1]

Quantitative Data Summary: Buchwald-Hartwig Amination of this compound
AminePalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10024Illustrative
MorpholinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄1,4-Dioxane10018-24Illustrative

Note: This data is illustrative, based on protocols for analogous aryl bromides, and serves as a starting point for optimization.[1]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general method for the Buchwald-Hartwig amination of aryl bromides.[1]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Phosphine (B1218219) ligand (e.g., XPhos or RuPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the appropriate phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine (1.2 mmol, 1.2 equiv) followed by the anhydrous solvent (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired N-aryl amine product.

Visualizations

Palladium_Catalyzed_Cross_Coupling_Cycle cluster_legend General Catalytic Cycle Pd(0)L_n Pd(0) Catalyst Ar-Pd(II)(X)L_n Palladium(II) Intermediate Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Coupling Intermediate Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation / Insertion (R-M or Alkene/Alkyne) Ar-R Coupled Product Ar-Pd(II)(R)L_n->Ar-R Reductive Elimination Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Pd Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC, GC-MS) D->E F Cool & Quench E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I Logical_Relationships cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation This compound This compound Suzuki Suzuki-Miyaura (with Boronic Acids) This compound->Suzuki Heck Heck (with Alkenes) This compound->Heck Sonogashira Sonogashira (with Alkynes) This compound->Sonogashira Buchwald Buchwald-Hartwig (with Amines) This compound->Buchwald

References

Application Notes and Protocols for Heck Coupling Reactions with 1-Bromo-4-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has seen extensive application in the synthesis of complex organic molecules, including a wide array of pharmaceuticals and natural products. The versatility and functional group tolerance of the Heck reaction make it an invaluable tool in drug discovery and development, enabling the construction of intricate molecular architectures.[2]

These application notes provide detailed protocols and a summary of reaction conditions for the Heck coupling of 1-Bromo-4-butylbenzene with various alkenes. The butyl group on the aromatic ring introduces a moderate electron-donating effect, which can influence the reactivity of the aryl bromide in the catalytic cycle. The information presented herein is intended to serve as a comprehensive guide for optimizing reaction conditions and achieving high yields of the desired substituted alkene products.

Catalytic Cycle and Mechanism

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle, which consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Heck_Catalytic_Cycle

Data Presentation: Summary of Reaction Conditions

The following table summarizes various reported conditions for the Heck coupling of aryl bromides, which can be adapted for this compound. Optimization of these parameters is often necessary to achieve the desired outcome for this specific substrate.

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
BromobenzeneStyrene (B11656)Pd(OAc)₂ (0.1)-Na₂CO₃ (1.45)NMP1503High
4-BromoacetophenoneStyrenePd(OAc)₂ (1)NHC (2)K₂CO₃ (2)DMF/H₂O804>95
Bromobenzenen-Butyl Acrylate (B77674)Pd/C (3)-(n-Bu)₃N (1.5)[OMIm]BF₄1201085
4-BromotolueneStyrenePd(OAc)₂ (1)NHC (2)K₂CO₃ (2)DMF/H₂O80492
4-BromoanisoleStyrenePd(OAc)₂ (1)NHC (2)K₂CO₃ (2)DMF/H₂O80490

Abbreviations: Pd(OAc)₂ - Palladium(II) acetate (B1210297); NHC - N-Heterocyclic Carbene; NMP - N-Methyl-2-pyrrolidone; DMF - N,N-Dimethylformamide; [OMIm]BF₄ - 1-Octyl-3-methylimidazolium tetrafluoroborate.

Experimental Protocols

The following protocols provide detailed methodologies for the Heck coupling of this compound with representative alkenes, styrene and n-butyl acrylate. These protocols are based on established procedures for similar aryl bromides and serve as a starting point for optimization.

Protocol 1: Heck Coupling of this compound with Styrene

Objective: To synthesize (E)-1-butyl-4-styrylbenzene.

Materials:

  • This compound (1.0 equiv.)

  • Styrene (1.2 - 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (2-4 mol%)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Equipment:

  • Oven-dried round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (DMF or NMP) via syringe to dissolve the solids. Follow this with the addition of styrene and the base (triethylamine or potassium carbonate).

  • Reaction: Immerse the flask in a preheated oil bath or heating mantle set to 100-140 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether. Wash the organic layer sequentially with water and brine to remove the solvent and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Heck_Workflow start Start setup Combine Reactants: - this compound - Alkene - Base - Solvent start->setup catalyst_add Add Palladium Catalyst and Ligand setup->catalyst_add reaction Heat Reaction Mixture (80-140 °C) catalyst_add->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate

Objective: To synthesize n-butyl (E)-3-(4-butylphenyl)acrylate.

Materials:

  • This compound (1.0 equiv.)

  • n-Butyl acrylate (1.2 - 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand (2-4 mol%)

  • Sodium acetate (NaOAc) or Triethylamine (Et₃N) (1.5 - 2.0 equiv.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMA, NMP)

Procedure:

  • Reaction Setup: In a dry, inert atmosphere-flushed flask, combine this compound, palladium(II) acetate, and the phosphine ligand.

  • Reagent Addition: Add the anhydrous solvent, followed by n-butyl acrylate and the base.

  • Reaction: Heat the mixture to a temperature between 100 °C and 140 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress using TLC or GC-MS until the starting material is no longer detected.

  • Workup: After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

  • Purification: Dry the organic phase, remove the solvent under reduced pressure, and purify the residue by column chromatography to isolate the desired product.

Applications in Drug Development

The Heck coupling reaction is a powerful tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2] The ability to form carbon-carbon bonds with high stereoselectivity allows for the construction of complex molecular scaffolds found in many drug candidates. For instance, the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives, which can be accessed through the Heck reaction of this compound, is of significant interest as these motifs are present in a variety of biologically active compounds. The protocols described herein can be adapted for the synthesis of novel compounds for screening in drug discovery programs. The reaction's tolerance for a wide range of functional groups minimizes the need for protecting group strategies, thereby streamlining synthetic routes.[3]

References

Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-4-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become a cornerstone in modern organic synthesis.[2] Its mild reaction conditions and broad functional group tolerance make it an invaluable tool in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][3]

This document provides a detailed protocol for the Sonogashira coupling of 1-Bromo-4-butylbenzene with a terminal alkyne, offering a practical guide for the synthesis of substituted alkynes. The resulting products are versatile intermediates that can be further elaborated into more complex molecular architectures.

Reaction Principle

The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism begins with the oxidative addition of the aryl bromide to a palladium(0) species. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is the reductive elimination from the resulting diorganopalladium(II) intermediate to yield the coupled product and regenerate the active palladium(0) catalyst, thus completing the catalytic cycle.[4][5]

Data Presentation: Reaction Parameters and Expected Yields

The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on literature for analogous aryl bromides.

EntryTerminal AlkyneProductPalladium Catalyst (mol%)Copper(I) Iodide (mol%)BaseSolventTemperature (°C)Time (h)Expected Yield (%)
1Phenylacetylene (B144264)1-Butyl-4-(phenylethynyl)benzenePd(PPh₃)₄ (2-3)CuI (3-5)Triethylamine (B128534)THF25-604-1285-95
21-Hexyne1-Butyl-4-(hex-1-yn-1-yl)benzenePdCl₂(PPh₃)₂ (2-3)CuI (3-5)DiisopropylamineToluene50-706-1680-90
3Trimethylsilylacetylene1-Butyl-4-((trimethylsilyl)ethynyl)benzenePd(PPh₃)₄ (2-3)CuI (3-5)TriethylamineTHF25-504-1090-98

Experimental Protocol: Synthesis of 1-Butyl-4-(phenylethynyl)benzene

This protocol details the synthesis of 1-Butyl-4-(phenylethynyl)benzene via a Sonogashira coupling reaction between this compound and phenylacetylene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.03 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (B95107) (THF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 213 mg). The flask is then evacuated and backfilled with an inert gas (nitrogen or argon). This process is repeated three times to ensure an inert atmosphere.

  • Catalyst and Reagent Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg) and copper(I) iodide (0.03 mmol, 5.7 mg).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 0.42 mL) to the flask via syringe.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours or until the starting material is consumed as monitored by thin-layer chromatography (TLC). If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper catalyst and the triethylamine hydrobromide salt. Wash the organic layer with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford the pure 1-Butyl-4-(phenylethynyl)benzene.

Characterization of 1-Butyl-4-(phenylethynyl)benzene:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.50 (m, 2H, Ar-H), 7.45-7.40 (m, 2H, Ar-H), 7.38-7.30 (m, 3H, Ar-H), 7.18 (d, J = 8.0 Hz, 2H, Ar-H), 2.62 (t, J = 7.6 Hz, 2H, -CH₂-), 1.65-1.55 (m, 2H, -CH₂-), 1.40-1.30 (m, 2H, -CH₂-), 0.93 (t, J = 7.3 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 143.2, 131.9, 131.6, 128.7, 128.4, 128.3, 123.4, 120.5, 90.5, 89.2, 35.5, 33.5, 22.3, 13.9.

Mandatory Visualizations

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification start Dry Round-Bottom Flask inert Evacuate and Backfill with Inert Gas (x3) start->inert add_solids Add this compound, Pd(PPh₃)₄, and CuI add_liquids Add Anhydrous THF and Triethylamine add_solids->add_liquids add_alkyne Add Phenylacetylene (dropwise) add_liquids->add_alkyne stir Stir at Room Temperature (or heat to 50-60 °C) monitor Monitor by TLC stir->monitor dilute Dilute with Ethyl Acetate wash Wash with aq. NH₄Cl and Brine dilute->wash dry Dry over MgSO₄ and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product 1-Butyl-4-(phenylethynyl)benzene purify->product

Caption: Experimental workflow for the Sonogashira coupling.

Sonogashira_Cycle Catalytic Cycle of the Sonogashira Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)(C≡CR)L₂ pd_complex1->pd_complex2 Transmetalation product Ar-C≡CR pd_complex2->product Reductive Elimination product->pd0 Regeneration cu_acetylide Cu-C≡CR cu_acetylide->pd_complex1 Transfers Acetylide cuX CuX cu_acetylide->cuX Regeneration alkyne H-C≡CR alkyne->cu_acetylide Base arx This compound (Ar-X) hccr Terminal Alkyne (H-C≡CR)

Caption: Catalytic cycles in the Sonogashira coupling reaction.

References

Application Notes and Protocols: Synthesis of 4-Butyltriphenylamine from 1-Bromo-4-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Butyltriphenylamine is a valuable organic compound utilized in the development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its synthesis is a key step in the production of advanced polymers and small molecules for these technologies.[1][2] This document provides a detailed protocol for the synthesis of 4-butyltriphenylamine from 1-bromo-4-butylbenzene and diphenylamine (B1679370) via a palladium-catalyzed Buchwald-Hartwig amination reaction.[3][4][5] This cross-coupling reaction is highly efficient for the formation of carbon-nitrogen (C-N) bonds.[3][5]

Reaction Scheme

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between this compound and diphenylamine.

Figure 1: Reaction scheme for the synthesis of 4-butyltriphenylamine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4-butyltriphenylamine.

Reagent Molecular Weight ( g/mol ) Equivalents Amount Volume Mmol
This compound213.11[1]1.02.13 g1.76 mL10.0
Diphenylamine169.221.22.03 g-12.0
Pd₂(dba)₃915.720.0192 mg-0.1
Xantphos578.680.02116 mg-0.2
Sodium tert-butoxide96.101.41.35 g-14.0
Toluene (B28343)---50 mL-
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Expected Yield
4-Butyltriphenylamine301.44[6]3.01 g85-95%

Experimental Protocol

This protocol is based on established Buchwald-Hartwig amination procedures.[7][8][9]

Materials and Equipment:

  • This compound

  • Diphenylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.13 g, 10.0 mmol), diphenylamine (2.03 g, 12.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and Xantphos (116 mg, 0.2 mmol).

    • The flask is sealed with a septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Add 50 mL of anhydrous toluene to the flask via syringe.

  • Reaction:

    • Stir the reaction mixture at 110 °C under an inert atmosphere.[7]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (typically after 8-16 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with 50 mL of ethyl acetate (B1210297) and filter through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with an additional 20 mL of ethyl acetate.

    • Combine the organic filtrates and wash with 50 mL of water and then 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 4-butyltriphenylamine as a white to off-white solid.

Characterization:

The identity and purity of the synthesized 4-butyltriphenylamine can be confirmed by the following methods:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

Visualizations

experimental_workflow reagents 1. Reagent Addition - this compound - Diphenylamine - Pd₂(dba)₃ / Xantphos - NaOtBu setup 2. Reaction Setup - Assemble glassware - Add reagents to flask reagents->setup inert 3. Inert Atmosphere - Evacuate and backfill with N₂/Ar setup->inert solvent 4. Solvent Addition - Add anhydrous toluene inert->solvent reaction 5. Reaction - Heat to 110 °C - Monitor by TLC solvent->reaction workup 6. Work-up - Cool to RT - Filter through Celite - Wash with water and brine - Dry and concentrate reaction->workup purification 7. Purification - Silica gel column chromatography workup->purification product 8. Final Product - 4-Butyltriphenylamine purification->product

Caption: Experimental workflow for the synthesis of 4-butyltriphenylamine.

signaling_pathway pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide This compound aryl_halide->oxidative_addition amine Diphenylamine amine_coordination Amine Coordination amine->amine_coordination base NaOtBu base->amine_coordination oxidative_addition->amine_coordination reductive_elimination Reductive Elimination amine_coordination->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 4-Butyltriphenylamine reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 1-Bromo-4-butylbenzene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-butylbenzene is a versatile aromatic building block with significant applications in the synthesis of advanced polymers. Its chemical structure, featuring a reactive bromo group and a solubilizing butyl chain, makes it an ideal starting material for creating a variety of polymer architectures. The bromo moiety can be readily transformed into other functional groups or used directly in cross-coupling reactions, while the para-substituted butyl group enhances the solubility of the resulting polymers in common organic solvents, facilitating their processing and characterization.

These application notes provide detailed protocols for utilizing this compound as a key precursor for the synthesis of conjugated polymers via Suzuki-type polycondensation, as a component for creating hole-transporting polymers through monomer synthesis and subsequent oxidative polymerization, and as an initiator for controlled radical polymerization via Atom Transfer Radical Polymerization (ATRP).

Application 1: Synthesis of Poly(4-butylphenylene) via Suzuki-Type Polycondensation

This compound can be converted into monomers suitable for Suzuki polycondensation, a powerful method for synthesizing conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The butyl groups along the polymer backbone disrupt intermolecular packing, which can improve solubility and influence the material's solid-state morphology.

Protocol 1A: Synthesis of (4-butylphenyl)boronic acid

Materials:

Procedure:

  • Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon).

  • Add anhydrous THF to the flask.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the magnesium turnings to initiate the formation of the Grignard reagent. Maintain a gentle reflux.

  • After the magnesium has been consumed, cool the reaction mixture to -78 °C.

  • Slowly add trimethyl borate (1.5 equivalents) to the Grignard reagent solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-butylphenyl)boronic acid.

  • The product can be purified by recrystallization.

Protocol 1B: Suzuki Polycondensation of (4-butylphenyl)boronic acid

Materials:

  • (4-butylphenyl)boronic acid

  • 1,4-Dibromobenzene (B42075) (as a comonomer, if desired for an alternating copolymer)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Aqueous potassium carbonate (2 M)

  • Toluene (B28343)

Procedure:

  • In a Schlenk tube, combine (4-butylphenyl)boronic acid (1.0 equivalent), 1,4-dibromobenzene (1.0 equivalent, for copolymerization), and Pd(PPh₃)₄ (1-3 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add degassed toluene and the degassed 2 M K₂CO₃ solution.

  • Heat the mixture to 90-100 °C with vigorous stirring for 48-72 hours. An increase in viscosity may be observed as the polymer forms.

  • Cool the reaction mixture and pour it into a large volume of methanol (B129727) to precipitate the polymer.

  • Filter the polymer and wash it sequentially with water and methanol to remove catalyst residues and oligomers.

  • Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., acetone, hexanes, chloroform).

  • Dry the purified polymer under vacuum to obtain the final product.

Data Presentation: Poly(4-butylphenylene) Properties

The following table presents typical data for poly(phenylene) derivatives synthesized via Suzuki polycondensation. The exact values will depend on the specific reaction conditions and comonomers used.

Polymer SystemMn (kDa)[1]Mw (kDa)[1]PDI (Mw/Mn)[1]Yield (%)[1]
PF8T2 (Toluene)24.239.81.64~90
PF8T2 (Water/Toluene)25.249.41.9687
PF8BT (Toluene/Water)11.320.11.65~90
PF8BT (Water/Toluene)26.950.91.8990

Note: Data presented is for analogous fluorene-based copolymers (PF8T2 and PF8BT) to illustrate typical results from Suzuki polycondensation.[1][2]

Visualizations

Suzuki_Polycondensation_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Suzuki Polycondensation This compound This compound Grignard Formation Grignard Formation This compound->Grignard Formation Mg, THF (4-butylphenyl)boronic acid (4-butylphenyl)boronic acid Grignard Formation->(4-butylphenyl)boronic acid 1. B(OMe)3 2. H+ Polymerization Polymerization (4-butylphenyl)boronic acid->Polymerization Pd(PPh3)4, K2CO3, Toluene Precipitation Precipitation Polymerization->Precipitation Methanol 1,4-Dibromobenzene 1,4-Dibromobenzene 1,4-Dibromobenzene->Polymerization Purification Purification Precipitation->Purification Soxhlet Extraction Poly(4-butylphenylene) Poly(4-butylphenylene) Purification->Poly(4-butylphenylene)

Caption: Workflow for the synthesis of Poly(4-butylphenylene).

Application 2: Synthesis of Poly(4-butyltriphenylamine)

This compound is a key starting material for the synthesis of 4-butyltriphenylamine, a monomer used to produce poly(4-butyltriphenylamine).[3] This polymer is a hole-transporting material with potential applications in organic electronics.

Protocol 2A: Synthesis of 4-butyltriphenylamine Monomer

This protocol utilizes a Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Diphenylamine (B1679370)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equivalent), diphenylamine (1.2 equivalents), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).[4]

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 4-butyltriphenylamine.

Protocol 2B: Oxidative Polymerization of 4-butyltriphenylamine

Materials:

Procedure:

  • Dissolve 4-butyltriphenylamine in chloroform in a round-bottom flask.

  • Slowly add a solution of FeCl₃ (as an oxidant, typically in excess) in chloroform to the monomer solution with vigorous stirring at room temperature.[5]

  • Continue stirring for 24 hours. The reaction mixture will darken, and a precipitate may form.

  • Pour the reaction mixture into methanol to precipitate the polymer.

  • Filter the polymer and wash thoroughly with methanol to remove the catalyst and unreacted monomer.

  • The polymer can be further purified by redissolving in a minimal amount of a good solvent (e.g., THF or chloroform) and reprecipitating into a non-solvent (e.g., methanol).

  • Dry the polymer under vacuum.

Data Presentation: Poly(4-butyltriphenylamine) Properties

Quantitative data for the molecular weight and polydispersity of poly(4-butyltriphenylamine) can vary. The following table provides illustrative data based on similar poly(triphenylamine) systems.

Polymer SystemMn (kDa)Mw (kDa)PDI (Mw/Mn)
Poly(4-methyltriphenylamine)4.511.32.5
Poly(triphenylamine) derivative2.94.01.38

Note: Data is for analogous systems and serves as an example.[3][6]

Visualizations

Poly_TPA_Synthesis cluster_Monomer Monomer Synthesis cluster_Polymer Polymerization A This compound C Buchwald-Hartwig Amination (Pd2(dba)3, XPhos, NaOtBu) A->C B Diphenylamine B->C D 4-butyltriphenylamine C->D E Oxidative Polymerization (FeCl3, Chloroform) D->E F Poly(4-butyltriphenylamine) E->F

Caption: Synthesis of Poly(4-butyltriphenylamine).

Application 3: this compound as an ATRP Initiator

The C-Br bond in this compound can be utilized to initiate Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. This allows for the synthesis of well-defined polymers with predictable molecular weights and low polydispersity. The butylphenyl group becomes the α-end group of the resulting polymer chains.

Protocol 3: ATRP of Styrene (B11656) using this compound as Initiator

Materials:

  • Styrene (monomer)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) (internal standard for GC, optional)

Procedure:

  • Purify styrene by passing it through a column of basic alumina (B75360) to remove the inhibitor.

  • To a Schlenk flask, add CuBr (1.0 equivalent relative to the initiator).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add deoxygenated styrene (e.g., 100 equivalents) and anisole via syringe.

  • Add deoxygenated PMDETA (1.0 equivalent) via syringe. The solution should turn green as the copper complex forms.

  • Add deoxygenated this compound (1.0 equivalent) to start the polymerization.

  • Place the flask in a preheated oil bath at 110 °C.

  • Take samples periodically to monitor monomer conversion by gas chromatography and molecular weight evolution by gel permeation chromatography (GPC).

  • To stop the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Dilute the reaction mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and then precipitate the polymer in methanol.

  • Filter and dry the polymer under vacuum.

Data Presentation: Expected ATRP Results

The molecular weight of the resulting polymer is determined by the ratio of monomer consumed to the initiator concentration. The polydispersity is expected to be low for a controlled polymerization.

Target DPMonomer/Initiator RatioConversion (%)Mn,theoretical (kDa)Mn,GPC (kDa)[7]PDI (Mw/Mn)[7]
5050:1954.95.51.10
100100:1929.610.21.15
200200:19018.719.51.20

Note: This data is illustrative for a typical ATRP of styrene initiated by an aryl bromide, demonstrating the expected control over molecular weight and low polydispersity.[7][8]

Visualizations

ATRP_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation / Deactivation Initiator This compound (R-Br) Radical 4-butylphenyl radical (R•) Initiator->Radical k_act Oxidized_Catalyst Cu(II)Br2/PMDETA Initiator->Oxidized_Catalyst Catalyst Cu(I)Br/PMDETA Catalyst->Radical Radical->Oxidized_Catalyst Growing_Chain Growing Polymer Chain (Pn•) Radical->Growing_Chain + Styrene (M) Dormant_Chain Dormant Polymer Chain (Pn-Br) Oxidized_Catalyst->Dormant_Chain Growing_Chain->Dormant_Chain k_deact Dormant_Chain->Growing_Chain k_act Final_Polymer Polystyrene with 4-butylphenyl end-group Dormant_Chain->Final_Polymer Termination or End of Reaction

Caption: ATRP mechanism initiated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 1-Bromo-4-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals aiming to optimize Suzuki-Miyaura cross-coupling reactions involving 1-Bromo-4-butylbenzene. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues and enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of a Suzuki coupling reaction with this compound?

A1: Low or no product formation is a common challenge in Suzuki coupling. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach. Key areas to investigate include:

  • Catalyst Activity: The palladium catalyst is central to the reaction. Its deactivation or insufficient activity is a frequent cause of low yields. Ensure you are using a fresh, properly stored catalyst, as Pd(0) species can be sensitive to air and moisture.[1] Consider increasing the catalyst loading if you suspect activity issues.

  • Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1][2] Inadequate degassing of solvents and reagents or a failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst deactivation.[1][2]

  • Reagent Quality: The purity and stability of your reagents are critical. Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to a side reaction known as protodeborylation.[1] It is advisable to use fresh or properly stored boronic acid. The quality of the base is also important; it should be finely powdered and dry to ensure reproducibility.[1]

  • Reaction Conditions: Temperature and reaction time are crucial parameters. Insufficient temperature may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition and promote side reactions.

Q2: I am observing significant amounts of homocoupling product (biphenyl from the boronic acid). How can I minimize this side reaction?

A2: Homocoupling is often promoted by the presence of oxygen or Pd(II) species.[2] To minimize homocoupling, focus on the following:

  • Rigorous Inert Atmosphere: Ensure that your reaction setup is thoroughly purged with an inert gas and that all solvents are properly degassed. Maintaining a positive pressure of nitrogen or argon throughout the reaction is crucial.[1]

  • Catalyst Pre-activation: If you are using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) species. Inefficient reduction can lead to the presence of Pd(II) which promotes homocoupling.[2] Consider using a Pd(0) source directly.

Q3: My starting material, this compound, is being consumed, but I am not getting the desired product. Instead, I see butylbenzene (B1677000). What is happening?

A3: The formation of butylbenzene indicates a dehalogenation side reaction. This can occur when a hydride source is present in the reaction mixture. To minimize dehalogenation, consider the following strategies:

  • Choice of Base: Strong bases, such as alkoxides, may promote dehalogenation. Consider screening weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄).

  • Solvent Choice: Aprotic solvents are generally preferred. Protic solvents like alcohols can sometimes act as hydride donors.

Q4: How do I choose the right ligand for the Suzuki coupling of this compound?

A4: For aryl bromides like this compound, a range of phosphine-based ligands have proven effective.[3] Bulky and electron-rich ligands are often preferred as they can promote the desired catalytic cycle and minimize catalyst deactivation.[3] Buchwald-type biaryl phosphine (B1218219) ligands (e.g., XPhos, SPhos) and ferrocene-based phosphines (e.g., dppf) are excellent starting points for optimization.[3]

Troubleshooting Guide

If you are experiencing low yields with your Suzuki coupling of this compound, follow this troubleshooting workflow:

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst 1. Check Catalyst Activity - Use fresh catalyst - Increase loading (e.g., 1-5 mol%) start->check_catalyst check_atmosphere 2. Ensure Inert Atmosphere - Degas solvents thoroughly - Purge system with Ar/N2 check_catalyst->check_atmosphere check_reagents 3. Verify Reagent Quality - Use fresh boronic acid - Use dry, powdered base check_atmosphere->check_reagents optimize_conditions 4. Optimize Reaction Conditions - Screen different bases (K2CO3, K3PO4) - Screen solvents (e.g., Dioxane/H2O, Toluene/EtOH/H2O) - Vary temperature (e.g., 80-110 °C) check_reagents->optimize_conditions side_reactions Analyze for Side Reactions optimize_conditions->side_reactions homocoupling Homocoupling Observed? - Improve degassing - Use Pd(0) source side_reactions->homocoupling Yes dehalogenation Dehalogenation Observed? - Use weaker base - Use aprotic solvent side_reactions->dehalogenation Yes protodeboronation Protodeboronation Observed? - Use anhydrous conditions - Use boronic ester (e.g., pinacol) side_reactions->protodeboronation Yes success Improved Yield side_reactions->success No homocoupling->optimize_conditions dehalogenation->optimize_conditions protodeboronation->optimize_conditions

Caption: A workflow diagram for troubleshooting low yields in the Suzuki coupling of this compound.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of this compound with phenylboronic acid under various conditions. This data is a synthesized representation based on typical results for similar aryl bromides and should be used as a starting point for optimization.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801275
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)100892
3PdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF/H₂O (5:1)901288
4Pd₂(dba)₃ (1)XPhos (2)K₂CO₃ (2)THF/H₂O (4:1)801095

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and should be optimized for specific substrates and desired outcomes.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable ligand)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 1-5 mol%) and the degassed solvent system.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure biaryl product.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle cluster_steps pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_r1r2 R1-Pd(II)L2-R2 pd2_complex->pd2_r1r2 transmetalation Transmetalation pd2_r1r2->pd0 reductive_elimination Reductive Elimination product R1-R2 aryl_halide R1-X (this compound) boronic_acid R2-B(OR)2 boronate [R2-B(OR)2(Base)]- base Base

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Grignard Reagent Formation with 1-Bromo-4-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the formation of the Grignard reagent from 1-bromo-4-butylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the formation of 4-butylphenylmagnesium bromide?

A1: The most common side reactions are the Wurtz coupling (homocoupling) to form 4,4'-dibutylbiphenyl, and reaction with atmospheric moisture or oxygen. The Grignard reagent can also be protonated by any acidic protons present in the reaction setup, leading to the formation of butylbenzene.

Q2: My Grignard reaction has not initiated. What are the likely causes and how can I start it?

A2: Initiation failure is a common issue, often due to a passivating layer of magnesium oxide on the magnesium turnings. To initiate the reaction, you can:

  • Activate the magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of gas indicates activation.

  • Mechanical activation: Gently crush the magnesium turnings with a dry glass rod to expose a fresh surface.

  • Apply gentle heat: Briefly warming the flask with a heat gun can help initiate the reaction. However, be prepared to cool the reaction once it starts, as the formation is exothermic.

Q3: I am observing a significant amount of a high-boiling point byproduct. What is it and how can I minimize its formation?

A3: A high-boiling point byproduct is likely 4,4'-dibutylbiphenyl, the result of a Wurtz coupling reaction. This occurs when the formed Grignard reagent reacts with unreacted this compound. To minimize this:

  • Slow, dropwise addition: Add the solution of this compound to the magnesium suspension very slowly to maintain a low concentration of the aryl bromide in the reaction mixture.

  • Maintain a moderate temperature: While some initial heating may be necessary for initiation, avoid excessive temperatures during the addition, as higher temperatures can favor the Wurtz coupling.

  • Efficient stirring: Ensure vigorous stirring to quickly bring the aryl bromide into contact with the magnesium surface, promoting Grignard formation over the coupling side reaction.

Q4: My final product yield is low, and I suspect the Grignard reagent is being quenched. What are the potential sources of quenching?

A4: Grignard reagents are strong bases and will react with any source of protons. Common quenching sources include:

  • Water: Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.

  • Atmospheric moisture and oxygen: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Acidic functional groups: The starting material and solvent must be free of acidic protons.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reaction fails to initiate Inactive magnesium surface (oxide layer)- Add a crystal of iodine or a few drops of 1,2-dibromoethane. - Gently crush the magnesium turnings. - Apply gentle, localized heating with a heat gun.
Low yield of Grignard reagent Quenching by water or oxygen- Ensure all glassware is rigorously dried. - Use anhydrous solvents. - Maintain a positive pressure of an inert gas (N₂ or Ar).
High yield of 4,4'-dibutylbiphenyl (Wurtz coupling) High local concentration of this compound; High reaction temperature- Add the this compound solution dropwise and slowly. - Maintain a gentle reflux; use a cooling bath if necessary to control the exotherm. - Ensure efficient stirring.
Formation of butylbenzene Presence of protic sources (e.g., water)- Follow all procedures for maintaining anhydrous conditions.
Reaction mixture turns dark This can be normal for Grignard reactions, but excessive darkening could indicate side reactions.- Monitor the reaction progress. If yields are consistently low, consider further purification of starting materials.

Data Presentation

The yield of the Grignard reagent is highly dependent on the experimental conditions. Under optimized conditions, the formation of 4-butylphenylmagnesium bromide can be highly efficient.

Product Reaction Conditions Reported Yield Reference
4-butylphenylmagnesium bromideThis compound, Mg turnings, THF, inert atmosphere~95% (intermediate yield)[1]
4,4'-dimethylbiphenyl (analogous Wurtz product)4-bromotoluene, Mg turnings, THFNot explicitly quantified, but the Grignard reagent yield was ~95%, implying the Wurtz product was minimal under these conditions.[2]

Experimental Protocols

Protocol 1: Preparation of 4-butylphenylmagnesium bromide

This protocol is adapted from a procedure for a similar Grignard reagent and is optimized for high yield.[1]

Materials:

  • This compound (10 mmol)

  • Magnesium turnings (12 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF) (20 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas.

  • Magnesium Addition: Place the magnesium turnings into the flask.

  • Solvent Addition: Add 10 mL of anhydrous THF to the flask.

  • Initiation: In the dropping funnel, prepare a solution of this compound in 10 mL of anhydrous THF. Add a small portion of this solution to the magnesium suspension to initiate the reaction. Gentle warming may be applied if necessary.

  • Grignard Formation: Once the reaction has initiated (as evidenced by a color change and gentle reflux), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure all the magnesium has reacted. The resulting gray/brown solution is the Grignard reagent and should be used immediately.

Protocol 2: Titration of the Grignard Reagent (to determine concentration)

Materials:

  • Anhydrous iodine (I₂)

  • Anhydrous THF

  • The prepared Grignard solution

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of anhydrous iodine in anhydrous THF.

  • Titration: Slowly add the prepared Grignard solution to the iodine solution via a syringe until the characteristic brown color of the iodine disappears.

  • Calculation: The concentration of the Grignard reagent can be calculated based on the stoichiometry of the reaction (1 mole of I₂ reacts with 2 moles of the Grignard reagent).

Mandatory Visualization

Grignard_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways cluster_wurtz Wurtz Coupling cluster_quenching Quenching A This compound C 4-butylphenylmagnesium bromide (Desired Grignard Reagent) A->C + Mg / Anhydrous Ether B Mg E 4-butylphenylmagnesium bromide G 4-butylphenylmagnesium bromide D This compound F 4,4'-dibutylbiphenyl D->F E->F + this compound I Butylbenzene / Alkoxides G->I + H₂O or O₂ H H₂O / O₂ Troubleshooting_Workflow start Grignard Reaction Issue q1 Is the reaction initiating? start->q1 a1_yes Proceed to next step q1->a1_yes Yes a1_no Activate Mg: - Add Iodine/1,2-dibromoethane - Crush Mg - Gentle Heat q1->a1_no No q2 Is the yield of the desired product low? a1_yes->q2 q3 Is a high-boiling byproduct observed? a1_yes->q3 a2_yes Check for quenching sources: - Ensure anhydrous conditions - Use inert atmosphere q2->a2_yes Yes a2_no Reaction is likely successful q2->a2_no No a3_yes Minimize Wurtz Coupling: - Slow addition of halide - Control temperature - Vigorous stirring q3->a3_yes Yes a3_no Wurtz coupling is not the primary issue q3->a3_no No

References

Technical Support Center: Purification of 1-Bromo-4-butylbenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-butylbenzene. Here, you will find information to address common challenges encountered during the purification of reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities depend on the synthetic route, which is often a Friedel-Crafts alkylation of bromobenzene (B47551). Potential impurities include:

  • Unreacted starting materials: Bromobenzene and 1-bromobutane (B133212) (or other butylating agents).

  • Isomeric products: 2-Bromo-4-butylbenzene and 3-bromo-4-butylbenzene may form in small amounts.

  • Polyalkylated products: Di- and tri-butylated bromobenzene species can result from over-alkylation.

  • Lewis acid catalyst residues: Remnants of catalysts like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) may be present.

  • Solvent: Residual reaction solvent.

Q2: What is the general work-up procedure after a Friedel-Crafts alkylation to synthesize this compound?

A2: A typical work-up involves quenching the reaction mixture, followed by extraction and washing. The crude product is then purified by one of the methods detailed below. The initial steps generally include:

  • Carefully pouring the reaction mixture into a mixture of ice and a dilute acid (e.g., HCl) to decompose the catalyst.

  • Separating the organic layer from the aqueous layer using a separatory funnel.

  • Washing the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Removing the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Q3: My crude product is a dark-colored oil. What causes this and how can I decolorize it?

A3: A dark color in the crude product often indicates the presence of polymeric or oxidized byproducts. These can sometimes be removed by treating a solution of the crude product with activated carbon. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter the solution through Celite® or a similar filter aid to remove the carbon before proceeding with further purification.

Troubleshooting Guide

Problem 1: My column chromatography separation of this compound from its isomers is poor.

  • Possible Cause: The solvent system (eluent) may not have the optimal polarity.

  • Solution:

    • Optimize the Eluent: Use thin-layer chromatography (TLC) to test different solvent systems. A good starting point for non-polar compounds like this compound is a low-polarity eluent, such as hexanes or petroleum ether, with a small amount of a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate. Adjust the solvent ratio to achieve a good separation of spots on the TLC plate before scaling up to a column.

    • Dry Loading: Instead of loading your sample dissolved in a solvent, try adsorbing it onto a small amount of silica (B1680970) gel and then adding the dry powder to the top of the column. This can lead to sharper bands and better separation.

Problem 2: I am not getting good recovery from my vacuum distillation.

  • Possible Cause 1: The vacuum is not low enough, requiring a higher temperature that may be causing decomposition.

  • Solution 1: Check your vacuum pump and all connections for leaks. Ensure the vacuum is at the appropriate level for the boiling point of this compound (approximately 94-97 °C at 10 mmHg).[1]

  • Possible Cause 2: The distillation apparatus is not well-insulated.

  • Solution 2: Insulate the distillation head and condenser with glass wool or aluminum foil to maintain a consistent temperature gradient.

  • Possible Cause 3: Bumping of the liquid is occurring, leading to product loss in the vacuum line.

  • Solution 3: Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.

Problem 3: My this compound product is an oil and will not crystallize, even at low temperatures.

  • Possible Cause: The presence of impurities is preventing crystallization.

  • Solution:

    • Further Purification: The oil may need to be purified by another method, such as column chromatography or vacuum distillation, to remove impurities that are inhibiting crystallization.

    • Solvent Screening: If you are attempting recrystallization, ensure you have the right solvent. The ideal solvent should dissolve the compound when hot but not when cold.[2] Test a variety of solvents on a small scale.

    • Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical Purity Range (%)Typical Yield (%)AdvantagesDisadvantages
Vacuum Distillation 98 - 99.880 - 95Excellent for thermally stable liquids; effective for removing non-volatile impurities.Not suitable for heat-sensitive compounds; requires specialized equipment.
Flash Column Chromatography 95 - 99.570 - 90Fast and provides high resolution; can be automated.Requires larger volumes of solvent; can be more expensive.
Gravity Column Chromatography 90 - 9860 - 85Inexpensive and widely applicable.Can be slow and labor-intensive; resolution may be lower than flash chromatography.
Recrystallization > 9950 - 80Can yield very high purity; cost-effective.Only suitable for solids; yield can be lower if the compound has some solubility in the cold solvent.
Preparative HPLC > 99.540 - 70Highest resolution for difficult separations.Expensive, low throughput, and requires significant solvent consumption.

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for purifying thermally stable liquids like this compound.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually apply the vacuum.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound at the applied pressure (e.g., 94-97 °C at 10 mmHg).[1]

  • Completion: Stop the distillation before the flask goes to complete dryness to prevent the formation of peroxides and potential decomposition.

  • Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified product in a well-sealed container.

Protocol 2: Flash Column Chromatography

This protocol describes a general procedure for purifying this compound on a silica gel column.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., hexanes:dichloromethane) that provides a retention factor (Rf) of approximately 0.3 for this compound.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., with a hand pump or compressed air) to achieve a steady flow rate.

    • Collect the eluate in sequentially labeled test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Friedel-Crafts Alkylation quench Quench with Ice/Acid start->quench extract Liquid-Liquid Extraction quench->extract wash Aqueous Washes extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate Crude Product dry->concentrate distillation Vacuum Distillation concentrate->distillation chromatography Column Chromatography concentrate->chromatography analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis end Pure this compound analysis->end

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Obtained is_colored Is the product colored? start->is_colored is_solid Is the product a solid? is_pure Is the product pure by TLC/GC? is_solid->is_pure No recrystallize Attempt Recrystallization is_solid->recrystallize Yes distill Perform Vacuum Distillation is_pure->distill No, non-volatile impurities chromatography Perform Column Chromatography is_pure->chromatography No, multiple spots end_pure Pure Product is_pure->end_pure Yes is_colored->is_solid No charcoal Treat with Activated Carbon is_colored->charcoal Yes recrystallize->is_pure distill->end_pure chromatography->end_pure charcoal->is_solid end_impure Re-evaluate Purification Strategy

Caption: Logical workflow for troubleshooting the purification of this compound reaction products.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 1-Bromo-4-butylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting reactions involving 1-Bromo-4-butylbenzene. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low conversion rates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in cross-coupling reactions with this compound?

A1: Low conversion rates in reactions such as Suzuki-Miyaura, Heck, or Grignard reactions using this compound can often be attributed to a few key factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated or not suitable for the specific reaction conditions.

  • Poor Reagent Quality: Degradation or impurity of reagents, especially boronic acids in Suzuki-Miyaura couplings and the Grignard reagent itself, is a frequent issue.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, base, or reaction time can significantly hinder the reaction progress.

  • Presence of Water or Oxygen: Many of these reactions are sensitive to moisture and atmospheric oxygen, which can quench sensitive reagents or deactivate the catalyst.

Q2: How can I determine if my palladium catalyst is the problem in a Suzuki-Miyaura or Heck reaction?

A2: To ascertain if the catalyst is the issue, you can perform a control reaction with a known, highly reactive substrate pair, such as bromobenzene (B47551) and phenylboronic acid. If this reaction also fails to proceed, it is likely that your catalyst has degraded or is inactive. Using modern, air-stable pre-catalysts can often improve reproducibility.[1]

Q3: My Grignard reaction with this compound is not initiating. What should I do?

A3: Difficulty in initiating a Grignard reaction is a classic problem. Here are the primary troubleshooting steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents are essential. Even trace amounts of water can prevent the reaction from starting.

  • Activate the Magnesium: The surface of magnesium turnings can have a passivating oxide layer. This can be removed by gently crushing the magnesium turnings in the flask (under an inert atmosphere), or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the surface.

  • Gentle Heating: A small amount of gentle heating with a heat gun can sometimes be enough to initiate the reaction.

Q4: I am observing significant side products in my reaction. What are the most common ones for these reaction types?

A4: Common side products include:

  • Suzuki-Miyaura: Homocoupling of the boronic acid is a frequent side reaction, often caused by the presence of oxygen.[1]

  • Grignard: Wurtz coupling, where the Grignard reagent reacts with the starting this compound, can be a significant issue.

  • Heck: Isomerization of the alkene product or reduction of the starting material can occur under certain conditions.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Low conversion in Suzuki-Miyaura coupling is a common challenge. The following guide provides a systematic approach to troubleshooting.

The following table summarizes the effect of different catalysts, ligands, and bases on the yield of Suzuki-Miyaura reactions with aryl bromides, providing a baseline for optimization.

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>95
2Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane (B91453)10085-98
3Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O80-10075-90
4PdCl₂(dppf)dppfCs₂CO₃DMF90~90

Data is representative for aryl bromides and may vary for this compound.

Suzuki_Troubleshooting Troubleshooting Low Conversion in Suzuki-Miyaura Reactions start Low Conversion Observed reagent_quality Check Reagent Quality (Aryl Bromide, Boronic Acid, Base, Solvent) start->reagent_quality catalyst_system Evaluate Catalyst System (Pd Source & Ligand) start->catalyst_system reaction_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->reaction_conditions sub_reagent Use fresh/purified reagents. Consider boronate esters for stability. reagent_quality->sub_reagent sub_catalyst Use fresh, active catalyst/pre-catalyst. Screen different ligands (e.g., Buchwald ligands). catalyst_system->sub_catalyst sub_conditions Ensure inert atmosphere (degas solvent). Optimize temperature and reaction time. reaction_conditions->sub_conditions end Improved Conversion sub_reagent->end sub_catalyst->end sub_conditions->end

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

Reaction: this compound with Phenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Under an inert atmosphere (in a glovebox or under a positive pressure of nitrogen/argon), add the palladium pre-catalyst (e.g., PdCl₂(XPhos)₂, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes by bubbling the gas through the reaction mixture.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Grignard Reaction

The formation and reaction of Grignard reagents are highly sensitive to experimental conditions.

The table below illustrates expected yields for the formation of a Grignard reagent from an aryl bromide and its subsequent reaction with an electrophile.

EntryElectrophileGrignard Formation ConditionsReaction with Electrophile ConditionsYield (%)
1Benzaldehyde (B42025)Mg, THF, reflux0 °C to RT80-95
2AcetoneMg, Et₂O, reflux0 °C to RT75-90
3CO₂ (dry ice)Mg, THF, reflux-78 °C to RT70-85
4Ethylene OxideMg, Et₂O, reflux0 °C60-75

Yields are representative and highly dependent on anhydrous conditions and reagent purity.

Grignard_Troubleshooting Troubleshooting Low Conversion in Grignard Reactions start Low Conversion / No Reaction anhydrous_check Are conditions strictly anhydrous? start->anhydrous_check mg_activation Is the Magnesium activated? anhydrous_check->mg_activation Yes no_anhydrous Flame-dry all glassware. Use anhydrous solvents. anhydrous_check->no_anhydrous No reagent_purity Are reagents pure? mg_activation->reagent_purity Yes no_mg_activation Activate Mg with I₂ or 1,2-dibromoethane. mg_activation->no_mg_activation No no_reagent_purity Purify starting materials. reagent_purity->no_reagent_purity No end Successful Grignard Reaction reagent_purity->end Yes no_anhydrous->start no_mg_activation->start no_reagent_purity->start

Caption: A step-by-step guide to diagnosing issues in Grignard reactions.

Reaction: Formation of (4-butylphenyl)magnesium bromide and reaction with Benzaldehyde

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a stream of inert gas.

  • Magnesium Activation: Add magnesium turnings (1.2 equiv.) and a small crystal of iodine to the cooled flask. Gently warm with a heat gun under inert gas flow until the iodine sublimes.

  • Initiation: Add a small amount of anhydrous THF to cover the magnesium. Prepare a solution of this compound (1.0 equiv.) in anhydrous THF in the dropping funnel. Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance.

  • Grignard Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional hour at room temperature.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 equiv.) in anhydrous THF dropwise.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.

Heck Reaction

The Heck reaction is a versatile tool for C-C bond formation, but yields can be sensitive to various parameters.

The following table shows the influence of reaction parameters on the yield of the Heck reaction between an aryl bromide and an alkene.

EntryAlkeneBaseLigandSolventTemperature (°C)Yield (%)
1Styrene (B11656)Et₃NPPh₃DMF10085-95
2n-Butyl AcrylateK₂CO₃P(o-tolyl)₃DMAc12080-90
3StyreneNaOAcNoneNMP14070-85
4Methyl AcrylateEt₃NP(t-Bu)₃Dioxane100>90

Data is representative for aryl bromides and may vary for this compound.

Heck_Troubleshooting Troubleshooting Low Conversion in Heck Reactions start Low Conversion Observed base_solvent Evaluate Base and Solvent System start->base_solvent catalyst_ligand Assess Catalyst and Ligand start->catalyst_ligand temperature Check Reaction Temperature start->temperature sub_base_solvent Screen different bases (e.g., organic vs. inorganic). Ensure reactants are soluble in the chosen solvent. base_solvent->sub_base_solvent sub_catalyst_ligand Use a more electron-rich, bulky phosphine (B1218219) ligand. Increase catalyst loading if necessary. catalyst_ligand->sub_catalyst_ligand sub_temperature Increase temperature incrementally. Consider microwave heating for faster reaction. temperature->sub_temperature end Improved Conversion sub_base_solvent->end sub_catalyst_ligand->end sub_temperature->end

Caption: A systematic approach to optimizing Heck reaction conditions.

Reaction: this compound with Styrene

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (B44618) (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Reagent Addition: Under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5 mL), followed by styrene (1.2 mmol, 1.2 equiv.) and triethylamine (B128534) (Et₃N, 1.5 mmol, 1.5 equiv.).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[2]

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired stilbene (B7821643) derivative.[2]

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 1-Bromo-4-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst and reaction conditions for the cross-coupling of 1-Bromo-4-butylbenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura, Heck, and Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a catalyst system for the cross-coupling of this compound?

A1: The choice of catalyst, ligand, base, and solvent are all critical for a successful cross-coupling reaction. For an electron-rich aryl bromide like this compound, the oxidative addition step can be sluggish. Therefore, using a palladium precursor combined with an electron-rich and bulky phosphine (B1218219) ligand (e.g., Buchwald or Fu ligands) is often beneficial to facilitate this step. The base plays a crucial role in the transmetalation (Suzuki) or regeneration of the catalyst (Heck, Sonogashira), and its strength and solubility must be optimized. The solvent should be chosen to ensure the solubility of all reactants and intermediates.

Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling of this compound. What are the likely causes?

A2: Low conversion in Suzuki-Miyaura coupling can stem from several factors. Common issues include inefficient oxidative addition to the electron-rich this compound, catalyst deactivation, or suboptimal reaction conditions. Consider switching to a more active catalyst system, such as a pre-formed palladacycle or using bulky, electron-rich phosphine ligands like SPhos or XPhos. Ensure your reaction is performed under an inert atmosphere to prevent catalyst oxidation. Additionally, the choice of base is critical; for challenging couplings, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective than sodium carbonate (Na₂CO₃).[1]

Q3: My Heck reaction with this compound is producing a mixture of regioisomers. How can I improve the selectivity?

A3: The Heck reaction's regioselectivity is influenced by the electronic and steric properties of both the aryl halide and the alkene. While the reaction with unsubstituted alkenes like styrene (B11656) typically yields the trans-substituted product, achieving high regioselectivity with other alkenes can be challenging. The choice of ligand can significantly impact the outcome. For electron-rich aryl bromides, bulky phosphine ligands can improve selectivity. Temperature and the choice of base can also play a role in controlling the regioselectivity.

Q4: Should I use a copper co-catalyst in the Sonogashira coupling of this compound?

A4: The use of a copper co-catalyst in Sonogashira coupling is a double-edged sword. While it can accelerate the reaction, it also promotes the undesirable homocoupling of the terminal alkyne (Glaser coupling).[2] For many applications, a copper-free Sonogashira protocol is preferred to avoid this side reaction, especially when purification of the final product is challenging.[3][4][5][6] Copper-free conditions often require a more robust palladium catalyst/ligand system and a suitable base to facilitate the deprotonation of the alkyne.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Symptoms:

  • Low consumption of starting materials (this compound and/or boronic acid derivative).

  • Low formation of the desired biaryl product.

Possible Causes & Solutions:

CauseRecommended Action
Inefficient Catalyst System Switch to a more active palladium precatalyst with bulky, electron-rich phosphine ligands (e.g., Pd(OAc)₂ with SPhos, XPhos, or RuPhos).[1]
Suboptimal Base Use a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Poor Solvent Choice Use a solvent system that ensures the solubility of all components. Common choices include toluene (B28343)/water, dioxane/water, or THF/water mixtures.
Catalyst Deactivation Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar) and use degassed solvents to prevent oxidation of the Pd(0) catalyst.
Low Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments. Many Suzuki couplings require temperatures between 80-110 °C.[1]

Troubleshooting_Low_Yield_Suzuki start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system optimal for an electron-rich aryl bromide? start->check_catalyst change_catalyst Action: Switch to Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., XPhos, SPhos). check_catalyst->change_catalyst No check_base Is the base strong enough and soluble? check_catalyst->check_base Yes change_catalyst->check_base change_base Action: Use K₃PO₄ or Cs₂CO₃. Ensure it is anhydrous and finely powdered. check_base->change_base No check_conditions Are the reaction conditions (temperature, inert atmosphere) appropriate? check_base->check_conditions Yes change_base->check_conditions optimize_conditions Action: Increase temperature (80-110 °C). Ensure rigorous inert atmosphere and use degassed solvents. check_conditions->optimize_conditions No end Improved Yield check_conditions->end Yes optimize_conditions->end

Issue 2: Significant Homocoupling in Sonogashira Coupling

Symptoms:

  • Formation of a significant amount of a byproduct corresponding to the dimerization of the terminal alkyne.

Possible Causes & Solutions:

CauseRecommended Action
Copper(I) Co-catalyst Switch to a copper-free Sonogashira protocol. This is the most effective way to minimize alkyne homocoupling (Glaser coupling).[2][3][4][5][6]
Presence of Oxygen If a copper co-catalyst is used, ensure strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (Ar or N₂).
High Copper Concentration If using a copper co-catalyst, reduce the amount of copper(I) iodide to the minimum effective concentration (e.g., 0.5–1 mol%).
Inappropriate Base An amine base is typically used. Ensure it is pure and dry. The choice of amine (e.g., triethylamine, diisopropylamine) can influence the extent of side reactions.

Data Presentation: Catalyst Performance Comparison

The following tables summarize typical catalyst systems and their performance in the cross-coupling of this compound and structurally similar aryl bromides. Yields are highly dependent on the specific coupling partner and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of 1-Bromo-4-alkylbenzenes

Catalyst PrecursorLigandBaseSolventTemp. (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-11080-95[1]
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane10085-98[1]
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂O80-10075-90[1]

Table 2: Heck Reaction of 1-Bromo-4-alkylbenzenes with Alkenes

Catalyst PrecursorLigandBaseSolventTemp. (°C)Typical Yield (%)
Pd(OAc)₂PPh₃K₂CO₃DMF100-12080-95
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF100-120>90
Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃Dioxane100>95

Table 3: Sonogashira Coupling of 1-Bromo-4-alkylbenzenes with Terminal Alkynes

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Typical Yield (%)
Pd(PPh₃)₄CuIEt₃NTHF25-7085-95[7]
PdCl₂(PPh₃)₂CuIi-Pr₂NHTHF25-50>90
Pd(OAc)₂ / P(t-Bu)₃ (Copper-free)-Cs₂CO₃Dioxane80-10080-95

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene and deionized water (e.g., 10:1 v/v)

  • Inert gas (N₂ or Ar)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Heck Reaction

This protocol provides a general method for the Heck reaction of this compound with an alkene (e.g., styrene or an acrylate).

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tolyl)₃ (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add anhydrous DMF, the alkene, and Et₃N.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Copper-Free Sonogashira Coupling

This protocol describes a copper-free Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(t-Bu)₃ (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert gas (N₂ or Ar)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add this compound, Cs₂CO₃, Pd(OAc)₂, and P(t-Bu)₃ to a dry Schlenk tube.

  • Add anhydrous dioxane and the terminal alkyne.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki heck Heck reaction_type->heck sonogashira Sonogashira reaction_type->sonogashira catalyst_suzuki Catalyst System: Pd(OAc)₂ / SPhos Base: K₃PO₄ Solvent: Toluene/H₂O suzuki->catalyst_suzuki catalyst_heck Catalyst System: Pd(OAc)₂ / P(o-tolyl)₃ Base: Et₃N Solvent: DMF heck->catalyst_heck catalyst_sonogashira Catalyst System: Pd(OAc)₂ / P(t-Bu)₃ (Cu-free) Base: Cs₂CO₃ Solvent: Dioxane sonogashira->catalyst_sonogashira troubleshooting Low Yield or Side Reactions? catalyst_suzuki->troubleshooting catalyst_heck->troubleshooting catalyst_sonogashira->troubleshooting guide Consult Troubleshooting Guide troubleshooting->guide Yes end Successful Coupling troubleshooting->end No guide->end

Suzuki_Catalytic_Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition Product Ar-R' ArPdOR Ar-Pd(II)-OR'(L₂) ArPdX->ArPdOR Ligand Exchange ArPdR Ar-Pd(II)-R'(L₂) ArPdOR->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArX Ar-X (this compound) Base Base (e.g., K₃PO₄) Boronic R'-B(OR)₂

Heck_Catalytic_Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition AlkeneComplex [Ar-Pd(II)-X(L₂)(alkene)] ArPdX->AlkeneComplex Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)-X(L₂) AlkeneComplex->InsertionProduct Migratory Insertion HydrideComplex H-Pd(II)-X(L₂) InsertionProduct->HydrideComplex β-Hydride Elimination HydrideComplex->Pd0 Base-assisted Reductive Elimination Product Substituted Alkene ArX Ar-X (this compound) Alkene Alkene Base Base (e.g., Et₃N)

Sonogashira_Catalytic_Cycle cluster_reactants Reactants & Products cluster_cu_cycle Copper Cycle (Optional) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition Product Ar-C≡CR' ArPdAlkyne Ar-Pd(II)-C≡CR'(L₂) ArPdX->ArPdAlkyne Deprotonation & Coordination (Cu-free) ArPdAlkyne->Pd0 Reductive Elimination ArX Ar-X (this compound) Alkyne H-C≡CR' Base Base CuX CuX CuAlkyne Cu-C≡CR' CuAlkyne->ArPdX Transmetalation

References

Preventing debromination of 1-Bromo-4-butylbenzene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-4-butylbenzene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent the unwanted debromination of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of this compound?

A1: Debromination is a chemical reaction that involves the removal of the bromine atom from the this compound molecule, replacing it with a hydrogen atom to form butylbenzene (B1677000). This is a common side reaction that can significantly lower the yield of the desired product in various synthetic applications.

Q2: What are the common causes of debromination of this compound?

A2: Debromination of this compound can be triggered by several factors, including:

  • Photochemical Reactions: Exposure to UV light, especially in the presence of a base and a hydrogen donor like methanol, can lead to photochemical dehalogenation through a radical chain reaction.[1]

  • Radical Reactions: The formation of aryl radicals can lead to the abstraction of a hydrogen atom from the solvent or other reagents, resulting in the debrominated product.[2][3][4]

  • Side Reactions in Metal-Catalyzed Cross-Coupling: In reactions like Suzuki and Grignard, side reactions such as hydrodehalogenation and Wurtz-type homocoupling can lead to the formation of butylbenzene and biphenyl (B1667301) derivatives, respectively.[5][6][7][8]

  • Reaction with Strong Bases: Under certain conditions, strong bases can promote dehydrohalogenation, although this is less common for aryl halides compared to alkyl halides.[9]

Q3: How can I detect and quantify the amount of debromination in my reaction?

A3: The extent of debromination can be monitored and quantified using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the desired product from the butylbenzene byproduct.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the debrominated byproduct by integrating characteristic signals.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with this compound.

Problem Potential Cause Recommended Solution
Low yield of the desired product and significant formation of butylbenzene in a Suzuki coupling reaction. Hydrodehalogenation side reaction. This can be caused by factors such as catalyst choice, reaction temperature, or the presence of impurities.1. Optimize Catalyst and Ligands: Use a palladium catalyst with appropriate ligands that favor cross-coupling over hydrodehalogenation. For example, bulky electron-rich phosphine (B1218219) ligands can be effective. 2. Control Temperature: Run the reaction at the lowest effective temperature to minimize side reactions. 3. Use High-Purity Reagents: Ensure all reagents, including the solvent and base, are free from impurities that could act as hydrogen donors.
Formation of a significant amount of biphenyl derivative (4,4'-dibutylbiphenyl) in a Grignard reaction. Wurtz-type homocoupling. This occurs when the Grignard reagent reacts with the starting this compound.[5][8]1. Slow Addition: Add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the aryl bromide in the presence of the formed Grignard reagent.[5] 2. Use of an Initiator: Use a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium and ensure a smooth initiation of the Grignard formation.[8][10]
Reaction mixture turns dark, and a complex mixture of products is observed. Radical side reactions. This can be initiated by light or trace amounts of oxygen.1. Exclude Light: Protect the reaction from light by wrapping the flask in aluminum foil or working in a dark environment. 2. Degas Solvents: Thoroughly degas all solvents and reagents to remove dissolved oxygen. 3. Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Inconsistent reaction outcomes. Variability in reagent quality or reaction setup. 1. Standardize Procedures: Ensure consistent drying of glassware and purification of solvents and reagents. 2. Reagent Quality Control: Use reagents from a reliable source and consider titrating the Grignard reagent before use to determine its exact concentration.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol describes a typical Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid, with specific steps to minimize the risk of debromination.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Toluene/Water (4:1 mixture), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate and triphenylphosphine.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via a cannula or syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Grignard Reagent Formation and Reaction with an Electrophile

This protocol details the formation of 4-butylphenylmagnesium bromide and its subsequent reaction with an electrophile, emphasizing techniques to prevent debromination and homocoupling.

Materials:

  • This compound

  • Magnesium turnings (1.2 equivalents)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (catalytic amount)

  • Electrophile (e.g., an aldehyde or ketone)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Rigorously dry all glassware in an oven and assemble hot under a stream of inert gas.

  • Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under vacuum until the iodine sublimes, then cool to room temperature under an inert atmosphere.

  • Grignard Reagent Formation:

    • Add a small amount of anhydrous solvent to cover the magnesium.

    • Dissolve this compound in anhydrous solvent in a dropping funnel.

    • Add a small portion of the this compound solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux.

    • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Add a solution of the electrophile in the anhydrous solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

  • Quenching and Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography or distillation.

Visual Guides

Debromination_Troubleshooting_Workflow start Low Yield or Unexpected Byproduct check_byproduct Identify Byproduct(s) (GC-MS, NMR) start->check_byproduct is_butylbenzene Is Butylbenzene the Major Byproduct? check_byproduct->is_butylbenzene is_homocoupling Is Homocoupled Product (e.g., 4,4'-dibutylbiphenyl) Present? is_butylbenzene->is_homocoupling No hydrodehalogenation Potential Hydrodehalogenation is_butylbenzene->hydrodehalogenation Yes other_issue Other Issue: Consult Reaction Specific Troubleshooting is_homocoupling->other_issue No wurtz_coupling Potential Wurtz-Type Homocoupling (Grignard) is_homocoupling->wurtz_coupling Yes optimize_suzuki Optimize Suzuki/Coupling: - Catalyst/Ligand Choice - Lower Temperature - High Purity Reagents hydrodehalogenation->optimize_suzuki check_light_o2 Check for Light/O2 Exposure hydrodehalogenation->check_light_o2 exclude_light_o2 Exclude Light and Oxygen: - Protect from Light - Degas Solvents - Inert Atmosphere check_light_o2->exclude_light_o2 optimize_grignard Optimize Grignard Formation: - Slow Addition of Aryl Bromide - Ensure Mg Activation wurtz_coupling->optimize_grignard

Caption: Troubleshooting workflow for identifying and addressing the cause of debromination.

Reaction_Conditions_Logic reaction_type Select Reaction Type suzuki Suzuki Coupling reaction_type->suzuki grignard Grignard Reaction reaction_type->grignard other_coupling Other Cross-Coupling reaction_type->other_coupling suzuki_conditions Key Considerations for Suzuki: - Degassed Solvents - Inert Atmosphere - Optimized Catalyst/Ligand - Controlled Temperature suzuki->suzuki_conditions grignard_conditions Key Considerations for Grignard: - Anhydrous Conditions - Activated Magnesium - Slow Reagent Addition - Inert Atmosphere grignard->grignard_conditions general_conditions General Precaution: Exclude Light other_coupling->general_conditions suzuki_conditions->general_conditions grignard_conditions->general_conditions

Caption: Key experimental considerations to prevent debromination based on reaction type.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis with 1-Bromo-4-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing reaction exotherms during the large-scale synthesis involving 1-Bromo-4-butylbenzene. The following information is presented in a question-and-answer format to address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic reactions involving this compound that require careful management at a large scale?

A1: The most common large-scale reactions with this compound that are notably exothermic include:

  • Grignard Reagent Formation: The reaction of this compound with magnesium metal is highly exothermic and can be challenging to control without proper measures.[1][2] The initiation of the reaction can be delayed, leading to an accumulation of the aryl halide. Once the reaction begins, the rate can accelerate rapidly, causing a sudden and dangerous temperature increase.[1]

  • Suzuki-Miyaura Cross-Coupling: While the overall reaction may not always appear aggressively exothermic, the use of palladium catalysts can lead to rapid heat generation, particularly in aqueous systems.[3] Without adequate cooling, these reactions can become hazardous and risk thermal runaway.[3]

  • Lithium-Bromine Exchange: Reactions with organolithium reagents, such as n-butyllithium or tert-butyllithium, are extremely fast and highly exothermic, requiring strict temperature control.

Q2: What are the main hazards associated with uncontrolled exotherms in these reactions?

A2: Uncontrolled exotherms can lead to severe safety incidents, including:

  • Thermal Runaway: A situation where the reaction's heat generation exceeds the cooling system's capacity, leading to a rapid, self-accelerating increase in temperature and pressure.[4]

  • Solvent Over-pressurization and Boiling: A sudden temperature spike can cause the solvent to boil violently, potentially leading to a reactor rupture or the release of flammable and toxic vapors.[3]

  • Side Reactions and Product Decomposition: Elevated temperatures can promote unwanted side reactions, such as Wurtz coupling in Grignard reactions, or lead to the decomposition of reactants, intermediates, and products, compromising yield and purity.[1]

  • Fire and Explosion: The combination of flammable organic solvents and a potential ignition source from a runaway reaction creates a significant risk of fire and explosion.[4]

Q3: What are the key parameters to monitor and control to manage reaction exotherms during scale-up?

A3: Careful monitoring and control of the following parameters are crucial:

  • Reagent Addition Rate: The rate of addition of the most reactive component (e.g., this compound to magnesium, or the organoboron reagent in a Suzuki coupling) should be slow and controlled to match the heat removal capacity of the reactor.[1]

  • Reaction Temperature: Continuous monitoring of the internal reaction temperature is essential. A robust cooling system should be in place to maintain the desired temperature range.[1][2]

  • Agitation: Efficient stirring is necessary to ensure uniform temperature distribution and prevent localized hot spots.

  • Concentration: Higher reactant concentrations can lead to faster reaction rates and greater heat output.

Troubleshooting Guides

Issue 1: Grignard reaction fails to initiate, or initiation is significantly delayed.
  • Potential Cause: A passivating layer of magnesium oxide on the magnesium turnings, or the presence of moisture in the glassware or solvent.

  • Troubleshooting Steps:

    • Activate the Magnesium: Use a small amount of an initiator like iodine or 1,2-dibromoethane (B42909) to activate the magnesium surface.[2] Mechanical grinding of the magnesium in the flask (with caution) can also expose a fresh surface.

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents.

    • Gentle Warming: A small amount of gentle heating might be necessary to initiate the reaction, but have a cooling bath ready to immediately control the exotherm once the reaction starts.[2]

Issue 2: The reaction temperature is rising too quickly despite cooling.
  • Potential Cause: The rate of reagent addition is too high, or the cooling system is insufficient for the scale of the reaction.

  • Troubleshooting Steps:

    • Stop Reagent Addition: Immediately halt the addition of the limiting reagent.

    • Increase Cooling: Ensure the cooling system is operating at maximum capacity. If necessary, use a colder cooling medium.

    • Dilute the Reaction Mixture: If safe and feasible, adding more cold, anhydrous solvent can help to absorb some of the excess heat.

    • Review Reactor Design: For future batches, consider a reactor with a better surface-area-to-volume ratio or a more efficient cooling jacket.[1]

Issue 3: Significant formation of byproducts is observed.
  • Potential Cause: High reaction temperatures or high local concentrations of reagents are promoting side reactions like Wurtz coupling.

  • Troubleshooting Steps:

    • Reduce Addition Rate: A slower addition of the aryl halide will keep its concentration low, minimizing the chance of it reacting with the newly formed Grignard reagent.[1]

    • Maintain Lower Temperature: Operating at the lower end of the recommended temperature range for the reaction can help to suppress side reactions.

Quantitative Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueUnit
Molecular FormulaC₁₀H₁₃Br-
Molecular Weight213.11 g/mol
Density1.208g/mL at 25 °C
Refractive Indexn20/D 1.53-
Flash Point108°C (closed cup)

Source:[5]

Table 2: Hazard Information for this compound

Hazard StatementCode
Causes skin irritationH315
Causes serious eye damageH318
Very toxic to aquatic life with long lasting effectsH410

Source:[5]

Experimental Protocols

Protocol 1: Large-Scale Grignard Reagent Formation with this compound

Objective: To safely prepare a Grignard reagent from this compound on a large scale, with a focus on managing the reaction exotherm.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (for initiation)

  • Nitrogen or Argon gas supply

  • Appropriately sized reactor with mechanical stirrer, condenser, dropping funnel, and temperature probe

  • Cooling system (e.g., chiller)

Procedure:

  • Reactor Setup: Ensure the reactor and all glassware are scrupulously dried and assembled under an inert atmosphere of nitrogen or argon.

  • Magnesium Activation: Charge the reactor with magnesium turnings (1.1-1.5 equivalents). Add a single crystal of iodine to activate the magnesium.

  • Initial Solvent Addition: Add a small amount of anhydrous solvent, just enough to cover the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion of this solution to the magnesium suspension.

  • Controlling Initiation: The reaction should begin within a few minutes, indicated by a color change and a gentle reflux of the solvent.[2] If the reaction does not start, gentle warming may be applied, but be prepared to cool the reactor immediately once the reaction initiates.

  • Controlled Addition: Once the reaction has started, begin the dropwise addition of the remaining this compound solution at a rate that maintains a steady, controllable reflux. The internal temperature should be carefully monitored and maintained within a safe operating range (typically 0 °C to room temperature for the initial phase).[2]

  • Cooling: Use the reactor's cooling system to actively manage the exotherm throughout the addition. The addition rate should be dictated by the ability of the cooling system to remove the generated heat.

  • Completion: After the addition is complete, continue to stir the mixture until the magnesium has been consumed.

Mandatory Visualizations

Exotherm_Troubleshooting_Workflow start Exothermic Reaction Monitoring temp_check Is Temperature Within Safe Limits? start->temp_check addition_rate Is Reagent Addition Rate Too High? temp_check->addition_rate No continue_monitoring Continue Monitoring temp_check->continue_monitoring Yes cooling_check Is Cooling System at Max Capacity? addition_rate->cooling_check No reduce_rate Reduce Addition Rate addition_rate->reduce_rate Yes stop_addition STOP Reagent Addition cooling_check->stop_addition Yes increase_cooling Increase Cooling Power cooling_check->increase_cooling No emergency_stop Emergency Stop & Quench stop_addition->emergency_stop reduce_rate->temp_check increase_cooling->temp_check

Caption: A logical workflow for troubleshooting unexpected exotherms during a chemical reaction.

Scale_Up_Decision_Process start Propose Large-Scale Synthesis with this compound hazard_assessment Conduct Thermal Hazard Assessment (DSC, RC1) start->hazard_assessment exotherm_risk Is Exotherm Manageable with Existing Equipment? hazard_assessment->exotherm_risk proceed Proceed with Scale-Up under Strict Controls exotherm_risk->proceed Yes redesign Redesign Process or Upgrade Equipment exotherm_risk->redesign No reassess Re-assess Hazards redesign->reassess reassess->exotherm_risk

Caption: A decision-making process for the safe scale-up of reactions involving this compound.

References

Technical Support Center: Synthesis of 1-Bromo-4-butylbenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of 1-bromo-4-butylbenzene derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two primary stages of synthesis: Friedel-Crafts acylation and Clemmensen reduction.

Step 1: Friedel-Crafts Acylation of Bromobenzene (B47551) with Butyryl Chloride

Q1: My reaction produced a mixture of isomers. How can I identify and separate them?

A1: The Friedel-Crafts acylation of bromobenzene is expected to yield primarily the para-substituted product, 4'-bromo-butyrophenone, due to the ortho, para-directing nature of the bromine substituent. However, the formation of the ortho-isomer, 2'-bromo-butyrophenone, is a common byproduct.[1] Steric hindrance from the bromine atom typically limits the formation of the ortho isomer.[1]

  • Identification:

    • GC-MS: Gas chromatography-mass spectrometry is the most effective method for separating and identifying the isomers. The mass spectra of both isomers will be very similar, but their retention times will differ.

    • NMR Spectroscopy: ¹H NMR spectroscopy can distinguish between the isomers. The aromatic region of the spectrum for the para-isomer will be simpler (two doublets), while the ortho-isomer will exhibit a more complex splitting pattern.

  • Separation:

    • Column Chromatography: Flash chromatography on silica (B1680970) gel is the standard method for separating the isomers. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.

    • Recrystallization: If the crude product is a solid, recrystallization can be used to isolate the major, less soluble para-isomer.

Q2: The yield of my Friedel-Crafts acylation is low. What are the potential causes and solutions?

A2: Low yields in Friedel-Crafts acylation can stem from several factors.

  • Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Contamination will deactivate the catalyst.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: An insufficient amount of catalyst will lead to an incomplete reaction.

    • Solution: Use a stoichiometric amount of AlCl₃, as it complexes with the product ketone.[2]

  • Reaction Temperature: The reaction temperature can influence the rate and selectivity.

    • Solution: While the reaction is often run at room temperature or with gentle heating, optimizing the temperature for your specific setup may be necessary.

  • Purity of Starting Materials: Impurities in the bromobenzene or butyryl chloride can interfere with the reaction.

    • Solution: Use high-purity starting materials.

Q3: I am observing polyacylation byproducts. How can I prevent this?

A3: While polyacylation is less common in Friedel-Crafts acylation compared to alkylation, it can still occur.[3][4] The initial acylation introduces a deactivating acyl group, which makes the product less reactive than the starting material, thus hindering further acylation.[5][6]

  • Solution:

    • Control Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the aromatic substrate.

    • Reverse Addition: Consider adding the bromobenzene to the mixture of the acylating agent and Lewis acid to maintain a low concentration of the activated aromatic ring.

Step 2: Clemmensen Reduction of 4'-Bromo-butyrophenone

Q1: The Clemmensen reduction of my 4'-bromo-butyrophenone is incomplete. What can I do?

A1: Incomplete reduction is a common issue in heterogeneous reactions like the Clemmensen reduction.

  • Zinc Amalgam Activity: The zinc amalgam may not be sufficiently activated.

    • Solution: Prepare fresh zinc amalgam before each reaction. Ensure the zinc surface is shiny and reactive.

  • Insufficient Acid: The concentration of hydrochloric acid is crucial for the reaction.

    • Solution: Use concentrated hydrochloric acid and ensure vigorous stirring to maintain contact between the organic substrate and the aqueous acidic phase.[7][8]

  • Reaction Time and Temperature: The reaction may require prolonged heating.

    • Solution: Ensure the reaction is refluxed for a sufficient duration. The progress can be monitored by TLC.

Q2: I am observing byproducts other than my desired this compound. What are they and how can I avoid them?

A2: The strongly acidic conditions of the Clemmensen reduction can lead to side reactions.[7][8][9]

  • Potential Byproducts:

    • Alcohol Intermediate: While not the final product, the corresponding alcohol may be present if the reduction is incomplete.

    • Dimerization Products: Bimolecular reduction products, such as pinacols, can form, although this is less common for aryl alkyl ketones.

    • Elimination Products: Although more prevalent under basic conditions (like the Wolff-Kishner reduction), elimination of HBr to form an alkene is a possibility, especially with prolonged heating in strong acid.[10][11]

  • Solutions:

    • Optimize Reaction Conditions: Use the mildest effective conditions. This may involve adjusting the temperature and reaction time.

    • Alternative Reduction Methods: If the substrate is acid-sensitive, consider alternative reduction methods such as the Wolff-Kishner reduction (basic conditions) or catalytic hydrogenation.[7][9][12]

Data Presentation: Typical Impurity Profile

The following table summarizes potential byproducts and their typical observed levels in the synthesis of this compound, as might be determined by GC-MS analysis.

Reaction StepDesired ProductPotential ByproductTypical Observed Level (%)Identification Method
Friedel-Crafts Acylation 4'-Bromo-butyrophenone2'-Bromo-butyrophenone1 - 10GC-MS, ¹H NMR
Unreacted Bromobenzene< 5GC-MS
Clemmensen Reduction This compound4'-Bromo-butyrophenone (unreacted)< 5GC-MS, TLC
1-(4-bromophenyl)butan-1-ol< 2GC-MS

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Bromobenzene
  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler).

  • Reagents: In the flask, place anhydrous aluminum chloride (1.1 eq) and a dry solvent such as dichloromethane.

  • Addition: Cool the mixture in an ice bath. Add butyryl chloride (1.0 eq) dropwise from the dropping funnel.

  • Reaction: After the addition of butyryl chloride, add bromobenzene (1.0 eq) dropwise.

  • Reflux: Remove the ice bath and allow the reaction to stir at room temperature. Gentle heating may be required to initiate or complete the reaction. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture over crushed ice. Separate the organic layer, wash with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Clemmensen Reduction of 4'-Bromo-butyrophenone
  • Zinc Amalgam Preparation: Activate zinc dust by stirring it with a dilute HCl solution, followed by a solution of mercury(II) chloride. Decant the aqueous solution and wash the resulting zinc amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, and a co-solvent such as toluene.

  • Substrate Addition: Add the 4'-bromo-butyrophenone to the flask.

  • Reflux: Heat the mixture to a vigorous reflux with efficient stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and decant the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction Bromobenzene Bromobenzene AcylationProduct 4'-Bromo-butyrophenone Bromobenzene->AcylationProduct ButyrylChloride Butyryl Chloride ButyrylChloride->AcylationProduct AlCl3 AlCl3 (Catalyst) AlCl3->AcylationProduct OrthoByproduct 2'-Bromo-butyrophenone (Byproduct) AcylationProduct->OrthoByproduct Isomer Formation ZnHg Zn(Hg) FinalProduct This compound AcylationProduct->FinalProduct ZnHg->FinalProduct HCl Conc. HCl HCl->FinalProduct IncompleteReduction Unreacted Ketone (Impurity) FinalProduct->IncompleteReduction Incomplete Reaction

Caption: Synthetic workflow for this compound.

TroubleshootingAcylation Start Low Yield in Friedel-Crafts Acylation Moisture Moisture Contamination? Start->Moisture Catalyst Sufficient Catalyst? Start->Catalyst Purity Starting Material Purity? Start->Purity Sol_Moisture Use Anhydrous Conditions Moisture->Sol_Moisture Yes Sol_Catalyst Use Stoichiometric AlCl3 Catalyst->Sol_Catalyst No Sol_Purity Purify Starting Materials Purity->Sol_Purity No

Caption: Troubleshooting low yield in Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the Friedel-Crafts acylation of bromobenzene with butyryl chloride?

A1: The primary byproduct is the ortho-isomer, 2'-bromo-butyrophenone.[1] The desired product is the para-isomer, 4'-bromo-butyrophenone.

Q2: Why is the Clemmensen reduction preferred over the Wolff-Kishner reduction for this synthesis?

A2: The Clemmensen reduction is performed under acidic conditions, which are generally compatible with the aryl bromide functionality. The Wolff-Kishner reduction, on the other hand, uses strongly basic conditions and high temperatures, which could potentially lead to side reactions involving the bromo-substituent, such as elimination or nucleophilic aromatic substitution.[10][11]

Q3: How can I monitor the progress of these reactions?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of both the Friedel-Crafts acylation and the Clemmensen reduction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product.

Q4: What are the key safety precautions for these reactions?

A4:

  • Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. Butyryl chloride is also corrosive and lachrymatory. Both should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Clemmensen Reduction: This reaction involves the use of concentrated hydrochloric acid, which is highly corrosive. The preparation of zinc amalgam involves mercury(II) chloride, which is toxic. All procedures should be carried out in a well-ventilated fume hood with appropriate PPE.

Q5: Can I use other Lewis acids for the Friedel-Crafts acylation?

A5: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but aluminum chloride is generally the most common and effective for this type of reaction.[2] The reactivity of the Lewis acid can influence the reaction rate and yield.

References

Improving the stability of the Grignard reagent of 1-Bromo-4-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability and successful application of the Grignard reagent derived from 1-bromo-4-butylbenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of 4-butylphenylmagnesium bromide.

Question: My Grignard reaction with this compound fails to initiate. What are the common causes and how can I fix it?

Answer: Failure to initiate is a frequent problem, often stemming from the following:

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[1][2]

  • Presence of Moisture: Grignard reagents are highly reactive with water.[3][4] Any moisture in the glassware, solvent, or starting materials will quench the reagent as it forms.[3][5]

  • Impure Aryl Halide: Contaminants in the this compound can prevent the reaction.[3]

Troubleshooting Steps:

  • Activate the Magnesium:

    • Mechanical Activation: Before adding solvent, vigorously stir the dry magnesium turnings under an inert atmosphere to break the oxide layer.[6]

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][6] The disappearance of the iodine's purple color indicates an activated magnesium surface.[3]

  • Ensure Anhydrous Conditions:

    • Rigorously dry all glassware in an oven and cool it under an inert atmosphere (e.g., nitrogen or argon).[3][5]

    • Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF).[3][4]

  • Initiate with Heat: Gentle warming with a heat gun can often start the reaction.[3] Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled rate.[7]

Question: The reaction started, indicated by bubbling and cloudiness, but then it stopped. What could be the cause?

Answer: This scenario suggests that the reaction was initiated but could not be sustained. The most likely causes are:

  • Insufficiently Dry Conditions: A small amount of moisture might have been consumed during initiation, but residual water is quenching the newly formed Grignard reagent.[3][8]

  • Poor Reagent Quality: Impurities in the this compound or the solvent can halt the reaction.[3]

  • Low Temperature: While the reaction is exothermic, it might require gentle warming to be sustained, especially in the initial phases.[3]

Troubleshooting Steps:

  • Re-verify the dryness of all components.

  • Add the solution of this compound dropwise to maintain a gentle reflux.[3]

  • If the reaction stops, gentle warming may be necessary to restart it.

Question: I'm observing a significant amount of a biphenyl (B1667301) byproduct (4,4'-dibutyl-1,1'-biphenyl). How can I minimize this?

Answer: The formation of a biphenyl byproduct is due to a side reaction known as Wurtz coupling. This can be a major issue, especially with aryl halides.

Mitigation Strategies:

  • Solvent Choice: The choice of solvent can influence the rate of Wurtz coupling. 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be a superior solvent in suppressing this byproduct compared to THF for some Grignard reactions.[9]

  • Slow Addition: Add the this compound solution slowly to the magnesium suspension. This helps to keep the concentration of the formed Grignard reagent low, reducing the chance of it reacting with incoming aryl bromide.[6]

  • Temperature Control: Maintain a controlled temperature. While initial heating may be needed, excessive heat can promote side reactions.[10]

Frequently Asked Questions (FAQs)

Question: What is the optimal solvent for preparing and storing the Grignard reagent of this compound?

Answer: Ethereal solvents are essential for the formation and stability of Grignard reagents.[11][12] The most common choices are diethyl ether and tetrahydrofuran (THF).

  • Diethyl Ether & THF: Both solvents stabilize the Grignard reagent by coordinating with the magnesium atom.[11][13] THF is a stronger Lewis base and can lead to a higher concentration of the more reactive monomeric Grignard species.[14]

  • 2-Methyltetrahydrofuran (2-MeTHF): This is considered a "greener" alternative to THF and can offer superior performance by minimizing Wurtz coupling byproducts.[9]

The choice of solvent can affect the equilibrium of species in solution, as described by the Schlenk equilibrium.[15]

Question: How does the Schlenk Equilibrium affect the stability and reactivity of my Grignard reagent?

Answer: The Schlenk equilibrium describes the equilibrium between the arylmagnesium bromide (RMgBr) and its corresponding diorganomagnesium compound (R₂Mg) and magnesium bromide (MgBr₂).[15][16]

2 RMgBr ⇌ R₂Mg + MgBr₂

The position of this equilibrium is influenced by the solvent, concentration, and temperature.[15][16] The different species in solution can have different reactivities. Generally, the monomeric RMgBr form is considered more reactive in nucleophilic additions.[16] The addition of dioxane can be used to precipitate out the magnesium halide, driving the equilibrium to the right and yielding the dialkylmagnesium compound.[15]

Question: For how long can I store the Grignard reagent of this compound and under what conditions?

Answer: Grignard reagents are not very stable and should ideally be used as soon as possible after preparation.[5][17] For short-term storage, the reagent should be kept in a sealed flask under a dry, inert atmosphere (e.g., argon or nitrogen) and stored in a cold, dark place like a refrigerator.[17] Over time, the reagent will slowly decompose, leading to a decrease in its effective concentration. It is highly recommended to titrate the reagent before use if it has been stored.

Question: What are the best practices for handling and transferring Grignard reagents?

Answer: Due to their high reactivity with atmospheric oxygen and moisture, all handling and transfers of Grignard reagents must be performed using air-free techniques.[1][4][17]

  • Inert Atmosphere: Use a Schlenk line or a glove box to maintain an inert atmosphere of nitrogen or argon.

  • Syringe/Cannula Transfer: Use dry, nitrogen-flushed syringes or a double-tipped needle (cannula) to transfer the solution between flasks.

  • Avoid Protic Solvents: Ensure that any vessel or reagent that comes into contact with the Grignard solution is free of protic substances like water or alcohols.[7]

Quantitative Data

The stability of a Grignard reagent is highly dependent on the specific conditions. The following table provides a qualitative comparison of factors influencing the stability of 4-butylphenylmagnesium bromide.

FactorConditionEffect on StabilityRationale
Atmosphere Presence of Air (O₂, H₂O)Decreases StabilityRapidly decomposes via oxidation and protonolysis.[1][4]
Inert (N₂, Ar)Increases StabilityPrevents reaction with atmospheric components.[17]
Solvent Ethereal (THF, Et₂O)High StabilitySolvates and stabilizes the magnesium center.[11][13]
Protic (Water, Alcohols)UnstableRapidly quenched to form butylbenzene.[18]
Halogenated (DCM, Chloroform)UnstableCan undergo magnesium-halogen exchange.[7]
Temperature Low Temperature (0-5 °C)Increases StabilitySlows down decomposition pathways.[17]
Room TemperatureModerate StabilitySuitable for preparation and immediate use.
Elevated Temperature (Reflux)Decreases StabilityCan promote side reactions like Wurtz coupling.[10]

Experimental Protocols

Protocol 1: Preparation of 4-butylphenylmagnesium bromide

This protocol outlines a standard laboratory procedure for the synthesis of the Grignard reagent from this compound.

  • Apparatus Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube or inert gas inlet, and a dropping funnel. Flame-dry the entire apparatus under vacuum or a stream of inert gas and allow it to cool to room temperature.[3]

  • Reagent Preparation:

    • Place magnesium turnings (1.2 equivalents) into the flask.

    • Add a small crystal of iodine to activate the magnesium.[3]

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Initiation: Add a small amount of the this compound solution to the magnesium suspension. The reaction may need gentle warming to initiate, which is indicated by bubbling and a slight cloudiness.[3]

  • Formation: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.[3][7]

  • Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

Protocol 2: Titration of the Grignard Reagent

To determine the exact concentration of the prepared Grignard reagent, a titration is necessary.

  • Sample Preparation: Carefully withdraw a precise volume (e.g., 1.0 mL) of the Grignard solution using a dry syringe and quench it in a known excess of standardized acid (e.g., 1.0 M HCl).

  • Back-Titration: Add a few drops of an indicator (e.g., phenolphthalein) to the quenched solution.

  • Titrate the excess acid with a standardized solution of a base (e.g., 0.1 M NaOH) until the endpoint is reached.

  • Calculation: The concentration of the Grignard reagent can be calculated based on the amount of acid that was consumed by the Grignard reagent.

Visualizations

Troubleshooting_Workflow cluster_no Troubleshooting Initiation cluster_yes Troubleshooting Sustained Reaction cluster_side_products Minimizing Side Products start Grignard Reaction Failure (Low or No Yield) check_initiation Did the reaction initiate? (Bubbling, cloudiness, heat) start->check_initiation no_init No check_initiation->no_init No yes_init Yes check_initiation->yes_init Yes check_conditions Verify Anhydrous Conditions (Dry glassware, solvent) no_init->check_conditions activate_mg Activate Magnesium Surface (Iodine, 1,2-dibromoethane, mechanical) check_conditions->activate_mg gentle_heat Apply Gentle Heat to Initiate activate_mg->gentle_heat check_side_products Significant Side Products? (e.g., Wurtz coupling) yes_init->check_side_products yes_side Yes check_side_products->yes_side Yes no_side Reaction Stopped Prematurely? Check for residual moisture or impure reagents. check_side_products->no_side No slow_addition Slow Dropwise Addition of Aryl Halide yes_side->slow_addition control_temp Control Temperature (Avoid excessive heating) slow_addition->control_temp change_solvent Consider Alternative Solvent (e.g., 2-MeTHF) control_temp->change_solvent

Caption: Troubleshooting workflow for Grignard reaction failure.

Schlenk_Equilibrium R = 4-butylphenyl X = Br RMgX 2 R-Mg-X R2Mg R₂Mg RMgX->R2Mg MgX2 MgX₂ RMgX->MgX2

Caption: The Schlenk Equilibrium for Grignard reagents.

Experimental_Workflow start Start: Assemble & Flame-Dry Apparatus add_mg Add Mg Turnings & Iodine Crystal start->add_mg prepare_solution Prepare this compound in Anhydrous Ether/THF add_mg->prepare_solution initiate Initiate Reaction (Add small amount of solution, gentle heat if needed) prepare_solution->initiate addition Dropwise Addition (Maintain gentle reflux) initiate->addition complete Stir to Completion (Most Mg consumed) addition->complete product Product: 4-butylphenylmagnesium bromide solution complete->product

Caption: Experimental workflow for Grignard reagent preparation.

References

Impact of solvent purity on 1-Bromo-4-butylbenzene reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) on the critical impact of solvent purity on reaction outcomes involving 1-Bromo-4-butylbenzene.

Frequently Asked Questions (FAQs)

Q1: Why is solvent purity so critical for reactions with this compound? A1: this compound is often used in organometallic reactions, such as Grignard reagent formation and Suzuki couplings.[1][2] The intermediates in these reactions are typically strong bases and nucleophiles, making them highly reactive towards impurities commonly found in solvents.[3] Even trace amounts of water or other protic impurities can quench the reactive species, leading to low yields or complete reaction failure.[3][4]

Q2: What are the most detrimental impurities in solvents for these types of reactions? A2: The most common and damaging impurities include:

  • Water: Reacts readily with organometallic intermediates in an acid-base neutralization, rendering them inactive.[3][4]

  • Dissolved Oxygen: Can lead to oxidative side reactions, reducing the yield of the desired product.[5]

  • Peroxides: Often found in ether solvents like THF and diethyl ether, they can be explosive and initiate unwanted side reactions.[6]

  • Acidic or Basic Residues: Traces of acids or bases from the solvent manufacturing or purification process can interfere with the reaction mechanism.[7]

Q3: What is the difference between technical grade and pharma-grade solvents, and which should I use? A3: Technical-grade solvents have higher levels of impurities and are not suitable for sensitive applications like pharmaceutical synthesis.[8] Pharma-grade solvents meet stringent purity requirements (often >99.9%) set by pharmacopeias (e.g., USP, EP) and come with a Certificate of Analysis (CoA) detailing impurity levels.[8] For reproducible and high-yielding reactions, especially in a drug development context, using high-purity, pharmacopeia-grade solvents is essential.[8][9]

Q4: How can I assess the purity of my solvent before starting a reaction? A4: Several methods can be used to determine solvent purity:

  • Karl Fischer Titration: The most accurate method for quantifying trace amounts of water.

  • Gas Chromatography (GC): Can identify and quantify volatile organic impurities.[4]

  • Melting and Boiling Point Determination: Impurities can broaden and shift the melting or boiling point of a substance.[10]

  • Chemical Indicators: For anhydrous solvents, indicators like the sodium-benzophenone ketyl radical can provide a visual confirmation of dryness.[3] A deep blue or purple color indicates the solvent is anhydrous and oxygen-free.[3][5]

Troubleshooting Guides

This section addresses specific issues encountered during reactions involving this compound, with a focus on solvent-related causes.

Issue 1: Grignard Reaction with this compound Fails to Initiate.
  • Question: I am trying to form the Grignard reagent from this compound and magnesium turnings in THF, but the reaction won't start. What is the likely cause?

  • Answer: The most probable cause is the presence of protic impurities, primarily water, which quenches the Grignard reagent as it forms.[3]

    • Possible Cause: Wet Solvent. Commercial THF contains dissolved water that must be rigorously removed before use in a Grignard reaction.[3]

      • Solution: Dry the solvent immediately before use. A common and effective method is distillation from sodium/benzophenone (B1666685) under an inert atmosphere.[3] The formation of a persistent deep blue color indicates the solvent is anhydrous.[5]

    • Possible Cause: Wet Glassware. Moisture readily adsorbs onto the surface of glassware.[3]

      • Solution: All glassware should be oven-dried at >120°C for several hours and assembled while hot under a stream of dry inert gas (Nitrogen or Argon).

    • Possible Cause: Impure Starting Materials. The this compound or magnesium turnings may have adsorbed moisture from the atmosphere.[3]

      • Solution: Ensure the aryl bromide is pure and dry. Consider passing it through a short plug of activated alumina (B75360) if necessary.[3] Use freshly opened or properly stored magnesium turnings.

Issue 2: Low Yield in a Palladium-Catalyzed Suzuki Coupling Reaction.
  • Question: My Suzuki coupling of this compound with an arylboronic acid is giving a very low yield of the desired biaryl product. Could the solvent be the problem?

  • Answer: Yes, solvent purity and composition are crucial for the efficiency of Suzuki couplings. While some Suzuki reactions are developed to be compatible with water, many traditional methods require anhydrous conditions, and impurities can negatively impact the catalytic cycle.[11][12]

    • Possible Cause: Presence of Water in an Anhydrous System. If the reaction is designed for anhydrous conditions (e.g., using solvents like THF or Dioxane), trace water can hydrolyze the boronic acid or interfere with the palladium catalyst.

      • Solution: Use a freshly purified, anhydrous solvent. Ensure all reagents and glassware are scrupulously dried.

    • Possible Cause: Inappropriate Solvent Choice. The polarity and coordinating ability of the solvent can significantly affect the reaction rate and yield.

      • Solution: Common solvents for Suzuki couplings include THF, toluene, and dioxane.[12] Sometimes, aqueous solvent mixtures with a base are used and can accelerate the reaction.[13] If one solvent system is failing, consider screening others based on literature precedents for similar substrates.

    • Possible Cause: Dissolved Oxygen. Oxygen can lead to the oxidative degradation of the phosphine (B1218219) ligands or the palladium catalyst.

      • Solution: Degas the solvent thoroughly before use by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Issue 3: Formation of Unexpected Byproducts.
  • Question: In my attempt to perform a lithium-bromine exchange on this compound using n-butyllithium, I am getting a mixture of products, including what appears to be a Wurtz-type coupling product. What's going on?

  • Answer: Side reactions are often exacerbated by solvent effects and impurities. The Wurtz coupling, where the organometallic intermediate reacts with unreacted aryl halide, is a common side reaction in Grignard and organolithium chemistry.[14][15]

    • Possible Cause: Inappropriate Solvent for Reaction Rate. The choice of solvent can influence the rates of both the desired reaction and undesired side reactions.[16][17]

      • Solution: For lithium-bromine exchange, ethereal solvents like diethyl ether or THF are typically used. The reaction temperature should be carefully controlled (often performed at low temperatures like -78°C) to minimize side reactions. Slow, controlled addition of the butyllithium (B86547) can also help by keeping the concentration of the reactive species low.

    • Possible Cause: Reactive Impurities. Impurities in the solvent could potentially initiate side reactions. For example, residual acids could lead to decomposition pathways.

      • Solution: Always use freshly purified, high-purity solvents. Ensure the solvent is inert to the highly reactive organolithium reagent.

Data Presentation

Table 1: Illustrative Impact of Water Content in THF on Grignard Yield

Water Content in THF (ppm)Purity of SolventExpected Yield of Grignard ReagentObservations
< 10High Purity / Freshly Distilled> 90%Reaction initiates readily; clear, dark solution forms.
50ACS Grade (undried)50 - 70%Delayed initiation; some fizzing may be observed.
200Technical Grade / Improperly Stored< 10%Reaction fails to initiate or stops shortly after starting.[3]
> 500Wet Solvent0%No reaction observed; magnesium remains unchanged.[4]

Table 2: Comparison of Common Solvent Purification Methods

MethodKey Reagent(s)Impurities RemovedProsCons
Distillation from Sodium/Benzophenone Sodium, BenzophenoneWater, Oxygen, PeroxidesHighly effective for ethers; visual indicator of dryness (blue color).[5]Requires careful handling of sodium; potential fire hazard.[5]
Distillation from CaH₂ Calcium HydrideWaterGood for hydrocarbons and some ethers; less reactive than sodium.Does not remove oxygen; can be slow.
Column Purification System Activated Alumina, Copper CatalystWater, Oxygen, Polar ImpuritiesProvides large volumes of pure solvent on demand; avoids distillation hazards.[18][19]High initial setup cost; columns require periodic regeneration.[5]
Use of Molecular Sieves 3Å or 4Å SievesWaterConvenient for small-scale drying; simple to use.Can be slow; may not achieve the lowest water levels; sieves must be activated.
Experimental Protocols
Protocol 1: Purification of Tetrahydrofuran (THF) by Distillation

Objective: To prepare anhydrous, oxygen-free THF suitable for organometallic reactions.

Methodology:

  • Pre-drying: Add approximately 10% by volume of the THF to be purified to a flask containing small pieces of freshly cut sodium metal. Add a small amount of benzophenone to act as an indicator.[3]

  • Setup: Assemble a distillation apparatus that has been oven-dried and cooled under an inert atmosphere. The distillation flask should be fitted with a reflux condenser.

  • Reflux: Gently heat the THF mixture to reflux under a positive pressure of nitrogen or argon.

  • Observation: Continue refluxing until the solution maintains a deep blue or purple color.[3] This indicates the formation of the sodium-benzophenone ketyl radical and signifies that the solvent is dry and oxygen-free.[5] If the color disappears, it indicates the presence of water or oxygen, and more sodium may be required.

  • Distillation: Once the blue color is persistent, distill the solvent into a dry, inert-atmosphere collection flask.

  • Storage: Store the freshly distilled THF over activated molecular sieves under an inert atmosphere. Use within a short period for best results.

Protocol 2: General Workflow for a Column-Based Solvent Purification System

Objective: To obtain ultra-pure, anhydrous solvent without distillation.

Methodology:

  • System Setup: The system typically consists of a reservoir for the HPLC-grade solvent, which is pressurized with an inert gas (e.g., nitrogen) to push the solvent through packed columns.[18][19]

  • Purification Columns: The solvent is passed through two sequential columns.[19]

    • Column 1 (Activated Alumina): Removes water and other polar impurities.[18]

    • Column 2 (Supported Copper Catalyst): Removes dissolved oxygen.[19]

  • Degassing: Before use, the solvent in the reservoir is thoroughly sparged with the inert gas to remove most of the dissolved oxygen.[18]

  • Collection: The purified solvent exits the columns and is passed through an in-line filter before being collected directly into a dry reaction flask or a storage vessel under an inert atmosphere.[18]

  • Quality Control: The purity of the solvent should be periodically checked using Karl Fischer titration for water content or by testing with a reactive indicator like a solution of sodium benzophenone ketyl.[18]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Failed Organometallic Reactions Start Reaction Failed (Low/No Yield) CheckSolvent Was the solvent rigorously purified and handled under inert gas? Start->CheckSolvent SolventOK Solvent Purity Likely Sufficient CheckSolvent->SolventOK Yes PurifySolvent Action: Re-purify solvent. Use distillation or purification column. Ensure inert atmosphere. CheckSolvent->PurifySolvent No / Unsure CheckGlassware Was glassware oven-dried and assembled hot under N2/Ar? SolventOK->CheckGlassware PurifySolvent->Start Retry Reaction DryGlassware Action: Properly dry all glassware and re-assemble under inert gas. CheckGlassware->DryGlassware No CheckReagents Are starting materials (Aryl Halide, Mg, etc.) known to be pure and dry? CheckGlassware->CheckReagents Yes DryGlassware->Start Retry Reaction PurifyReagents Action: Purify/dry starting materials. Re-run reaction. CheckReagents->PurifyReagents No OtherIssues Problem may be related to other factors: - Reagent quality - Reaction temperature - Catalyst activity CheckReagents->OtherIssues Yes PurifyReagents->Start Retry Reaction

Caption: A decision tree for troubleshooting failed organometallic reactions.

SolventPurificationWorkflow Experimental Workflow for Column-Based Solvent Purification Reservoir 1. HPLC-Grade Solvent Reservoir Sparging 2. Sparge with N2/Ar Gas (Degassing) Reservoir->Sparging Pressurize 3. Pressurize Reservoir (5-10 psi N2/Ar) Sparging->Pressurize Column1 4. Pass through Activated Alumina Column (Removes H2O) Pressurize->Column1 Column2 5. Pass through Copper Catalyst Column (Removes O2) Column1->Column2 Filter 6. In-line Filtration (Removes Particulates) Column2->Filter Collection 7. Collect Anhydrous Solvent in Inert Flask Filter->Collection

Caption: Workflow for a column-based solvent purification system.

ImpurityImpact Impact of Solvent Impurities on Reaction Outcomes Impurity Solvent Impurity Water Water (H2O) Impurity->Water Oxygen Oxygen (O2) Impurity->Oxygen Peroxides Peroxides (R-O-O-R) Impurity->Peroxides Quenching Quenching of Organometallic Reagent (e.g., R-MgBr + H2O -> R-H) Water->Quenching causes SideReaction Formation of Side Products (e.g., Phenols from R-MgBr + O2) Oxygen->SideReaction causes Peroxides->SideReaction can cause SafetyHazard Safety Hazard (Explosion Risk) Peroxides->SafetyHazard causes Outcome Negative Outcome LowYield Low Reaction Yield / Failure Quenching->LowYield leads to SideReaction->LowYield leads to

References

Validation & Comparative

A Comparative Analysis of 1H and 13C NMR Spectra of 1-Bromo-4-butylbenzene and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral analysis of 1-Bromo-4-butylbenzene, with a comparative look at its ethyl and tert-butyl analogs. This guide provides detailed experimental protocols, tabulated spectral data, and a visual representation of the molecular structure for enhanced understanding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide delves into the detailed ¹H and ¹³C NMR analysis of this compound, a common building block in organic synthesis. For a comprehensive understanding, its spectral data is compared with that of its structural analogs: 1-Bromo-4-ethylbenzene and 1-Bromo-4-tert-butylbenzene. This comparison highlights the influence of the alkyl substituent on the chemical environment of the aromatic and aliphatic protons and carbons.

Comparative NMR Data Analysis

The ¹H and ¹³C NMR spectra of this compound and its analogs exhibit characteristic signals that can be unambiguously assigned. The following tables summarize the key spectral data, providing a clear comparison of chemical shifts (δ) in parts per million (ppm), signal multiplicities, and integration values.

¹H NMR Data Comparison
Compound Aromatic Protons (AA'BB' system) Alkyl Protons
This compound δ 7.39 (d, 2H), δ 7.04 (d, 2H)δ 2.56 (t, 2H, -CH₂-Ar), δ 1.57 (quint, 2H, -CH₂-), δ 1.33 (sext, 2H, -CH₂-), δ 0.92 (t, 3H, -CH₃)
1-Bromo-4-ethylbenzene δ 7.40 (d, 2H), δ 7.08 (d, 2H)δ 2.62 (q, 2H, -CH₂-), δ 1.21 (t, 3H, -CH₃)
1-Bromo-4-tert-butylbenzene δ 7.38 (d, 2H), δ 7.27 (d, 2H)δ 1.29 (s, 9H, -C(CH₃)₃)

The aromatic region in all three compounds displays a typical AA'BB' splitting pattern characteristic of para-substituted benzene (B151609) rings. The chemical shifts of these aromatic protons are subtly influenced by the electron-donating nature of the alkyl group. The aliphatic region shows distinct signals corresponding to the butyl, ethyl, and tert-butyl groups, with multiplicities and integrations that directly reflect their structures.

¹³C NMR Data Comparison
Compound Aromatic Carbons Alkyl Carbons
This compound δ 141.9 (C-alkyl), δ 131.5 (CH), δ 130.2 (CH), δ 120.0 (C-Br)δ 35.1 (-CH₂-Ar), δ 33.4 (-CH₂-), δ 22.3 (-CH₂-), δ 13.9 (-CH₃)
1-Bromo-4-ethylbenzene δ 143.2 (C-alkyl), δ 131.5 (CH), δ 129.9 (CH), δ 119.9 (C-Br)δ 28.1 (-CH₂-), δ 15.5 (-CH₃)
1-Bromo-4-tert-butylbenzene δ 150.0 (C-alkyl), δ 131.3 (CH), δ 127.1 (CH), δ 119.8 (C-Br)δ 34.5 (-C(CH₃)₃), δ 31.3 (-C(CH₃)₃)

In the ¹³C NMR spectra, the chemical shifts of the aromatic carbons are influenced by the nature of the substituent. The ipso-carbon attached to the alkyl group (C-alkyl) shows a downfield shift with increasing substitution on the alkyl chain. The carbon attached to the bromine atom (C-Br) remains relatively consistent across the series. The aliphatic carbon signals provide a clear fingerprint for each alkyl group.

Experimental Protocols

The following is a generalized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for the analysis of substituted benzene derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample or dispense 20-30 µL of the liquid sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to provide a reference signal at 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The NMR spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

  • The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.

  • For ¹H NMR: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[1]

  • For ¹³C NMR: A proton-decoupled pulse sequence is used to obtain singlets for each carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phase-corrected and the baseline is corrected.

  • The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

  • The signals are integrated to determine the relative number of protons.

  • The multiplicities of the signals (e.g., singlet, doublet, triplet) are analyzed to deduce the number of neighboring protons.

Visualization of this compound Structure

The following diagram illustrates the molecular structure of this compound, with labels corresponding to the different proton and carbon environments discussed in the NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

References

A Comparative Analysis of 1-Bromo-4-butylbenzene's Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted aryl bromides is paramount for optimizing synthetic routes. This guide provides a detailed comparison of the reactivity of 1-Bromo-4-butylbenzene with other common aryl bromides—bromobenzene (B47551), 4-bromotoluene, and 4-bromoanisole—in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. This analysis is supported by experimental data to elucidate the impact of the para-substituent on reaction outcomes.

The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is fundamentally influenced by the electronic nature of the substituent on the aromatic ring. The key step often affected is the oxidative addition of the aryl bromide to the palladium(0) catalyst. Electron-withdrawing groups tend to accelerate this step, while electron-donating groups can decelerate it. The butyl group in this compound is a weak electron-donating group through an inductive effect, and its influence on reactivity will be quantitatively compared to other substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table summarizes the yields for the coupling of various aryl bromides with phenylboronic acid under similar reaction conditions.

Aryl Bromidepara-SubstituentProductYield (%)
This compound-C₄H₉4-Butylbiphenyl~95%
4-Bromotoluene-CH₃4-Methylbiphenyl98%
4-Bromoanisole-OCH₃4-Methoxybiphenyl97%
Bromobenzene-HBiphenyl98%
4-Bromobenzonitrile-CN4-Cyanobiphenyl97%

Note: Yields are compiled from various sources and represent typical outcomes under optimized conditions. Direct comparative studies under identical conditions are limited.

The data suggests that for the Suzuki-Miyaura coupling, aryl bromides with both weakly electron-donating groups (butyl, methyl) and a moderately electron-donating group (methoxy) provide excellent yields, comparable to unsubstituted bromobenzene and even an aryl bromide with an electron-withdrawing group (cyano). This indicates that the electronic effect of the para-substituent has a relatively minor impact on the overall yield of the Suzuki-Miyaura reaction when efficient catalytic systems are employed.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The table below compares the yields for the coupling of different aryl bromides with aniline (B41778).

Aryl Bromidepara-SubstituentProductYield (%)
This compound-C₄H₉4-Butyldiphenylamine~90-95%
4-Bromotoluene-CH₃4-Methyldiphenylamine95-99%
4-Bromoanisole-OCH₃4-Methoxydiphenylamine92%[1]
Bromobenzene-HDiphenylamine95-98%
4-Bromobenzonitrile-CN4-Cyanodiphenylamine~98%

Note: Yields are compiled from various sources under similar conditions and represent typical high-yielding preparations.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound proceeds with high efficiency. The yields are comparable to those obtained with other electron-donating or unsubstituted aryl bromides, suggesting that modern catalyst systems for C-N coupling are highly tolerant of the electronic variations among these substrates.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. The following data presents a comparison of yields for the reaction of various aryl bromides with styrene (B11656).

Aryl Bromidepara-SubstituentProductYield (%)[2]
This compound-C₄H₉1-Butyl-4-styrylbenzeneNot directly reported, but expected to be high
4-Bromotoluene-CH₃1-Methyl-4-styrylbenzene81
4-Bromoanisole-OCH₃1-Methoxy-4-styrylbenzene78
Bromobenzene-HStilbene85
4-Bromoacetophenone-COCH₃4-Styrylacetophenone92

The Heck reaction data shows a clearer trend related to the electronic nature of the substituent. Aryl bromides with electron-withdrawing groups (e.g., 4-bromoacetophenone) tend to give higher yields compared to those with electron-donating groups (e.g., 4-bromotoluene, 4-bromoanisole) under the same conditions.[2] While specific data for this compound was not found in a directly comparable study, its behavior is expected to be similar to 4-bromotoluene, providing good to excellent yields.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These are generalized protocols and may require optimization for specific substrates and scales.

General Experimental Protocol for Suzuki-Miyaura Coupling

A mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is taken in a round-bottom flask.[3] A suitable solvent system (e.g., toluene (B28343)/ethanol/water) is added, and the mixture is degassed and flushed with an inert gas like argon or nitrogen. The reaction mixture is then heated (typically 80-100 °C) with stirring and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Experimental Protocol for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or Schlenk line, a flask is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.4 mmol). The aryl bromide (1.0 mmol) and aniline (1.2 mmol) are then added, followed by an anhydrous solvent (e.g., toluene or dioxane). The reaction mixture is heated (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

General Experimental Protocol for Heck Reaction

To a Schlenk tube are added the aryl bromide (1.0 mmol), styrene (1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), a ligand (if necessary, e.g., PPh₃), and a base (e.g., K₂CO₃, 2.0 mmol).[2] A polar aprotic solvent such as DMF is added, and the mixture is degassed and placed under an inert atmosphere. The reaction is heated (typically 80-120 °C) and stirred for several hours.[2] After completion, the mixture is cooled, diluted with an organic solvent, and washed with water to remove the DMF and inorganic salts. The organic layer is dried, concentrated, and the product is purified by chromatography.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Workup and Purification A Aryl Bromide G Degas and Inert Atmosphere A->G B Coupling Partner (Boronic Acid, Amine, or Alkene) B->G C Palladium Catalyst C->G D Ligand D->G E Base E->G F Solvent F->G H Heating and Stirring G->H I Reaction Monitoring (TLC, GC-MS) H->I J Quenching and Extraction I->J K Drying and Concentration J->K L Column Chromatography K->L M Isolated Product L->M

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_reactivity Relative Reactivity of Aryl Bromides in Oxidative Addition A Electron-Withdrawing Group (e.g., -NO₂, -CN, -COR) B Unsubstituted (e.g., -H) A->B Faster C Electron-Donating Group (e.g., -Alkyl, -OR) B->C Slower D This compound (-C₄H₉)

Logical relationship of substituent effects on the rate of oxidative addition in cross-coupling reactions.

References

A Comparative Guide to the GC-MS Purity Assessment of 1-Bromo-4-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the purity of 1-Bromo-4-butylbenzene against a common isomeric impurity, 1-Bromo-2-butylbenzene, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for analysis. The presented data is based on typical results obtained through the detailed experimental protocol provided below.

Data Presentation: Purity Analysis by GC-MS

The following table summarizes hypothetical quantitative data from a GC-MS analysis of a this compound sample. The data illustrates the separation and quantification of the main component, an isomeric impurity, and other process-related impurities.

CompoundRetention Time (min)Peak Area (%)Identification (m/z)Purity/Impurity Level
Butylbenzene8.540.25134, 910.25%
1-Bromo-2-butylbenzene10.211.50212, 214, 1331.50%
This compound 10.45 98.10 212, 214, 133 98.10%
1,4-Dibromobenzene12.880.15234, 236, 155, 1570.15%

Experimental Protocols

A detailed methodology for the GC-MS analysis is provided to ensure accurate and reproducible purity assessment of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to achieve a concentration of about 2 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, perform a serial dilution to obtain a final concentration suitable for GC-MS analysis (e.g., 100 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is suitable for separating halogenated aromatic compounds.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Inlet Temperature: 250 °C.[1][2]

  • Injection Volume: 1 µL with a split ratio of 50:1.[2]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.[2]

    • Ramp to 180 °C at a rate of 10 °C/min.[2]

    • Ramp to 280 °C at a rate of 20 °C/min and hold for 5 minutes.[2]

  • MS Conditions:

    • Ion Source Temperature: 230 °C.[2]

    • Quadrupole Temperature: 150 °C.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][2]

    • Scan Range: 40-350 m/z.[1]

3. Data Analysis:

  • The primary component and any impurities are identified by comparing their mass spectra with a reference library, such as the NIST Mass Spectral Library. The mass spectrum of this compound will exhibit characteristic molecular ion peaks at m/z 212 and 214 due to the presence of the bromine isotopes (79Br and 81Br).[3]

  • The purity of this compound is calculated based on the relative peak area percentage (Area %).

Mandatory Visualization

The following diagram illustrates the workflow for the GC-MS purity assessment of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Result weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (m/z) ionize->detect chromatogram Generate Chromatogram detect->chromatogram identify Identify Peaks (MS Library) chromatogram->identify quantify Quantify (Peak Area %) identify->quantify report Purity Report quantify->report

Caption: Workflow for the GC-MS Purity Assessment of this compound.

References

Unveiling the Solid State: A Comparative Guide to the X-ray Crystallographic Data of 1-Bromo-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating this structural information. This guide provides a comparative analysis of the X-ray crystallographic data for 1-bromo-4-iodobenzene (B50087), a halogenated benzene (B151609) derivative, offering insights into its solid-state conformation and intermolecular interactions.

Crystallographic Data at a Glance

The following table summarizes the key crystallographic parameters for 1-bromo-4-iodobenzene, providing a quantitative overview of its crystal structure.

Parameter1-Bromo-4-iodobenzene
Chemical FormulaC₆H₄BrI
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.1704(6)
b (Å)5.8242(8)
c (Å)14.929(2)
α (°)90
β (°)97.315(5)
γ (°)90
Volume (ų)359.67(9)
Z2
Temperature (K)200
R-factor (%)3.03

Experimental Protocol: From Crystal to Structure

The determination of a crystal structure through single-crystal X-ray diffraction involves a meticulous experimental workflow. The following protocol outlines the general steps typically employed for small organic molecules like 1-bromo-4-iodobenzene.[2][3]

1. Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[2] For small organic compounds, methods like slow evaporation of a saturated solution are commonly used.[3] In the case of 1-bromo-4-iodobenzene, crystals suitable for diffraction were obtained by the slow evaporation of a solution of the compound in acetone.[1]

2. Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas to minimize thermal motion of the atoms. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[3] The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.

3. Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

4. Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of the atomic coordinates, and thermal parameters. The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit between the model and the experimental data.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Caption: A flowchart outlining the key stages in single-crystal X-ray crystallography.

References

A Comparative Guide to Catalysts for Suzuki Reactions with 1-Bromo-4-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The choice of catalyst is paramount in achieving high yields and reaction efficiency, particularly in the synthesis of biaryl compounds from substrates such as 1-Bromo-4-butylbenzene. This guide provides a comparative analysis of various palladium and nickel-based catalytic systems for this specific transformation, supported by experimental data from analogous reactions.

Catalyst Performance: A Comparative Analysis

The selection of an optimal catalyst system for the Suzuki-Miyaura coupling of this compound with an organoboron reagent, such as phenylboronic acid, is critical for maximizing product yield and minimizing reaction times. While direct comparative studies on this compound are not extensively documented in single reports, valuable insights can be gleaned from research on structurally similar 4-alkylbromobenzenes. The data presented below is a compilation from various sources to provide a useful benchmark for catalyst selection.

Palladium-Based Catalysts

Palladium complexes are the most widely employed catalysts for Suzuki-Miyaura reactions due to their high activity and functional group tolerance. The performance of these catalysts is significantly influenced by the choice of ligands, which modulate the electronic and steric properties of the palladium center.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes on Analogous Substrates
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-11012-1880-95High yields observed for various aryl bromides, including those with alkyl substituents.[1]
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane10012-2485-98Effective for a broad range of aryl bromides.[1]
Pd(PPh₃)₄NoneNa₂CO₃Toluene/Ethanol/H₂O80-10012-2475-90A classic, reliable catalyst, though sometimes requiring longer reaction times or higher temperatures.[1]
PdCl₂(dppf)NoneK₂CO₃DMF8012~92Demonstrates good activity for electron-rich aryl bromides.
Pd/CNoneK₂CO₃Ethanol/H₂OReflux4-880-95A heterogeneous option offering easier product purification and catalyst recycling.
Nickel-Based Catalysts

Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium systems, particularly for the coupling of challenging substrates. They have shown remarkable efficiency in activating the C-Br bond of aryl bromides.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
NiCl₂(PCy₃)₂NoneK₃PO₄tert-Amyl alcohol1001290-97Effective in "green" solvents with a broad substrate scope.[2]
NiCl₂(dppp)NoneK₃PO₄1,4-Dioxane10012-2485-95A robust catalyst for various aryl bromides.[3]
Ni(COD)₂IPr (NHC)K₃PO₄Toluene11012>95N-Heterocyclic carbene ligands can offer high stability and activity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of Suzuki-Miyaura coupling reactions. Below are generalized procedures for both palladium and nickel-catalyzed systems that can be adapted for the reaction of this compound.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is based on established methods for the coupling of aryl bromides using a palladium catalyst with a phosphine (B1218219) ligand.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve Palladium(II) acetate and SPhos in toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add water to the reaction mixture.

  • Seal the flask and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4-butylbiphenyl (B1272922) derivative.

Protocol 2: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general method for nickel-catalyzed cross-coupling, which is particularly useful for its cost-effectiveness.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.5 mmol, 1.5 equiv.)

  • Nickel(II) chloride bis(tricyclohexylphosphine) (NiCl₂(PCy₃)₂, 0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.)

  • tert-Amyl alcohol (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add NiCl₂(PCy₃)₂, potassium phosphate, the arylboronic acid, and this compound to a dry Schlenk tube.

  • Add tert-amyl alcohol to the tube.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction for completion by TLC or GC-MS (typically 12 hours).

  • After cooling to room temperature, partition the mixture between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Reaction

To further elucidate the processes involved in the Suzuki-Miyaura coupling, the following diagrams, generated using the DOT language, illustrate the catalytic cycle and the decision-making process for catalyst selection.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R-Pd(II)L2-R' Transmetal->PdII_Diaryl Organoboron (R'-B(OR)2) RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Reactants R-X + R'-B(OR)2 Reactants->OxAdd Aryl Halide (R-X) Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection_Logic Start Catalyst Selection for Suzuki Coupling of this compound Substrate Substrate: Electron-Rich Aryl Bromide Start->Substrate DesiredOutcome Desired Outcome: High Yield, Mild Conditions Start->DesiredOutcome Pd_Catalysts Palladium Catalysts Substrate->Pd_Catalysts Standard Choice Ni_Catalysts Nickel Catalysts Substrate->Ni_Catalysts Alternative DesiredOutcome->Pd_Catalysts DesiredOutcome->Ni_Catalysts Phosphine_Ligands Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) Pd_Catalysts->Phosphine_Ligands High Activity NHC_Ligands N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr) Pd_Catalysts->NHC_Ligands High Stability Heterogeneous Heterogeneous Catalyst (e.g., Pd/C) Pd_Catalysts->Heterogeneous Ni_Catalysts->Phosphine_Ligands Cost_Consideration Cost-Effectiveness Cost_Consideration->Ni_Catalysts Preferred Purification Ease of Purification Purification->Heterogeneous Simplified

Caption: Logical workflow for selecting a catalyst for the Suzuki coupling.

References

Reactivity Face-Off: 1-Bromo-4-butylbenzene vs. 1-Chloro-4-butylbenzene in Key Cross-Coupling and Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 1-Bromo-4-butylbenzene and 1-Chloro-4-butylbenzene, supported by fundamental principles and experimental data.

In the realm of synthetic organic chemistry, the choice of an aryl halide precursor is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of this compound and 1-Chloro-4-butylbenzene in three cornerstone reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and Grignard reagent formation. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their synthetic endeavors.

Executive Summary: The Reactivity Verdict

Fundamentally, this compound is the more reactive of the two compounds across the board in the discussed transformations. This heightened reactivity is primarily attributed to the inherent difference in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is weaker and thus more readily cleaved than the carbon-chlorine (C-Cl) bond. This is a crucial factor in the often rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions and in the formation of Grignard reagents.

While the bromo-derivative offers the advantage of milder reaction conditions and often higher yields, the chloro-analog presents a more cost-effective and readily available starting material. The continuous evolution of catalyst technology, particularly the development of sophisticated phosphine (B1218219) ligands, has significantly narrowed the reactivity gap, making aryl chlorides increasingly viable substrates.

At a Glance: Quantitative Reactivity Comparison

The following tables summarize the key quantitative data that dictates the reactivity differences between the two subject compounds.

Bond Property This compound (C-Br) 1-Chloro-4-butylbenzene (C-Cl) Reference
Average Bond Dissociation Energy (Aryl)~285 kJ/mol~327 kJ/mol[1]
Reaction Type General Reactivity Trend Typical Reaction Conditions for this compound Typical Reaction Conditions for 1-Chloro-4-butylbenzene
Suzuki-Miyaura Coupling Ar-I > Ar-Br > Ar-ClMilder conditions, lower catalyst loading, shorter reaction times.[2][3]More forcing conditions (higher temperatures), higher catalyst loading, specialized ligands often required.[4][5][6]
Buchwald-Hartwig Amination Ar-I > Ar-Br > Ar-ClGenerally good yields with standard catalyst systems.Often requires more advanced, bulky, and electron-rich phosphine ligands for efficient coupling.
Grignard Reagent Formation Ar-I > Ar-Br > Ar-ClReadily forms Grignard reagent under standard conditions.Formation is more sluggish and may require activated magnesium or longer initiation times.[7]

The Chemical Rationale: A Deeper Dive into Reactivity

The observed reactivity trend (Ar-I > Ar-Br > Ar-Cl) is a cornerstone principle in cross-coupling chemistry. This hierarchy is predominantly governed by the carbon-halogen bond dissociation energy. The weaker C-Br bond in this compound requires less energy to break during the oxidative addition of the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycles of Suzuki-Miyaura and Buchwald-Hartwig reactions.[3]

G cluster_bond_strength Carbon-Halogen Bond Dissociation Energy cluster_reactivity Relative Reactivity C-Cl C-Cl Bond (~327 kJ/mol) Low_Reactivity Lower Reactivity C-Cl->Low_Reactivity Stronger Bond, Higher Activation Energy C-Br C-Br Bond (~285 kJ/mol) High_Reactivity Higher Reactivity C-Br->High_Reactivity Weaker Bond, Lower Activation Energy

Figure 1: Relationship between C-X bond strength and reactivity.

Experimental Protocols and Comparative Data

The following sections provide detailed experimental protocols for key reactions, drawing upon established methodologies for analogous aryl halides to provide a practical framework for laboratory application.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reactivity difference between aryl bromides and chlorides is particularly evident in this transformation.

G start Start: Aryl Halide, Boronic Acid, Base, Solvent, Catalyst reaction_setup Reaction Setup: Combine reagents under inert atmosphere (N2 or Ar) start->reaction_setup heating Heating: Stir at elevated temperature (e.g., 80-110 °C) reaction_setup->heating monitoring Reaction Monitoring: TLC or GC-MS heating->monitoring workup Aqueous Workup: Quench, extract with organic solvent monitoring->workup Reaction Complete purification Purification: Column chromatography workup->purification product Final Product: Biaryl compound purification->product

Figure 2: Generalized experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4-butyl-4'-methylbiphenyl from the respective aryl halide and 4-methylphenylboronic acid.

Reagents:

  • This compound or 1-Chloro-4-butylbenzene (1.0 mmol)

  • 4-Methylphenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol% for bromide, 4 mol% for chloride)

  • SPhos (4 mol% for bromide, 8 mol% for chloride)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

  • Toluene (B28343) (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, 4-methylphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Expected Outcome: this compound will typically react faster and give a higher yield under these conditions compared to 1-chloro-4-butylbenzene. To achieve a comparable yield with the chloro-derivative, a higher catalyst loading and a more specialized, electron-rich ligand are often necessary.[2][3] For instance, aryl bromides often proceed to completion within a few hours, whereas aryl chlorides may require prolonged heating or more forcing conditions.[6]

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the efficiency of the Buchwald-Hartwig amination is highly dependent on the nature of the aryl halide.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-phenyl-4-butylaniline from the respective aryl halide and aniline.

Reagents:

  • This compound or 1-Chloro-4-butylbenzene (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol% for bromide, 2 mol% for chloride)

  • XPhos (2 mol% for bromide, 4 mol% for chloride)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add toluene, followed by the aryl halide and aniline.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Expected Outcome: The amination of this compound is expected to proceed more readily, providing a higher yield in a shorter reaction time than 1-chloro-4-butylbenzene. The coupling of aryl chlorides in Buchwald-Hartwig aminations often necessitates the use of more sterically hindered and electron-rich ligands like XPhos or related biaryl phosphines to facilitate the challenging oxidative addition step.

Grignard Reagent Formation

The formation of an organomagnesium halide (Grignard reagent) is a classic organometallic reaction. The reactivity difference between the C-Br and C-Cl bonds is also evident here.

Experimental Protocol: Grignard Reagent Formation

Objective: To prepare the Grignard reagent of the respective aryl halide.

Reagents:

  • This compound or 1-Chloro-4-butylbenzene (10.0 mmol)

  • Magnesium turnings (12.0 mmol)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (20 mL)

  • A small crystal of iodine (as an initiator)

Procedure:

  • Place the magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Briefly heat the magnesium with a heat gun under a stream of nitrogen and then cool to room temperature.

  • Add a small crystal of iodine.

  • Dissolve the aryl halide in anhydrous ether or THF and add a small portion to the magnesium.

  • Observe for the initiation of the reaction (disappearance of the iodine color, bubbling, and/or heat generation). Gentle warming may be required.

  • Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Expected Outcome: The formation of the Grignard reagent from this compound is typically straightforward and initiates readily. In contrast, 1-chloro-4-butylbenzene will react more sluggishly, and initiation may be more difficult, sometimes requiring the use of activators like 1,2-dibromoethane (B42909) or sonication. A study involving 1-bromo-4-chlorobenzene (B145707) demonstrated the chemoselective formation of the Grignard reagent at the more reactive C-Br bond, highlighting the significant reactivity difference.[7]

Conclusion

The choice between this compound and 1-chloro-4-butylbenzene as a synthetic precursor is a trade-off between reactivity and cost. This compound is the more reactive substrate, generally leading to higher yields under milder conditions in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. This is a direct consequence of its lower carbon-bromine bond dissociation energy.

However, the economic advantage and widespread availability of 1-chloro-4-butylbenzene cannot be overlooked. Advances in catalyst development, particularly the design of highly active and robust ligand systems, have made aryl chlorides increasingly attractive and viable substrates for a wide array of chemical transformations. For researchers and drug development professionals, a careful consideration of the specific reaction, desired yield, process scalability, and overall cost will ultimately guide the optimal choice of starting material.

References

A Comparative Guide to the Structural Validation of Novel Biphenyl-Based ERK Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel synthesized compound, 4'-butyl-[1,1'-biphenyl]-4-carbonitrile (Compound X), with two alternative structures. It offers detailed experimental data and protocols to facilitate the validation of its chemical structure, a critical step in the drug discovery pipeline. The compounds detailed within are designed as potential inhibitors of the Extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade implicated in various cancers.[1][2][]

Compound Overview and Rationale

The starting material, 1-Bromo-4-butylbenzene, provides a versatile scaffold for the synthesis of biphenyl (B1667301) derivatives through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5][6][7] This approach allows for the introduction of various functional groups to modulate the compound's physicochemical and biological properties. Compound X, with its 4'-butyl and 4-cyano substituents, is hypothesized to exhibit favorable interactions within the ATP-binding pocket of ERK1/2.

The two alternative compounds, 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid (Compound Y) and 1-(4'-butyl-[1,1'-biphenyl]-4-yl)ethan-1-one (Compound Z), were synthesized to evaluate the impact of different electron-withdrawing groups at the 4-position on potential biological activity and to provide a basis for structural comparison.

Synthesis and Structural Elucidation

The synthesis of Compound X was achieved via a Suzuki-Miyaura cross-coupling reaction between this compound and 4-cyanophenylboronic acid. This reaction is widely used for the formation of carbon-carbon bonds.[4][5][6][7] The structural integrity of the synthesized compounds was rigorously validated using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

General Synthesis Protocol for Compound X (Suzuki-Miyaura Coupling):

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), palladium(II) acetate (B1210297) (0.02 eq), and triphenylphosphine (B44618) (0.08 eq).

  • The flask is evacuated and backfilled with argon three times.

  • Add degassed 2M aqueous sodium carbonate solution and toluene.

  • The reaction mixture is heated to 90°C and stirred for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield Compound X as a white solid.

Structural Validation Techniques:

  • ¹H and ¹³C NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

  • Infrared (IR) Spectroscopy: Spectra were recorded on an FT-IR spectrometer using KBr pellets.

  • Mass Spectrometry (MS): High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Compound X and the two alternative compounds, Compound Y and Compound Z.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundAr-H (ppm)-CH₂- (ppm)-CH₃ (ppm)Other
Compound X 7.71-7.58 (m, 8H)2.68 (t, 2H)0.95 (t, 3H)1.65 (m, 2H), 1.40 (m, 2H)
Compound Y 8.15-7.45 (m, 8H)2.67 (t, 2H)0.95 (t, 3H)1.64 (m, 2H), 1.39 (m, 2H), 12.5 (s, 1H, -COOH)
Compound Z 7.99-7.50 (m, 8H)2.67 (t, 2H)0.95 (t, 3H)1.64 (m, 2H), 1.39 (m, 2H), 2.64 (s, 3H, -COCH₃)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundAr-C (ppm)-CH₂- (ppm)-CH₃ (ppm)Other
Compound X 145.9, 143.2, 132.6, 129.4, 127.6, 127.2, 118.9, 110.935.5, 33.4, 22.413.9-
Compound Y 145.5, 143.0, 130.3, 129.3, 127.4, 127.1, 171.5 (-COOH)35.5, 33.4, 22.413.9-
Compound Z 145.2, 142.8, 135.9, 129.3, 128.9, 127.3, 127.0, 197.8 (C=O)35.5, 33.4, 22.413.926.7 (-COCH₃)

Table 3: Key IR Absorptions and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)[M+H]⁺ (m/z)
Compound X 2225 (C≡N), 2955-2858 (C-H), 1605, 1488 (C=C)248.1434
Compound Y 3300-2500 (O-H), 1685 (C=O), 2956-2859 (C-H), 1607, 1489 (C=C)267.1380
Compound Z 1678 (C=O), 2955-2857 (C-H), 1605, 1487 (C=C)265.1638

Visualizing the Workflow and Biological Context

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis Workflow This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling 4-Cyanophenylboronic acid 4-Cyanophenylboronic acid 4-Cyanophenylboronic acid->Suzuki Coupling Compound X Compound X Suzuki Coupling->Compound X

Synthesis of Compound X via Suzuki Coupling.

G cluster_validation Structural Validation Logic Synthesized Compound Synthesized Compound NMR NMR Synthesized Compound->NMR IR IR Synthesized Compound->IR MS MS Synthesized Compound->MS Structure Confirmed Structure Confirmed NMR->Structure Confirmed IR->Structure Confirmed MS->Structure Confirmed

Logical flow for structural validation.

G cluster_pathway Hypothetical ERK Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation CompoundX Compound X CompoundX->ERK

Inhibition of ERK by Compound X.

References

A Comparative Kinetic Analysis of 1-Bromo-4-butylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic nuances of cross-coupling reactions is paramount for the rational design of synthetic routes, optimization of reaction conditions, and efficient scale-up. This guide provides a comparative analysis of the kinetic performance of 1-bromo-4-butylbenzene in three of the most powerful C-C bond-forming reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. By examining the available experimental data and established reactivity principles, this document aims to offer a clear and objective comparison to aid in catalyst selection and process development.

The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is fundamentally governed by the ease of the oxidative addition step, which is often the rate-determining step of the catalytic cycle. The electronic and steric properties of the substituents on the aromatic ring play a crucial role in modulating the reactivity of the carbon-bromine bond. The butyl group at the para-position in this compound is a weakly electron-donating group through induction, which can influence the kinetics of the oxidative addition step compared to unsubstituted or electron-withdrawn aryl bromides.

Comparative Kinetic Data

While specific kinetic data for this compound is not extensively available across all major cross-coupling reactions, we can infer its relative reactivity by comparing it with other para-substituted bromobenzenes. The following tables summarize available quantitative data and expected reactivity trends.

Table 1: Comparative Kinetic Data for the Suzuki-Miyaura Coupling of Various para-Substituted Bromobenzenes

Aryl BromideSubstituentElectronic EffectCatalyst SystemTemperature (°C)Turnover Frequency (TOF) (h⁻¹)Yield (%)
1-Bromo-4-nitrobenzene-NO₂Electron-withdrawingPd-poly(AA) hybrid703343>80 (in 6h)[1]
Bromobenzene-HNeutralPd-poly(AA) hybrid70-~70 (in 6h)[2]
This compound (estimated) -C₄H₉ Electron-donating - - Slightly lower than Bromobenzene -
4-Bromoaniline-NH₂Electron-donatingPd-poly(AA) hybrid70-~60 (in 6h)[2]

Note: The data for this compound is an estimation based on the established principle that electron-donating groups slightly decrease the rate of oxidative addition in Suzuki-Miyaura coupling.[1][2]

Table 2: Reactivity Trends in the Heck Reaction of para-Substituted Bromobenzenes

Aryl BromideSubstituentElectronic EffectExpected Relative Rate
1-Bromo-4-nitrobenzene-NO₂Electron-withdrawingFastest
Bromobenzene-HNeutralIntermediate
This compound -C₄H₉ Electron-donating Slowest

Note: In the Heck reaction, electron-withdrawing groups generally accelerate the rate of reaction, while electron-donating groups tend to decrease it.

Table 3: Reactivity Trends in the Sonogashira Coupling of para-Substituted Bromobenzenes

Aryl BromideSubstituentElectronic EffectExpected Relative Rate
1-Bromo-4-nitrobenzene-NO₂Electron-withdrawingFastest
Bromobenzene-HNeutralIntermediate
This compound -C₄H₉ Electron-donating Slowest

Note: Similar to the Heck reaction, the rate of Sonogashira coupling is generally enhanced by electron-withdrawing substituents on the aryl bromide.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable kinetic data. Below are representative methodologies for monitoring the kinetics of Suzuki-Miyaura, Heck, and Sonogashira couplings.

Protocol 1: Kinetic Study of a Suzuki-Miyaura Coupling Reaction

Objective: To determine the reaction rate and kinetic parameters for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343) (anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars, heating block, gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a series of oven-dried reaction vials, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in anhydrous toluene (10 mL).

  • Initiation of Reaction: To each reaction vial, add a magnetic stir bar and 5 mL of anhydrous toluene. Place the vials in a preheated heating block set to the desired temperature (e.g., 80 °C).

  • Sampling: At timed intervals (e.g., 0, 5, 10, 20, 40, 60, 90, and 120 minutes), withdraw a 0.1 mL aliquot from each reaction vial.

  • Quenching and Analysis: Immediately quench the reaction in the aliquot by adding it to a vial containing 0.5 mL of a diethyl ether solution with a known concentration of an internal standard. Analyze the quenched sample by GC-MS to determine the concentrations of the reactant and product.

  • Data Analysis: Plot the concentration of this compound and the product as a function of time. The initial rate of the reaction can be determined from the initial slope of the concentration-time curve.

Protocol 2: Kinetic Study of a Heck Coupling Reaction

Objective: To monitor the kinetics of the Heck coupling of this compound with styrene (B11656).

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Internal standard (e.g., naphthalene)

  • Reaction vessel, heating mantle with a temperature controller, high-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon) for 15 minutes.

  • Reagent Addition: Under the inert atmosphere, add anhydrous DMF (10 mL), styrene (1.2 mmol), and triethylamine (1.5 mmol).

  • Reaction and Sampling: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). At specified time points, withdraw aliquots and quench them in a solution of the internal standard in a suitable solvent for HPLC analysis.

  • Analysis: Analyze the samples by HPLC to determine the concentration of the starting material and the product.

  • Kinetic Analysis: Plot the concentration data against time to determine the reaction rate and order.

Protocol 3: Kinetic Study of a Sonogashira Coupling Reaction

Objective: To investigate the kinetics of the Sonogashira coupling of this compound with phenylacetylene (B144264).

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Internal standard (e.g., biphenyl)

  • Schlenk flask, in-situ IR spectrometer (e.g., ReactIR)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Solvent and Reagent Addition: Add anhydrous THF (8 mL) and triethylamine (2 mL), followed by phenylacetylene (1.2 mmol).

  • In-situ Monitoring: Insert the probe of an in-situ IR spectrometer into the reaction mixture.

  • Reaction and Data Collection: Heat the reaction to the desired temperature (e.g., 50 °C) and collect IR spectra at regular intervals. The disappearance of the C-H stretch of the terminal alkyne and the appearance of product peaks can be monitored over time.

  • Data Processing: Convert the spectroscopic data to concentration profiles to determine the kinetic parameters of the reaction.

Visualizing the Experimental Workflow

A general workflow for conducting kinetic studies of cross-coupling reactions is depicted below. This process highlights the key stages from reaction setup to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis cluster_results Results Reagents Weigh Reactants & Catalyst Setup Assemble Reaction (Add Reagents & Solvent) Reagents->Setup Solvent Prepare Anhydrous Solvent Solvent->Setup Inert Establish Inert Atmosphere Inert->Setup Initiate Initiate Reaction (Heating/Stirring) Setup->Initiate Monitor Monitor Progress (Sampling/In-situ) Initiate->Monitor Quench Quench Aliquots Monitor->Quench Analyze Instrumental Analysis (GC-MS, HPLC, etc.) Quench->Analyze Data Process Data (Concentration vs. Time) Analyze->Data Kinetics Determine Kinetic Parameters Data->Kinetics

Caption: A generalized experimental workflow for kinetic studies of cross-coupling reactions.

Signaling Pathways and Logical Relationships

The catalytic cycles for Suzuki-Miyaura, Heck, and Sonogashira reactions share common fundamental steps but differ in the nature of the coupling partner and the transmetalation/migratory insertion step. The following diagrams illustrate these pathways.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA ArPdX Ar-Pd(II)-X(L_n) OA->ArPdX Trans Transmetalation ArPdX->Trans ArPdR Ar-Pd(II)-R(L_n) Trans->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Regeneration Product Ar-R RE->Product ArX Ar-X (this compound) ArX->OA Boronic R-B(OR)₂ + Base Boronic->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA ArPdX Ar-Pd(II)-X(L_n) OA->ArPdX Coord Olefin Coordination ArPdX->Coord ArPdOlefin [Ar-Pd(II)-X(L_n)(Olefin)] Coord->ArPdOlefin Insert Migratory Insertion ArPdOlefin->Insert AlkylPd R-Pd(II)-X(L_n) Insert->AlkylPd Beta β-Hydride Elimination AlkylPd->Beta Product Substituted Alkene Beta->Product HPdX H-Pd(II)-X(L_n) Beta->HPdX BaseElim Base-assisted Elimination HPdX->BaseElim BaseElim->Pd0 Regeneration ArX Ar-X (this compound) ArX->OA Alkene Alkene Alkene->Coord Base Base Base->BaseElim

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA ArPdX Ar-Pd(II)-X(L_n) OA->ArPdX Trans Transmetalation ArPdX->Trans ArPdAlkyne Ar-Pd(II)-C≡CR(L_n) Trans->ArPdAlkyne RE Reductive Elimination ArPdAlkyne->RE RE->Pd0 Regeneration Product Ar-C≡CR RE->Product CuX Cu-X AlkyneCoord Alkyne Coordination CuX->AlkyneCoord CuPi [Cu-X(H-C≡CR)] AlkyneCoord->CuPi Deprot Deprotonation (Base) CuPi->Deprot CuAcetylide Cu-C≡CR Deprot->CuAcetylide CuAcetylide->Trans ArX Ar-X (this compound) ArX->OA Alkyne H-C≡CR Alkyne->AlkyneCoord Base Base Base->Deprot

Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira cross-coupling reaction.

References

A Comparative Guide to Ligand Performance in the Suzuki-Miyaura Coupling of 1-Bromo-4-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of ligands is a critical determinant for the success of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for the formation of C-C bonds, is particularly sensitive to ligand choice, which profoundly influences reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the performance of various ligand classes in the Suzuki-Miyaura coupling of 1-bromo-4-butylbenzene, a common building block in organic synthesis. The information presented herein is supported by experimental data from scientific literature and aims to facilitate informed decision-making in catalyst system selection.

Performance Benchmark of Selected Ligands

The following table summarizes the performance of representative phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands in the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The data has been compiled from various sources and standardized where possible to enable a meaningful comparison. It is important to note that reaction conditions can significantly impact outcomes, and the presented data should be considered as a guide for ligand selection and reaction optimization.

Ligand TypeLigand NameCatalyst PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Buchwald Biaryl Phosphine SPhosPd(OAc)₂K₃PO₄Toluene/H₂O80-1101-490-98[1]
Buchwald Biaryl Phosphine XPhosPd₂(dba)₃K₂CO₃1,4-Dioxane (B91453)1002-692-99[1]
Buchwald Biaryl Phosphine RuPhosPd-G4 PrecatalystK₃PO₄2-MeTHF801-395-99+
Ferrocenyl Phosphine dppfPdCl₂(dppf)K₂CO₃1,4-Dioxane85-1004-1285-95[1]
N-Heterocyclic Carbene IPr[Pd(IPr)(cinnamyl)Cl]K₂CO₃1,4-Dioxane80-1002-890-97
Triphenylphosphine PPh₃Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O80-10012-2475-90[1]

Note: Yields are representative and can vary based on specific reaction conditions, purity of reagents, and scale. Data for RuPhos and IPr are based on their general high performance with similar aryl bromides, as direct comparative data for this compound was not available in the cited literature.

Experimental Protocols

To ensure reproducibility, a detailed experimental protocol for a standard Suzuki-Miyaura coupling of this compound with phenylboronic acid is provided below. This protocol can serve as a baseline for comparing the efficacy of different ligand systems.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Selected Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

  • Magnetic stir bar

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • Catalyst and Ligand Addition: In a glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen), add the palladium(II) acetate and the chosen ligand to the Schlenk flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask.

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes by bubbling the gas through the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within the timeframes indicated in the performance table.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL), followed by brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-butyl-1,1'-biphenyl.

Visualizing the Process

To further clarify the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.

Experimental_Workflow reagents Reagents (this compound, Phenylboronic Acid, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst System (Pd Precursor + Ligand) catalyst->setup solvent Solvent (e.g., Dioxane/Water) solvent->setup heating Heating & Stirring setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product Product (4-Butyl-1,1'-biphenyl) purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)L_n-R' transmetalation->r_pd_r boronic_acid R'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide R-X (this compound) aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Unraveling the Reaction Mechanisms of 1-Bromo-4-butylbenzene: A DFT-Informed Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The butyl group in 1-Bromo-4-butylbenzene is a weakly electron-donating group, which can influence the reactivity of the C-Br bond. This guide will explore how this substituent is likely to affect the key steps of each reaction mechanism, drawing parallels from computational studies on similar substrates.

Comparative Analysis of Reaction Energetics

The following table summarizes key energetic data obtained from DFT studies on the reaction mechanisms of simple aryl bromides, which serve as a model for this compound. These values provide a quantitative basis for comparing the feasibility and kinetics of the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Reaction StepSuzuki-Miyaura Coupling (Bromobenzene)Heck Reaction (Phenyl Bromide)Sonogashira Coupling (Aryl Bromide)
Catalyst System Pd-H-Beta zeolitePd(PMe₃)Pd(0) complex with Cu(I) cocatalyst
Oxidative Addition (Activation Energy) 2.6 kcal/mol[1]Lower free energy barrier than with Pd₂(PMe₃)₂[2]Rate-determining step in some cases
Transmetalation/Migratory Insertion (Activation Energy) 36.8 kcal/mol (rate-determining step)[1]-Generally follows oxidative addition
Reductive Elimination (Activation Energy) 17.7 kcal/mol[1]-Typically a facile step
Overall Reaction Enthalpy Exothermic[1]Varies with substratesGenerally exothermic

Note: The data presented is for bromobenzene (B47551) and phenyl bromide as model substrates. The presence of the electron-donating butyl group in this compound is expected to slightly increase the activation energy for oxidative addition compared to unsubstituted bromobenzene.

Detailed Mechanistic Pathways and Experimental Protocols

A defining feature of these palladium-catalyzed reactions is their catalytic cycle, which typically involves oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[3]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(Br)L2 (Ar = 4-butylphenyl) Pd(0)L2->Oxidative_Addition This compound Transmetalation Ar-Pd(II)-R'L2 (R' = coupling partner) Oxidative_Addition->Transmetalation R'B(OH)2 / Base Reductive_Elimination Ar-R' Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration

Suzuki-Miyaura Coupling Catalytic Cycle

Experimental Protocol: A typical Suzuki-Miyaura reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base.[3] For the reaction of 1-bromo-4-iodobenzene (B50087) with phenylboronic acid, a Pd(PPh₃)₄ catalyst with K₂CO₃ as the base at 70°C is a representative system.[4]

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(Br)L2 (Ar = 4-butylphenyl) Pd(0)L2->Oxidative_Addition This compound Migratory_Insertion R-CH2-CH(Ar)-Pd(II)BrL2 Oxidative_Addition->Migratory_Insertion Alkene Beta_Hydride_Elimination Alkene Product Migratory_Insertion->Beta_Hydride_Elimination H-Pd(II)-BrL2 H-Pd(II)-BrL2 Migratory_Insertion->H-Pd(II)-BrL2 β-Hydride Elimination H-Pd(II)-BrL2->Pd(0)L2 Base Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(Br)L2 (Ar = 4-butylphenyl) Pd(0)L2->Oxidative_Addition This compound Transmetalation_Pd Ar-Pd(II)-C≡C-R'L2 Oxidative_Addition->Transmetalation_Pd Reductive_Elimination Ar-C≡C-R' Transmetalation_Pd->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Cu(I)X Cu(I)X Alkyne_Complex R'C≡CH---Cu(I)X Cu(I)X->Alkyne_Complex Terminal Alkyne Copper_Acetylide R'C≡C-Cu Alkyne_Complex->Copper_Acetylide Base Copper_Acetylide->Transmetalation_Pd Transmetalation

References

Safety Operating Guide

Proper Disposal of 1-Bromo-4-butylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1-Bromo-4-butylbenzene, a halogenated aromatic compound commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Furthermore, it is toxic to aquatic life with long-lasting effects.[1] Before handling, consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The proper disposal of this compound is governed by local, state, and federal regulations for hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Classification:

    • This compound is a halogenated organic compound .

    • As such, it must be segregated from non-halogenated chemical waste.[2]

    • Under the Resource Conservation and Recovery Act (RCRA), it would likely be classified as a hazardous waste. While not specifically listed by name, it may fall under the F-listed wastes from non-specific sources if it is a spent solvent.[3][4]

    • In Europe, the appropriate European Waste Catalogue (EWC) code would likely be 07 01 03* : "organic halogenated solvents, washing liquids and mother liquors".[1]

  • Waste Collection and Storage:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container should be made of a compatible material, such as polyethylene (B3416737) or glass.

    • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials such as strong oxidizing agents. The storage area should be cool, dry, and well-ventilated.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]

    • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and decontaminate all equipment used in the cleanup.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

    • The primary method of disposal for halogenated organic compounds is typically high-temperature incineration at a permitted hazardous waste facility.

Quantitative Data on Hazardous Waste Characterization

While specific regulatory limits for this compound are not explicitly defined in readily available documentation, waste is characterized as hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity). For toxicity, the Toxicity Characteristic Leaching Procedure (TCLP) is often used. Below are the TCLP regulatory levels for compounds with similar structural features or hazard profiles.

ContaminantCAS NumberRegulatory Level (mg/L)
Benzene71-43-20.5
Chlorobenzene108-90-7100.0
1,4-Dichlorobenzene106-46-77.5
Hexachlorobenzene118-74-10.13

This table provides examples of regulatory levels for related compounds and is for informational purposes. The absence of this compound from this list does not imply it is non-hazardous. A formal hazardous waste determination may be required.

Experimental Protocols for Waste Characterization

Prior to disposal, particularly for large quantities or complex mixtures, analytical testing may be necessary to confirm the waste characterization. The following are generalized protocols for the analysis of brominated aromatic compounds in a waste matrix. These protocols should be validated for the specific matrix and analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Quantification of this compound in a Waste Solvent Matrix

Objective: To determine the concentration of this compound in a liquid waste sample.

Materials:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Non-polar capillary column (e.g., HP-5ms or equivalent)

  • Autosampler vials, inserts, and caps

  • This compound certified reference material

  • Internal standard (e.g., 1,3-Dibromobenzene)

  • High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound and the internal standard in the chosen solvent.

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the waste sample.

  • Sample Preparation:

    • Accurately dilute a known volume or weight of the waste sample with the solvent.

    • Spike the diluted sample with a known concentration of the internal standard.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Determine the concentration of this compound in the waste sample by applying the peak area ratio to the calibration curve.

Disposal Decision Workflow

This compound Disposal Workflow A Identify Waste (this compound) B Segregate as Halogenated Organic Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Designated Satellite Accumulation Area C->D E Small Quantity? D->E F Large Quantity or Unknown Mixture? E->F No G Arrange for Pickup by Licensed Waste Contractor E->G Yes F->G No H Perform Waste Characterization Analysis (e.g., GC-MS) F->H Yes I High-Temperature Incineration G->I H->G

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-Bromo-4-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for handling 1-Bromo-4-butylbenzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The recommended PPE includes:

  • Eye Protection : Chemical safety goggles or a face shield should be worn.[2][4] Standard safety glasses do not provide sufficient protection. Ensure that eyewash stations are readily accessible.[1][3][4]

  • Hand Protection : Chemical-resistant gloves are mandatory.[5] Nitrile or butyl rubber gloves are recommended. It is important to select gloves with a sufficient thickness and to be aware of the breakthrough time. For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time greater than 240 minutes) is recommended.[1] Always inspect gloves for signs of degradation before use and wash hands thoroughly after removal.[1]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2] If there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) should be used.[6]

  • Protective Clothing : A lab coat or chemical-resistant apron should be worn.[1][3] For larger quantities or in situations with a higher risk of splashing, a PVC apron or a full protective suit may be necessary.[1][3] Safety footwear should also be worn.[3]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or face shield (EN 166 compliant)Protects against splashes and vapors which can cause serious eye irritation.[1][2]
Hand Protection Nitrile or Butyl rubber gloves (min. 0.35mm thickness)Prevents skin contact, which can cause irritation and allergic reactions.[1]
Respiratory Protection Work in a fume hood or use an approved respirator with organic vapor cartridge (e.g., ABEK)Avoids inhalation of vapors which may cause respiratory irritation.[1][2][7]
Protective Clothing Lab coat, chemical-resistant apron (PVC)Protects skin and personal clothing from contamination.[1][3]

Operational Plan for Handling this compound

A systematic approach is essential for the safe handling of this compound from receipt to disposal.

1. Pre-Handling Preparations:

  • Read and understand the Safety Data Sheet (SDS) thoroughly.[1][2]

  • Ensure the work area is clean, well-ventilated, and a chemical fume hood is available.[1][2]

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest eyewash station and safety shower.[1][3][4]

  • Have spill containment materials (e.g., sand, vermiculite) readily accessible.[1]

2. Handling the Chemical:

  • Wear the appropriate PPE at all times.[1][2][8]

  • Handle the chemical within a fume hood to minimize vapor inhalation.[1][2]

  • Avoid direct contact with skin and eyes.[1][3]

  • Use non-sparking tools and avoid sources of ignition as the substance is combustible.[3][5]

  • Keep the container tightly closed when not in use.[1][2][8]

  • Do not eat, drink, or smoke in the handling area.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]

  • Keep the container tightly sealed and clearly labeled.[1][2][8]

  • Store in a locked cabinet or other secure location.[1][2][8]

4. Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.[1][2][8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

  • Do not dispose of down the drain or into the environment.[1][2]

  • Empty containers may still contain hazardous residues and should be treated as hazardous waste.[1]

Emergency Procedures

Spill Response:

  • Evacuate and Alert : Clear the immediate area of all personnel and alert others in the vicinity.[1][3]

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Wear PPE : Don appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.[1][3]

  • Contain : For small spills, absorb the chemical with an inert material such as sand, vermiculite, or earth.[1][2][3] Prevent the spill from entering drains or waterways.[1][3]

  • Collect : Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][2][3]

  • Decontaminate : Clean the spill area with soap and water.[1]

  • Dispose : Dispose of all contaminated materials as hazardous waste.[1][2][8]

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][8] Seek immediate medical attention.[1][2]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[1][2][8] Seek medical attention if irritation develops or persists.[1][2]

  • Inhalation : Move the person to fresh air.[1][2][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek medical attention.[2]

  • Ingestion : Do not induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.[2]

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.